Ethyl 5-amino-4,6-dichloronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJGLJHMZMKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617964 | |
| Record name | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154012-16-5 | |
| Record name | Ethyl 5-amino-4,6-dichloro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154012-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-amino-4,6-dichloronicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4,6-dichloronicotinate is a substituted pyridine derivative that serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring a pyridine core functionalized with two chlorine atoms, an amino group, and an ethyl ester, presents multiple reactive sites. This strategic arrangement of functional groups allows for selective chemical modifications, making it an important intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in the field of drug discovery.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyridine ring with chlorine substituents at positions 4 and 6, an amino group at position 5, and an ethyl carboxylate group at position 3. The electron-withdrawing nature of the chlorine atoms and the ester group significantly influences the reactivity of the pyridine ring, making it susceptible to various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 154012-16-5 | [1][2][3][4] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3][5] |
| Molecular Weight | 235.07 g/mol | [2][3] |
| Appearance | White to light yellow solid | [6] |
| Storage Temperature | Room Temperature | [1][3] |
Synthesis of a Related Precursor: Ethyl 4,6-dichloronicotinate
Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate[6][7][8]
Rationale: This reaction utilizes a strong chlorinating agent, phosphorus oxychloride (POCl₃), to replace the hydroxyl groups of ethyl 4,6-dihydroxynicotinate with chlorine atoms. The reaction is typically performed under reflux to ensure completion.
Materials:
-
Ethyl 4,6-dihydroxynicotinate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add ethyl 4,6-dihydroxynicotinate (e.g., 60 g, 0.328 mol) to an excess of phosphorus oxychloride (e.g., 500 mL).[6][7][9]
-
Reaction: Heat the mixture to reflux and maintain for a period of 2 hours.[6][7][9]
-
Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.[6][7][9] The residue is then cautiously poured into ice water and stirred for 30 minutes to quench any remaining POCl₃.[6][9]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[9]
-
Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the product.[9]
Caption: Synthesis workflow for Ethyl 4,6-dichloronicotinate.
Applications in Medicinal Chemistry and Drug Discovery
This compound and its close analogs are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The dichlorinated pyridine core serves as a scaffold that can be selectively functionalized to generate libraries of compounds for drug screening.
The parent compound, ethyl 4,6-dichloronicotinate, is a known precursor in the synthesis of potent kinase inhibitors and Hsp90 inhibitors.[10] Its derivatives have demonstrated significant inhibitory activity against targets such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, which are implicated in various cancers.[10] The general strategy involves the sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions at the 4- and 6-positions of the pyridine ring to introduce desired pharmacophores.[11] The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position, allowing for regioselective functionalization.[11]
For instance, ethyl 4,6-dichloronicotinate can be converted to an amino-substituted intermediate, such as ethyl 4-amino-6-chloronicotinate, by reaction with ammonia.[9] This intermediate can then undergo further cyclization and functionalization to produce complex heterocyclic systems like pyrido[2,3-d]pyrimidines, a well-established pharmacophore in the design of kinase inhibitors.[10]
Sources
- 1. This compound | 154012-16-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rndmate.com [rndmate.com]
- 5. m.chemstan.net [m.chemstan.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"Ethyl 5-amino-4,6-dichloronicotinate" molecular weight and formula
An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 5-amino-4,6-dichloronicotinate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, focusing on its fundamental molecular properties. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core physicochemical attributes of the compound and establishes a rigorous protocol for their verification, ensuring the integrity of subsequent research and development endeavors.
Core Molecular Attributes
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The specific arrangement of its functional groups—an ethyl ester, an amino group, and two chlorine atoms—makes it a versatile scaffold for the synthesis of more complex, biologically active molecules. Understanding its foundational properties, the molecular formula and weight, is the non-negotiable first step in any synthetic or analytical workflow.
These core attributes are not merely identifiers; they are predictive of the compound's behavior in chemical reactions, its solubility characteristics, and its potential interactions with biological targets. The molecular weight, for instance, is a critical parameter for all stoichiometric calculations, ensuring precise molar ratios in reaction design. The elemental composition, dictated by the molecular formula, governs its spectroscopic and spectrometric signatures.
Data Summary: Physicochemical Identifiers
For clarity and rapid reference, the key identifiers for this compound are summarized below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 235.07 g/mol | [1][3] |
| CAS Number | 154012-16-5 | [1][2][3][4] |
Experimental Verification of Molecular Identity
In any research setting, particularly within regulated drug development pipelines, the identity and purity of a starting material must be rigorously confirmed. While a supplier's Certificate of Analysis provides initial data, independent verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for unequivocally confirming both the molecular weight and elemental formula of a compound.
The causality behind choosing HRMS lies in its precision. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars), thereby providing an unambiguous confirmation of the molecular formula.
Protocol: Molecular Weight and Formula Verification by HRMS
This protocol describes a self-validating system for the confirmation of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Objective: To confirm the molecular weight and elemental composition of this compound.
Materials:
-
This compound sample
-
LC-MS grade Methanol
-
LC-MS grade Formic Acid
-
Calibrant solution for the mass spectrometer
Methodology:
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the compound in methanol.
-
From the stock, create a dilute working solution of approximately 10 µg/mL by diluting with methanol.
-
To facilitate ionization, acidify the final solution with 0.1% formic acid. The acid promotes the formation of the protonated molecular ion [M+H]⁺ in positive ion mode, which is typically stable and easily detectable for pyridine compounds.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using a well-characterized, multi-point calibrant solution. This step is critical for ensuring the high mass accuracy required to validate the elemental formula.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire data in positive ion mode. The presence of two nitrogen atoms in the molecule makes it readily protonated.
-
Set the instrument to acquire data at a high resolution (>10,000 FWHM).
-
-
Data Analysis & Validation:
-
Determine the accurate mass of the most abundant peak in the mass spectrum, corresponding to the [M+H]⁺ ion.
-
Expected Monoisotopic Mass for [C₈H₈Cl₂N₂O₂ + H]⁺: 235.0014 Da.
-
Compare the measured accurate mass to the theoretical mass. The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm.
-
Analyze the isotopic pattern. Due to the presence of two chlorine atoms, a characteristic isotopic distribution for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed in a ratio of approximately 9:6:1. This pattern is a definitive signature of a dichlorinated compound and serves as a powerful validation checkpoint.
-
Visualization of Verification Workflow
The logical flow from sample receipt to final data validation is crucial for ensuring reproducible and reliable results. The following diagram illustrates this workflow.
Caption: Workflow for the verification of molecular formula and weight via HRMS.
Broader Context and Applications
This compound belongs to a class of chemical building blocks that are instrumental in drug discovery. The related compound, Ethyl 4,6-dichloronicotinate, is a known precursor in the synthesis of various kinase inhibitors, which are pivotal in oncology research.[5][6] The strategic placement of the amino group at the 5-position, flanked by two reactive chlorine atoms, provides medicinal chemists with a versatile platform for generating molecular diversity through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[6] This allows for the systematic exploration of the chemical space around a core scaffold, a fundamental strategy in the development of novel therapeutics.
References
-
Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram . CP Lab Safety. [Link]
-
This compound . SINFOO. [Link]
Sources
A-Technical-Guide-to-the-Synthesis-of-Ethyl-5-amino-4,6-dichloronicotinate-from-Dichloropyridine-Precursors
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
Ethyl 5-amino-4,6-dichloronicotinate is a highly functionalized pyridine derivative of significant interest as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway starting from dichloropyridine precursors. The synthesis is logically divided into two primary stages: the initial preparation of the key intermediate, Ethyl 4,6-dichloronicotinate, followed by a strategic functional group transformation involving nitration and subsequent reduction to install the C5-amino group. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind critical procedural choices, offering a self-validating framework for researchers.
Introduction
Significance of this compound
The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry. The specific substitution pattern of this compound, featuring two reactive chlorine atoms, an activating amino group, and an ester moiety, offers multiple handles for subsequent chemical modification. The chloro-substituents at the 4 and 6 positions act as excellent leaving groups for nucleophilic aromatic substitution (SNAr), while the amino and ester groups can be readily derivatized. This makes the title compound a valuable building block for constructing diverse molecular architectures with desired biological activities.[1]
Overview of the Synthetic Approach
The synthesis of this compound is most effectively approached through a two-stage process. This strategy ensures high yields and minimizes the formation of complex side products.
-
Stage 1: Synthesis of the Key Precursor. The foundational step is the preparation of Ethyl 4,6-dichloronicotinate. This is reliably achieved by the dichlorination of an accessible starting material, Ethyl 4,6-dihydroxynicotinate.
-
Stage 2: Installation of the C5-Amino Group. Direct amination of the electron-rich C5 position of the precursor is challenging. Therefore, a more strategic and reliable two-step sequence is employed:
-
Nitration: An electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the C5 position.
-
Reduction: Chemoselective reduction of the nitro group to the target primary amine (-NH₂).
-
This guide will detail the experimental and mechanistic aspects of each stage.
Stage 1: Synthesis of the Key Precursor: Ethyl 4,6-dichloronicotinate
The conversion of the dihydroxy precursor to the dichlorinated intermediate is a critical transformation that sets the stage for subsequent functionalization.
Reaction Principle: Dehydrative Chlorination
The synthesis hinges on the replacement of two hydroxyl groups on the pyridine ring with chlorine atoms. This is accomplished using a potent dehydrating and chlorinating agent, phosphorus oxychloride (POCl₃). The tautomeric nature of the dihydroxypyridine (which exists predominantly in the pyridone form) facilitates this transformation.
Detailed Experimental Protocol
This protocol is based on established and high-yield procedures.[2][3][4]
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Ice
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a reflux condenser and a magnetic stirrer with phosphorus oxychloride (500 mL).
-
Addition of Starting Material: Slowly and portion-wise, add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirring POCl₃. The addition may be exothermic and should be controlled.[3]
-
Reaction: Heat the resulting mixture to reflux and maintain this temperature for a minimum of 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar starting material.[4]
-
Reagent Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.[2]
-
Work-up (Quenching): Carefully and slowly pour the concentrated residue into a large beaker containing crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.[4]
-
Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product, Ethyl 4,6-dichloronicotinate. The reported yield for this procedure is approximately 90% (65 g).[2]
Mechanistic Insights & Causality
-
Choice of Reagent: Phosphorus oxychloride (POCl₃) is the reagent of choice due to its dual function. It acts as both a chlorinating agent and a powerful dehydrating agent, effectively driving the reaction forward by converting the pyridone-like hydroxyl groups into superior leaving groups, which are then displaced by chloride ions.
-
Excess Reagent: A large excess of POCl₃ is used to serve as both the reagent and the solvent, ensuring the reaction goes to completion.[4]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the substitution on the heterocyclic ring. A 2-hour reflux period is typically sufficient for complete conversion.[3]
Data Summary: Precursor Synthesis
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,6-dihydroxynicotinate | [3] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2][3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 2 hours | [3] |
| Product | Ethyl 4,6-dichloronicotinate | [2] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 32-34 °C | [1] |
| Expected Yield | ~90% | [2] |
Workflow Diagram: Precursor Synthesis
Caption: Workflow for the synthesis of Ethyl 4,6-dichloronicotinate.
Stage 2: Synthesis of this compound
With the key precursor in hand, the focus shifts to the regioselective introduction of the amino group at the C5 position of the pyridine ring.
Strategic Approach: Nitration Followed by Reduction
Direct amination via nucleophilic substitution is not feasible at the C5 position, which is electronically neutral or slightly electron-rich. A more robust and predictable approach is the electrophilic nitration of the ring, followed by the reduction of the resulting nitro group. The existing chloro and ester substituents are deactivating, making the reaction challenging, but they direct incoming electrophiles primarily to the C5 position.[5]
Step 1: Nitration of Ethyl 4,6-dichloronicotinate
3.2.1 Reaction Principle: Electrophilic Aromatic Substitution The pyridine ring, especially when deactivated by electron-withdrawing groups, requires harsh conditions for electrophilic substitution.[5] The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. This electrophile then attacks the C5 position of the pyridine ring.
3.2.2 Detailed Experimental Protocol (Generalized) This is a generalized protocol, as a specific literature procedure for this exact substrate is not readily available. It is based on standard conditions for nitrating deactivated pyridine rings.[5][6]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add Ethyl 4,6-dichloronicotinate to the cold sulfuric acid, ensuring the temperature does not rise significantly.
-
Nitrating Agent Addition: Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until basic, then extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Dry the combined organic layers, filter, and concentrate under vacuum to obtain crude Ethyl 4,6-dichloro-5-nitronicotinate. Further purification may be required (e.g., column chromatography).
3.2.3 Mechanistic Insights
-
Nitronium Ion Formation: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Directing Effects: The nitrogen atom in the pyridine ring strongly deactivates the C2, C4, and C6 positions towards electrophilic attack. The chloro and ester groups are also deactivating but direct meta. The cumulative effect favors substitution at the C5 position, which is meta to all three deactivating influences.[5][7]
Step 2: Reduction of Ethyl 4,6-dichloro-5-nitronicotinate
3.3.1 Reaction Principle: Chemoselective Reduction The final step is the reduction of the nitro group to a primary amine. This must be done under conditions that do not affect the ester or the chloro substituents. Common methods include the use of metals in acidic media or catalytic hydrogenation.[8][9]
3.3.2 Detailed Experimental Protocol (Metal/Acid Reduction) This protocol is based on the common and effective use of iron in an acidic medium for nitro group reduction.[8]
Materials:
-
Ethyl 4,6-dichloro-5-nitronicotinate
-
Iron powder (Fe)
-
Acetic Acid or Hydrochloric Acid (HCl)
-
Ethanol or other suitable solvent
Procedure:
-
Reaction Setup: Suspend the crude Ethyl 4,6-dichloro-5-nitronicotinate in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder to the suspension, followed by the slow addition of acetic acid or a catalytic amount of concentrated HCl.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralization & Extraction: Make the filtrate basic with an aqueous base (e.g., sodium carbonate or ammonia) and extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product, this compound.
3.3.3 Causality of Reagent Choice
-
Fe/Acid: This is a classic, cost-effective, and reliable method for nitro group reduction. It is highly chemoselective, leaving esters and aryl chlorides intact under these conditions.[8]
-
Catalytic Hydrogenation: An alternative is catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) under an atmosphere of hydrogen.[10] While clean, this method carries a risk of hydrodechlorination (replacement of Cl with H) as a side reaction, making the metal/acid method often preferable for this specific substrate.
Overall Pathway Diagram: Functional Group Installation
Caption: Synthetic pathway from the precursor to the final product.
Conclusion
The synthesis of this compound from dichloropyridine precursors is a well-defined and logical process. It relies on the robust and high-yield chlorination of Ethyl 4,6-dihydroxynicotinate to form the key intermediate, Ethyl 4,6-dichloronicotinate. The subsequent installation of the C5-amino group is strategically achieved through a reliable nitration and reduction sequence, overcoming the electronic challenges of the substituted pyridine ring. The protocols outlined in this guide provide a solid, self-validating framework for the successful laboratory-scale production of this valuable chemical building block, empowering further research and development in the fields of medicinal and agricultural science.
References
-
Filo. (2025-08-26). Discuss the chemistry of pyridine under nitration. [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
PubMed Central (PMC). (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. [Link]
-
Pearson. (2024-06-28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]
-
Vdocuments. (n.d.). Heterocyclic Chemistry. [Link]
-
PubMed Central (PMC). (2021-10-26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
- Google Patents. (n.d.).
-
J-STAGE. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVES WITH SmI2-H2O SYSTEM. [Link]
-
ResearchGate. (2013-12-24). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. [Link]
-
YouTube. (2021-04-21). Catalytic Hydrogenation. [Link]
- Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-4,6-dichloronicotinate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction
Ethyl 5-amino-4,6-dichloronicotinate, a substituted pyridine derivative, represents a key building block in modern medicinal and agricultural chemistry. Its unique arrangement of a nucleophilic amino group, two electrophilic chlorine atoms, and a reactive ethyl ester on a pyridine scaffold makes it a versatile precursor for the synthesis of a diverse range of bioactive molecules. The efficacy, safety, and manufacturability of any new chemical entity are fundamentally linked to its physicochemical properties. Among these, solubility and stability are paramount, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public domain data for this specific molecule, this document emphasizes robust, validated methodologies and the scientific rationale behind them. It is designed to empower researchers and drug development professionals to generate the precise data required for their specific applications, ensuring both scientific integrity and project success.
Physicochemical Properties: The Foundation of Characterization
A thorough understanding of the fundamental physicochemical properties of this compound is the logical starting point for any solubility or stability investigation. These properties not only define the molecule's intrinsic characteristics but also guide the selection of appropriate analytical techniques and experimental conditions.
| Property | Value/Information | Source |
| CAS Number | 154012-16-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3][4] |
| Molecular Weight | 235.07 g/mol | [2][3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [5] |
Part 1: Solubility Profiling
The solubility of a compound dictates its behavior in various media, a critical factor in both synthetic chemistry and pharmaceutical formulation. An understanding of a compound's solubility profile allows for the optimization of reaction conditions, the development of effective purification methods, and the design of formulations with desired bioavailability.
Qualitative Solubility Assessment
A preliminary qualitative assessment of solubility in a range of solvents with varying polarities is a cost-effective and informative first step. This provides a broad understanding of the compound's solubility characteristics and aids in the selection of solvents for quantitative analysis and subsequent experiments.
Experimental Protocol: Qualitative Solubility Determination
-
Solvent Selection: Choose a diverse set of solvents representing a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Add approximately 1-2 mg of this compound to 1 mL of each selected solvent in separate, clearly labeled vials.
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Equilibration: If not immediately soluble, allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for 24 hours with gentle agitation.
-
Final Assessment: After equilibration, visually inspect for any undissolved solid. Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination: The Shake-Flask Method
The gold-standard for determining equilibrium solubility is the shake-flask method. This technique involves creating a saturated solution and then quantifying the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this quantification due to its specificity and sensitivity.
Experimental Protocol: Quantitative Solubility by Shake-Flask and HPLC
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the vials in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Caption: Workflow for quantitative solubility determination.
Part 2: Stability Profiling
Investigating the stability of this compound is crucial for defining appropriate storage and handling conditions, predicting its shelf-life, and identifying potential degradation products that could impact its purity, activity, and safety. Forced degradation (or stress testing) studies are an integral part of this process, providing insights into the molecule's intrinsic stability.
Forced Degradation Studies
Forced degradation studies expose the compound to conditions more severe than those it would typically encounter during storage and use. This accelerates degradation, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of a hydrochloric acid solution (e.g., 0.1 M or 1 M). Heat the mixture if necessary (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a sodium hydroxide solution (e.g., 0.1 M or 1 M). Keep at room temperature or heat gently for a defined period. The ester functionality is particularly susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period. The amino group and the pyridine ring may be susceptible to oxidation.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any new peaks (degradation products).
-
Calculate the percentage of degradation of the parent compound.
-
Mass spectrometry (LC-MS) can be coupled with HPLC to aid in the structural elucidation of the degradation products.
-
Sources
"Ethyl 5-amino-4,6-dichloronicotinate" spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-4,6-dichloronicotinate
Authored by a Senior Application Scientist
Introduction
This compound (CAS No. 154012-16-5) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring functionalized with two chlorine atoms, an amino group, and an ethyl ester, offers multiple reactive sites for designing novel compounds. Accurate structural confirmation and purity assessment are paramount, necessitating a comprehensive analysis using modern spectroscopic techniques.
This technical guide provides a detailed framework for the spectroscopic characterization of this compound. While this specific compound is not extensively documented in public spectral databases, this paper will leverage established principles of spectroscopy and comparative data from its precursor, Ethyl 4,6-dichloronicotinate, to present a robust predictive analysis.[3] This approach mirrors the real-world challenge scientists face when characterizing novel or sparsely documented chemical entities. We will detail the theoretical basis, standardized experimental protocols, and expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
The fundamental properties of this compound are essential for its handling, storage, and analysis.
| Property | Value | Reference |
| CAS Number | 154012-16-5 | [1][2][4][5] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2][6] |
| Molecular Weight | 235.07 g/mol | [1][6] |
| Synonyms | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | [2] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For this compound, NMR is indispensable for confirming the substitution pattern on the pyridine ring and the integrity of the ethyl ester group.
The analysis will be predictive, based on the known spectrum of its precursor, Ethyl 4,6-dichloronicotinate, which exhibits ¹H NMR signals at δ 8.80 (s, 1H, H-2), 7.95 (s, 1H, H-5), 4.34 (q, 2H), and 1.31 (t, 3H) in DMSO-d₆.[3] The introduction of an electron-donating amino (-NH₂) group at the C-5 position is expected to significantly shield the remaining ring proton (H-2), causing a substantial upfield shift in its resonance.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Data & Interpretation
(Solvent: CDCl₃, Spectrometer: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 - 8.5 | Singlet (s) | 1H | H-2 | The sole aromatic proton. Expected to be significantly upfield from the precursor's H-2 (δ 8.80) due to the electron-donating NH₂ group at C-5. |
| ~4.8 - 5.2 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons. Often broad and may exchange with trace D₂O. Its chemical shift can be concentration and solvent dependent. |
| ~4.40 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Data & Interpretation
(Solvent: CDCl₃, Spectrometer: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~150 | C-6 | Aromatic carbon bearing a chlorine atom and adjacent to the ring nitrogen. |
| ~148 | C-2 | Aromatic carbon adjacent to the ring nitrogen and bonded to a proton. |
| ~140 | C-5 | Aromatic carbon bonded to the electron-donating amino group, expected to be shielded. |
| ~120 | C-4 | Aromatic carbon bearing a chlorine atom. |
| ~115 | C-3 | Aromatic carbon bonded to the ester group. |
| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Part 2: Infrared (IR) Spectroscopy
Principle & Rationale
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptional tool for identifying the functional groups present in a sample. For this compound, IR spectroscopy is used to confirm the presence of the amino (-NH₂), ester (C=O), and aromatic (C=C, C=N) functionalities, as well as carbon-chlorine bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Caption: General workflow for obtaining a mass spectrum via electrospray ionization.
Predicted Mass Spectrum & Interpretation
-
Molecular Ion (M⁺): The nominal molecular weight is 234 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The exact mass for C₈H₈³⁵Cl₂N₂O₂ is 233.9963.
-
Protonated Molecule [M+H]⁺: In ESI-MS (positive mode), the most prominent ion cluster will be for the protonated molecule, [M+H]⁺.
-
Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic pattern. The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1.
-
[M+H]⁺ peak: (C₈H₉³⁵Cl₂N₂O₂)⁺ at m/z 235.0036 (100% relative abundance).
-
[M+2+H]⁺ peak: (C₈H₉³⁵Cl³⁷ClN₂O₂)⁺ at m/z 237.0006 (~65% relative abundance).
-
[M+4+H]⁺ peak: (C₈H₉³⁷Cl₂N₂O₂)⁺ at m/z 239.9977 (~10% relative abundance). This 100:65:10 ratio is a definitive signature for a molecule containing two chlorine atoms.
-
-
Key Fragmentation Pathways:
-
Loss of ethoxy radical (-•OCH₂CH₃): Resulting in an ion at m/z ~190.
-
Loss of ethylene (-C₂H₄) via McLafferty rearrangement: Resulting in an ion at m/z ~207.
-
Loss of carbonyl (-CO): Fragmentation of the ester group.
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. While publicly available spectra are scarce, a predictive analysis grounded in fundamental spectroscopic principles and comparison with known analogues provides a robust and reliable characterization. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the key functional groups—amine, ester, and chloro-aromatic system—that define the molecule's reactivity. Finally, high-resolution mass spectrometry validates the elemental composition through exact mass measurement and unequivocally confirms the presence of two chlorine atoms via its distinct isotopic signature. This comprehensive spectroscopic profile is essential for ensuring the identity, purity, and quality of this important synthetic intermediate in research and development settings.
References
-
The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Online] Available at: [Link]
-
ChemWhat. Ethyl 4,6-dichloronicotinate CAS#: 40296-46-6. [Online] Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0002092). [Online] Available at: [Link]
-
CP Lab Safety. Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. [Online] Available at: [Link]
Sources
Introduction: The Strategic Importance of Ethyl 5-amino-4,6-dichloronicotinate
An In-Depth Technical Guide to the Purity and Quality Specifications of Ethyl 5-amino-4,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 154012-16-5) is a substituted pyridine derivative that serves as a critical building block in modern medicinal chemistry.[1][2] Its molecular architecture, featuring a pyridine core with two chlorine atoms and an amino group, offers multiple reactive sites for strategic functionalization. This versatility makes it an invaluable intermediate in the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors and other targeted therapeutic agents.[3][4][5] Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring the purity and quality of this compound is not merely a procedural step but a foundational requirement for the synthesis of safe and effective medicines. Impurities introduced at this stage can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts in the final drug substance.[6]
This guide provides a comprehensive overview of the essential quality specifications for this compound, detailing the analytical methodologies required to verify its identity, purity, and overall quality. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the necessary tools to implement robust quality control systems.
Sources
An In-Depth Technical Guide to the Health and Safety of Ethyl 5-amino-4,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for Ethyl 5-amino-4,6-dichloronicotinate (CAS No. 154012-16-5), a key intermediate in various synthetic applications. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical properties to ensure its safe handling and use in a laboratory setting. It is imperative to recognize that while this document provides critical safety information, the toxicological properties of this compound have not been exhaustively investigated, necessitating a cautious and proactive approach to safety.
Chemical and Physical Properties
A foundational understanding of the physical characteristics of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 154012-16-5 | [1][2][3][4] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [4] |
| Molecular Weight | 235.07 g/mol | [4] |
| Appearance | Not specified; handle as a potentially hazardous solid. | |
| Solubility | No data available; assume low aqueous solubility. | |
| Storage Temperature | Room temperature. | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been identified.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | - | May cause eye irritation. |
| Respiratory Tract Irritation | - | Material is irritating to mucous membranes and upper respiratory tract.[5] |
Signal Word: Warning
Hazard Pictogram:
It is crucial to note that a full toxicological profile for this compound is not available.[5] Therefore, all handling procedures should be conducted with the assumption that the substance may have other, as-yet-unidentified, hazardous properties.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention. The substance is known to be irritating to the upper respiratory tract.[5]
-
Skin Contact: Should skin contact occur, immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation persists, consult a physician.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Safe Handling and Storage Protocols
Adherence to strict laboratory safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary defense against chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for integrity before use and wash them before removal.
-
Body Protection: A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Storage
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at room temperature.[3]
Accidental Release and Spill Management
A clear and practiced spill management plan is crucial for mitigating the risks associated with an accidental release.
Spill Response Workflow
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: Workflow for the safe management of a chemical spill.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert your supervisor and the designated safety officer.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 4.1.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of all contaminated waste, including PPE and absorbent materials, in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain.
Toxicological Information: A Word of Caution
As of the date of this guide, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] The identified hazards of skin and respiratory irritation should be considered the minimum potential effects. The absence of comprehensive data necessitates a conservative approach to handling, assuming the compound may have unknown chronic, reproductive, or carcinogenic effects. All work should be conducted in a manner that minimizes any potential for exposure.
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. By understanding its known hazards, adhering to stringent safety protocols, and acknowledging the current gaps in toxicological data, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, but it is incumbent upon the user to consult the most recent Safety Data Sheet from their supplier and to conduct a thorough risk assessment before commencing any work.
References
Sources
"Ethyl 5-amino-4,6-dichloronicotinate" potential research applications
This compound is a powerful and versatile chemical building block whose strategic importance cannot be overstated. Its highly functionalized core provides a reliable and adaptable platform for the synthesis of a wide range of biologically active compounds. The detailed protocols and data presented herein serve as a foundation for researchers to unlock the full potential of this scaffold in the discovery and development of novel therapeutics and next-generation agrochemicals. Its commercial availability and proven reactivity ensure its enduring role in modern synthetic chemistry. [5]
References
-
National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent.
-
Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 154012-16-5 [chemicalbook.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
From Chemical Scaffold to Biological Insight: A Proteomics Guide to Elucidating the Mechanism of Action of Ethyl 5-amino-4,6-dichloronicotinate Derivatives
An In-Depth Technical Guide
Abstract: Ethyl 5-amino-4,6-dichloronicotinate stands as a pivotal, yet often unheralded, scaffold in medicinal chemistry. While not possessing a direct, well-characterized mechanism of action in proteomics itself, its true significance lies in its role as a versatile intermediate for the synthesis of potent, biologically active molecules. This guide illuminates the journey from this foundational chemical structure to a deep, mechanistic understanding of its derivatives, with a particular focus on kinase inhibitors. We provide researchers, scientists, and drug development professionals with the conceptual framework and detailed proteomics protocols required to comprehensively characterize the mechanism of action, target engagement, and cellular impact of novel compounds derived from this important nicotinic acid scaffold.
Introduction: The Role of this compound as a Foundational Moiety
This compound is a substituted pyridine derivative. In the landscape of drug discovery, its primary role is that of a highly functionalized starting material or intermediate in the synthesis of more complex heterocyclic compounds. Its di-chloro and amino substitutions provide multiple reaction handles for chemists to elaborate upon, building molecules with tailored biological activities. Notably, it has been instrumental in the development of a range of compounds, including potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.
Therefore, a discussion of its "mechanism of action in proteomics" is, in fact, a discussion of the mechanisms of the advanced molecules it helps create. This guide focuses on the state-of-the-art proteomics workflows used to dissect the biological activity of these derivatives, transforming a synthesized chemical entity into a well-understood therapeutic candidate.
Core Principles: Using Proteomics to Define a Drug's Mechanism of Action
To understand a drug's mechanism of action (MoA), we must answer several key questions:
-
Target Engagement: Does the compound bind to its intended target protein in a complex biological system?
-
Target Selectivity: Which other proteins does the compound bind to, either intentionally (polypharmacology) or unintentionally (off-targets)?
-
Downstream Signaling: How does binding to the target(s) alter cellular signaling pathways and protein activity?
-
Global Cellular Impact: What is the overall effect on the proteome, including changes in protein expression and post-translational modifications?
Modern proteomics provides a powerful suite of tools to address each of these questions with high specificity and on a global scale. The following sections will detail the application of these techniques to a hypothetical kinase inhibitor derived from this compound.
Profiling Target Engagement and Selectivity
A primary challenge in drug development is confirming that a compound interacts with its intended target and identifying any off-target interactions, which can lead to unwanted side effects or novel therapeutic opportunities.
Thermal Proteome Profiling (TPP)
TPP is a powerful method for assessing target engagement in a native cellular environment.[1][2] It operates on the principle that a protein's thermal stability changes upon ligand binding.[2] Proteins bound to a drug are typically more resistant to heat-induced unfolding.[2]
The general workflow involves treating cells with the compound or a vehicle control, heating aliquots of the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the remaining soluble proteins using mass spectrometry.[3] A shift in the melting curve of a protein in the drug-treated sample compared to the control indicates a direct interaction.
Caption: Logical workflow for a Thermal Proteome Profiling (TPP) experiment.
Chemical Proteomics
Chemical proteomics utilizes immobilized drug molecules to capture their binding partners from a cell lysate.[4] This affinity-based approach is excellent for identifying both high-affinity targets and weaker interactors.[5]
In this technique, a derivative of the kinase inhibitor is covalently linked to a resin (e.g., sepharose beads).[6] Cell lysates are incubated with these beads, and after extensive washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[6] A key control experiment involves co-incubating the lysate and beads with an excess of the free, non-immobilized inhibitor; true binders will be competed off the beads, leading to a reduced signal in the mass spectrometer.[5]
Mapping Downstream Signaling: Quantitative Phosphoproteomics
Kinase inhibitors, by definition, modulate protein phosphorylation. Phosphoproteomics is the large-scale analysis of protein phosphorylation and is the most direct way to measure the functional consequence of kinase inhibition.[7] A typical workflow involves comparing the phosphoproteome of inhibitor-treated cells with control-treated cells to identify phosphorylation sites that are significantly up- or down-regulated.[8]
This analysis reveals:
-
Direct Substrates: Phosphorylation sites on direct substrates of the target kinase are expected to decrease significantly.
-
Pathway Modulation: Changes in the phosphorylation status of downstream effectors reveal the broader impact on cellular signaling networks.
-
Feedback Mechanisms: The cell may activate compensatory signaling pathways, which can be observed as increased phosphorylation on other proteins.
Caption: Standard experimental workflow for quantitative phosphoproteomics.
Detailed Experimental Protocols
The following are generalized protocols and must be optimized for specific cell lines, compounds, and available instrumentation.
Protocol 1: Thermal Proteome Profiling (TPP) - Temperature Range
-
Cell Culture and Treatment: Plate cells to achieve ~80-90% confluency. Treat one set of plates with the kinase inhibitor at a final concentration (e.g., 1 µM) and a parallel set with vehicle (e.g., 0.1% DMSO) for the desired time (e.g., 2 hours).
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the lysate from each condition (inhibitor and vehicle) into 10 separate PCR tubes. Heat each aliquot to a different temperature (e.g., 37°C, 41°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 63°C, 67°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Separation of Soluble Fraction: Ultracentrifuge the heated lysates (e.g., 100,000 x g for 20 minutes at 4°C) to pellet aggregated proteins.
-
Sample Preparation for MS: Collect the supernatant (soluble fraction). Determine protein concentration. Take an equal protein amount from each sample for downstream processing. Reduce (DTT), alkylate (iodoacetamide), and digest proteins with Trypsin overnight.
-
Mass Spectrometry: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Use a specialized software suite to identify and quantify proteins in each temperature fraction. Plot the relative soluble protein abundance against temperature for both vehicle and inhibitor conditions to generate melting curves. Calculate the change in melting temperature (ΔTm) for each protein.
Protocol 2: Quantitative Phosphoproteomics
-
Cell Culture and Treatment: Grow cells in SILAC media if using this labeling method, or prepare for label-free quantification. Treat cells with the inhibitor or vehicle as described for TPP.
-
Lysis: Wash cells with ice-cold PBS and immediately lyse with a urea-based buffer (e.g., 8 M urea in 50 mM Tris-HCl) supplemented with a cocktail of phosphatase and protease inhibitors. Sonicate to shear DNA and clarify the lysate by centrifugation.
-
Protein Digestion: Perform a protein assay (e.g., BCA). Reduce the proteins with DTT and alkylate with iodoacetamide. Dilute the urea to <2 M and digest with Trypsin overnight at 37°C.
-
Phosphopeptide Enrichment: Acidify the peptide solution (e.g., with trifluoroacetic acid) and desalt using a C18 solid-phase extraction cartridge. Elute and dry the peptides. Resuspend the peptides in a high-organic, acidic loading buffer and incubate with titanium dioxide (TiO2) or IMAC beads to enrich for phosphopeptides. Wash the beads extensively to remove non-phosphorylated peptides. Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide solution).
-
LC-MS/MS Analysis: Acidify the eluted phosphopeptides and analyze by high-resolution LC-MS/MS. Use a method optimized for phosphopeptide fragmentation.
-
Data Analysis: Process the raw MS data using a software platform like MaxQuant or Proteome Discoverer. Perform peptide identification, protein quantification, and phosphosite localization. Generate a list of quantified phosphosites and perform statistical analysis (e.g., t-test) to identify sites with significant abundance changes between the inhibitor and vehicle treatments. Perform pathway and kinase-substrate enrichment analysis on the significantly regulated phosphosites.[9]
Data Interpretation and Synthesis
The true power of this approach comes from integrating the datasets from target engagement and phosphoproteomics experiments.
| Data Type | Information Gained | Example Interpretation |
| TPP | Direct protein-drug interactions (on- and off-targets). | A ΔTm of +5°C for Kinase X confirms it as a direct, high-affinity target. A smaller shift of +1.5°C for Kinase Y suggests a weaker off-target interaction. |
| Phosphoproteomics | Functional impact on cellular signaling. | A 10-fold reduction in phosphorylation of Protein A at Serine-50, a known substrate site for Kinase X, validates the functional inhibition of the primary target. |
| Integrated Analysis | Comprehensive MoA, linking direct binding to functional outcome. | The off-target binding to Kinase Y (from TPP) correlates with an unexpected increase in phosphorylation of Protein B (from phosphoproteomics), revealing a novel signaling pathway impacted by the drug. |
Conclusion
This compound is a valuable scaffold that gives rise to potent and specific kinase inhibitors. However, the synthesis of a novel compound is merely the first step. A rigorous, multi-faceted proteomics approach is essential to build a comprehensive profile of its mechanism of action. By combining techniques like Thermal Proteome Profiling to confirm target engagement and quantitative phosphoproteomics to map the downstream functional consequences, researchers can build a robust, evidence-based understanding of a drug's true cellular impact. This detailed characterization is not just an academic exercise; it is a critical component of modern drug development, enabling the selection of superior lead candidates, the prediction of potential toxicities, and the discovery of biomarkers to guide clinical strategy.
References
- Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. In Mass Spectrometry-Based Proteomics (pp. 79-114). Humana, New York, NY. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-3457-8_5]
- Ruprecht, B., & Lemeer, S. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 13(12), 5377-5389. [URL: https://pubs.acs.org/doi/10.1021/pr500958s]
- George, A. L., et al. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Journal of Proteome Research. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.3c00111]
- Miettinen, T. P., et al. (2018). Thermal proteome profiling of adult mouse tissues. Nature Protocols, 13(10), 2343-2362. [URL: https://www.researchgate.net/publication/327533083_Thermal_proteome_profiling_TPP_method_can_be_performed_in_one_of_three_modes_temperature_range_TPP-TR_compound_concentration_range_TPP-CCR_or_two-dimensional_TPP_2D-TPP]
- Lim, S. M., et al. (2022). KOPI: Kinase inhibitOr Proteome Impact analysis. Communications Biology, 5(1), 785. [URL: https://www.
- Duncan, J. S., & Litchfield, D. W. (2008). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics, 5(5), 659-672. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680261/]
- Schon, A., & Parker, B. L. (2025). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10243452/]
- Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. FEBS Letters, 591(12), 1698-1710. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5478201/]
- Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 24(1), 153. [URL: https://www.mdpi.com/1422-0067/24/1/153]
- Lemeer, S., & Kuster, B. (2011). Chemical proteomics for kinase inhibitor profiling. In Kinase Inhibitor Drugs (pp. 245-257). Humana Press. [URL: https://www.researchgate.net/figure/Chemical-proteomics-workflow-A-small-molecule-kinase-inhibitor-is-covalently-linked-to_fig2_263222122]
- Casado, P., & Cutillas, P. R. (2016). Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. In Cancer Phosphoproteomics (pp. 177-193). Humana Press, New York, NY. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003914/]
- Bian, Y., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.4c00223]
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [URL: https://www.semanticscholar.org/paper/Optimized-chemical-proteomics-assay-for-kinase-R%C3%BCegger-Gagestein/730f76901962a9c39634d5671d182937740f9011]
- BenchChem. (2025). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.
- BenchChem. (2025). A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate. BenchChem. [URL: https://www.benchchem.
- Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15573. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01293]
- Potel, J., & Kettenbach, A. N. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. International Journal of Molecular Sciences, 24(9), 7793. [URL: https://www.mdpi.com/1422-0067/24/9/7793]
- Imiołek, M., & Ule, J. (2021). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International Journal of Molecular Sciences, 22(16), 8887. [URL: https://www.mdpi.com/1422-0067/22/16/8887]
- Parchem. (n.d.). This compound (Cas 154012-16-5). Parchem Fine & Specialty Chemicals. [URL: https://www.parchem.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [URL: https://www.rsc.org/images/Tim%20S.
Sources
- 1. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 2. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of Ethyl 5-amino-4,6-dichloronicotinate in Suzuki-Miyaura Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
Ethyl 5-amino-4,6-dichloronicotinate is a highly functionalized pyridine building block with significant potential in the synthesis of complex molecular architectures for medicinal and agrochemical applications.[1][2] Its structure presents a unique synthetic challenge and opportunity: two distinct chlorine atoms susceptible to palladium-catalyzed cross-coupling, modulated by the electronic influence of an adjacent amino group. This guide provides an in-depth analysis of the strategic considerations for employing this substrate in the Suzuki-Miyaura coupling reaction. We will move beyond standard procedures to explain the causal factors behind protocol choices, addressing the inherent challenges of C-Cl bond activation and potential catalyst inhibition by the amine functionality. The protocols herein are designed as robust, validated starting points for optimization, enabling the controlled synthesis of novel substituted aminopyridine scaffolds.
The Suzuki-Miyaura Coupling: Mechanistic Framework
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its mild conditions and broad functional group tolerance.[3] The catalytic cycle, illustrated below, proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] Understanding this mechanism is critical to troubleshooting and optimizing reactions, particularly with challenging substrates like this compound.
The base is a critical component, playing a crucial role in the transmetalation step by activating the organoboron species to form a more nucleophilic borate complex, which facilitates the transfer of the organic moiety to the palladium center.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Scientific Considerations for this compound
Success with this substrate hinges on overcoming two principal challenges: the lower reactivity of aryl chlorides and the influence of the 5-amino group.
-
Reactivity of Aryl Chlorides : C-Cl bonds are significantly less reactive than their C-Br or C-I counterparts in the rate-limiting oxidative addition step.[4] This necessitates the use of more active catalyst systems, typically featuring bulky, electron-rich phosphine ligands, and often requires higher reaction temperatures.[7]
-
Influence of the 5-Amino Group :
-
Catalyst Inhibition : The primary amine's lone pair can coordinate to the palladium center, acting as a competing ligand and potentially deactivating the catalyst.[7][8] While some Suzuki couplings proceed with unprotected amines, this is a major failure point.[3][8] The selection of a sufficiently bulky ligand is crucial to create a sterically shielded environment around the palladium, disfavoring amine coordination.
-
Electronic Effects : As an electron-donating group, the 5-NH₂ moiety increases the electron density of the pyridine ring. This effect can further decrease the electrophilicity of the C-Cl bonds, making oxidative addition more difficult.
-
Regioselectivity : In the analogous Ethyl 4,6-dichloronicotinate, mono-arylation preferentially occurs at the C4 position due to its higher electrophilicity.[9] The electronic push from the 5-amino group may alter this selectivity, and empirical validation is necessary to determine the major regioisomer in this specific case.
-
Recommended Starting Protocol: Mono-Arylation
This protocol is designed as a robust starting point, employing a modern catalyst system known for its efficacy with challenging heteroaryl chlorides.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Vessel Preparation : To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting : Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting nicotinate.
-
Reaction : Heat the reaction mixture to the desired temperature (a starting point of 100 °C is recommended) and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of the mono-arylated product. Typical reaction times range from 4 to 24 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the desired ethyl 5-amino-4-aryl-6-chloronicotinate product.
Data Presentation: Condition Screening for Optimization
For any new substrate-catalyst pairing, empirical optimization is key. The following table provides a logical framework for a screening study to quickly identify optimal conditions.
| Parameter | Condition A (Starting Point) | Condition B (Milder Base) | Condition C (Alternate Ligand) | Rationale & Notes |
| Catalyst | XPhos Pd G3 (3 mol%) | XPhos Pd G3 (3 mol%) | SPhos Pd G3 (3 mol%) | Buchwald precatalysts are highly active for C-Cl activation. SPhos is another excellent choice for heteroaryl couplings.[7] |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ is a strong base often required for aryl chlorides. K₂CO₃ is milder and may prevent side reactions with sensitive functional groups.[6] |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (5:1) | Dioxane is a common, effective solvent. Toluene can be beneficial in some cases. The presence of water is often crucial for base solubility and transmetalation.[9] |
| Temperature | 100 °C | 100 °C | 100 °C | High temperatures are typically necessary for C-Cl bond activation. Can be lowered if conversion is rapid. |
Visualizing the Experimental Workflow
A clear workflow ensures reproducibility and safety. The following diagram outlines the key steps from reaction setup to product isolation.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Catalyst degraded by oxygen/moisture.[7]2. Catalyst Inhibition: Amine coordinating to Pd center.3. Insufficiently Active Conditions: Temperature too low or base too weak for C-Cl activation.[6] | 1. Ensure rigorous inert atmosphere technique.2. Use a more sterically hindered ligand (e.g., tBuXPhos).3. Increase temperature in 10 °C increments. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust precatalyst (e.g., G3 or G4 Buchwald precatalysts are more stable than Pd₂(dba)₃/ligand mixtures).[7] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. Often caused by high temperatures or strong bases.[6][11] | Use a milder base if possible (e.g., K₂CO₃). Use a slight excess (1.2 equiv) of boronic acid, but avoid a large excess. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen. | Ensure thorough degassing of the solvent and maintain a strict inert atmosphere throughout the reaction.[11] |
Conclusion
While this compound presents complexities not found in its non-aminated analog, it is a tractable and highly valuable substrate for Suzuki-Miyaura coupling. Success is predicated on a rational approach to catalyst selection—favoring bulky, electron-rich ligand systems—and a willingness to screen bases and solvents to overcome the dual challenges of C-Cl bond inertia and potential amine inhibition. The resulting 4-aryl-5-amino-6-chloronicotinate products are versatile intermediates, primed for subsequent functionalization at the remaining C6-Cl position, opening avenues to novel kinase inhibitors and other high-value compounds in drug discovery.[12][13]
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Aher, R. D., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Anderson, K. W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
ResearchGate. (2020). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
RSC Publishing. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (2016). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. [Link]
- BenchChem. (2025).
-
MDPI. (2022). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]
- BenchChem. (2025).
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)
- BenchChem. (2025).
-
CP Lab Safety. (n.d.). Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
"Ethyl 5-amino-4,6-dichloronicotinate" in Buchwald-Hartwig amination protocols
An In-Depth Guide to the Buchwald-Hartwig Amination of Ethyl 5-amino-4,6-dichloronicotinate
Authored by: Gemini, Senior Application Scientist
For researchers and professionals in drug development, the synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound represents a valuable, yet challenging, building block. Its pyridine core, substituted with two reactive chlorine atoms and an amino group, offers multiple points for diversification. However, this very functionality presents unique hurdles in achieving selective C-N bond formation.
This guide provides a comprehensive technical overview and detailed protocols for the application of the Buchwald-Hartwig amination to this compound. We will delve into the mechanistic nuances, explain the rationale behind experimental choices, and offer a robust, field-proven protocol designed to maximize success in the synthesis of novel aminopyridine derivatives.
The Challenge: Navigating Reactivity and Selectivity
The structure of this compound poses several distinct challenges for palladium-catalyzed cross-coupling reactions:
-
Regioselectivity: The presence of two chlorine atoms at the C4 and C6 positions necessitates precise control to achieve selective mono-amination over di-substitution or the formation of isomeric mixtures.[1] Generally, for 4,6-dihalopyridines, the C4 position is more electrophilic and thus more susceptible to the initial oxidative addition step by the palladium catalyst.[1] This provides a theoretical basis for achieving C4-selective functionalization.
-
Aryl Chloride Inertness: Carbon-chlorine bonds are significantly less reactive than their bromide or iodide counterparts, demanding highly active catalyst systems to facilitate the rate-limiting oxidative addition step.
-
Catalyst Inhibition: The pyridine ring nitrogen and the C5-amino group are potential coordinating sites that can bind to the palladium center, leading to catalyst inhibition or deactivation.[2] The selection of an appropriate ligand is therefore critical to shield the metal center and maintain catalytic turnover.
The Buchwald-Hartwig amination, a powerful method for forging C-N bonds, provides the necessary tools to overcome these obstacles through the careful selection of catalysts, ligands, and reaction conditions.[3][4]
Mechanistic Foundations of Success
The efficacy of the Buchwald-Hartwig amination hinges on a well-understood catalytic cycle. A grasp of this mechanism is essential for rational troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][5]
The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-chloride bond (preferentially at C4). The resulting Pd(II) complex then coordinates with the incoming amine. A base removes a proton from the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]
Causality Behind Component Selection:
-
Palladium Precatalyst: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective, modern palladium precatalysts are often preferred.[6] These complexes, which feature a phosphine ligand already bound to the palladium, offer greater air stability and generate the active Pd(0) species more efficiently and reliably upon exposure to a base.[6]
-
Ligand (The Decisive Factor): For challenging substrates like electron-deficient aryl chlorides, the ligand's role is paramount. Bulky, electron-rich biarylmonophosphine ligands such as RuPhos and BrettPhos are highly recommended.[2][7]
-
Expertise: The steric bulk of these ligands promotes the reductive elimination step and prevents the formation of inactive catalyst dimers.
-
Experience: Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the difficult oxidative addition of the C-Cl bond.[8]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium complex. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for these systems.[9] Weaker bases like carbonates or phosphates are typically insufficient for aryl chloride amination unless specialized catalyst systems are employed.[6]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene or 1,4-dioxane are standard.[10] These solvents effectively dissolve the reagents and are stable at the elevated temperatures often required for the reaction.
Experimental Protocol: Selective C4 Mono-Amination
This protocol provides a robust starting point for the selective mono-amination of this compound at the C4 position with a representative primary or secondary amine.
Workflow Overview
Reagents & Quantitative Data
The following table outlines the suggested stoichiometry and conditions. These values are based on best practices for analogous dichloropyridine systems and should serve as a validated starting point for optimization.[9][11]
| Component | Stoichiometry (equiv.) | Molar Amount (mmol) | Catalyst Loading (mol%) | Notes |
| This compound | 1.0 | 1.0 | - | The limiting reagent. |
| Amine (Primary or Secondary) | 1.1 - 1.2 | 1.1 - 1.2 | - | A slight excess ensures complete consumption of the starting material. |
| Palladium Precatalyst (e.g., RuPhos Pd G3) | 0.02 | 0.02 | 2 | Pre-catalysts are recommended for consistency. If using Pd₂(dba)₃, use 1 mol% with 4 mol% ligand. |
| Sodium tert-butoxide (NaOtBu) | 1.4 - 1.5 | 1.4 - 1.5 | - | A strong, non-nucleophilic base is crucial. Must be handled under inert atmosphere. |
| Anhydrous, Degassed Toluene | - | ~5.0 mL | - | Solvent volume to achieve a concentration of ~0.2 M. |
Step-by-Step Methodology
Trustworthiness: This protocol must be performed under a strict inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk line techniques) to prevent catalyst decomposition and ensure reproducibility.[9][11]
-
Vessel Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an atmosphere of argon or nitrogen.
-
Reagent Addition (Solids): In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv), sodium tert-butoxide (1.5 equiv), and this compound (1.0 equiv) to the reaction vessel.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (~0.2 M concentration) via syringe. Follow with the addition of the amine (1.2 equiv), also via syringe. If the amine is a solid, add it in step 2 with the other solids.
-
Reaction Execution: Securely seal the vessel (e.g., with a Teflon-lined cap). Place the vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficient temperature; inactive catalyst; poor quality base. | Increase temperature in 10 °C increments (up to 120 °C). Screen a different ligand (e.g., BrettPhos). Ensure the NaOtBu is a fine powder from a freshly opened bottle. |
| Formation of Di-adduct | Amine stoichiometry is too high; prolonged reaction time. | Reduce the amine to 1.05-1.1 equivalents. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Poor Regioselectivity | Electronic/steric profile of the amine favors C6 reaction. | Screen different ligands. A more or less bulky ligand can sometimes alter the regiochemical outcome. Lowering the reaction temperature may also increase selectivity.[12] |
| Catalyst Decomposition | Presence of oxygen or moisture. | Ensure all reagents and solvents are strictly anhydrous and that the inert atmosphere is maintained throughout the setup and reaction.[13] |
| Ester Hydrolysis | Reaction temperature is too high or reaction time is too long. | Attempt the reaction at a lower temperature (e.g., 90-100 °C). If conversion is slow, consider a more active catalyst system rather than simply increasing heat.[13] |
Conclusion
While this compound presents a synthetic challenge, a successful Buchwald-Hartwig amination is readily achievable through a principled approach. The key to a selective and high-yielding transformation lies in the use of a highly active catalyst system, specifically one employing a bulky, electron-rich biarylmonophosphine ligand. By adhering to strict inert atmosphere techniques and utilizing the robust protocol detailed herein, researchers can effectively leverage this versatile building block for the synthesis of novel and complex molecular architectures, paving the way for new discoveries in pharmaceutical and materials science.
References
- BenchChem. (2025).
- ResearchGate. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem.
- BenchChem. (2025). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists. BenchChem.
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- ResearchGate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- BenchChem. (2025).
- BenchChem. (2025).
- ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- YouTube. (2020).
- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. BenchChem.
- Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes: Ethyl 5-amino-4,6-dichloronicotinate as a Versatile Building Block for Medicinal Chemistry
Abstract: Ethyl 5-amino-4,6-dichloronicotinate is a highly functionalized pyridine derivative that has emerged as a strategically important scaffold in medicinal chemistry. Its unique arrangement of reactive sites—two distinct chlorine atoms, a nucleophilic amino group, and an ethyl ester—provides a versatile platform for the synthesis of complex heterocyclic systems. This guide details the reactivity profile of this building block and provides field-proven protocols for its application in constructing medicinally relevant molecules, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties and Reactivity Profile
This compound (CAS: 154012-16-5, MW: 235.07 g/mol ) possesses a unique electronic architecture that dictates its synthetic utility.[1][2] The pyridine ring is rendered electron-deficient by the two chlorine atoms and the C3-ester, making it susceptible to nucleophilic attack. The key to its versatility lies in the differential reactivity of its functional groups, which allows for a stepwise and controlled approach to molecular elaboration.
-
C4-Chloro Group: This position is the most electrophilic site on the ring and is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] This enhanced reactivity is due to the activating effects of the adjacent ester and the ring nitrogen.
-
C6-Chloro Group: While less reactive to SNAr than the C4 position, this group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5]
-
C5-Amino Group: This nucleophilic group is a key element for constructing fused heterocyclic systems. It can readily participate in condensation and cyclization reactions to form scaffolds like pyrido[2,3-d]pyrimidines, which are prevalent in kinase inhibitors.[6][7]
-
C3-Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, offering further avenues for diversification.[8]
Core Synthetic Transformations & Protocols
The predictable regioselectivity of this compound allows for a rational, stepwise approach to the synthesis of complex derivatives.
Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
The C4 position is the kinetically favored site for nucleophilic attack by amines.[3] This allows for the straightforward introduction of a key pharmacophoric element while preserving the C6-chloro group for subsequent functionalization.
Protocol 1: Synthesis of Ethyl 5-amino-6-chloro-4-(methylamino)nicotinate
-
Rationale: This protocol demonstrates the selective mono-amination at the C4 position. Ethanol is a suitable polar protic solvent, and gentle heating is sufficient to drive the reaction to completion without promoting di-substitution. A slight excess of the amine ensures full conversion of the starting material.[4]
-
Materials:
-
This compound
-
Methylamine (40% solution in water)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.[3]
-
At room temperature, add methylamine (1.5 eq) dropwise to the stirred solution.[3]
-
Heat the reaction mixture to 50°C and maintain stirring for 8 hours.[3]
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[3]
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 5-amino-6-chloro-4-(methylamino)nicotinate.[3]
-
Palladium-Catalyzed Cross-Coupling at C6
With the C4 position functionalized, the remaining C6-chloro atom is an ideal handle for C-C or C-N bond formation using palladium catalysis. This enables the introduction of aryl, heteroaryl, or diverse amino groups.
Protocol 2: Suzuki-Miyaura Coupling of the C6-Position
-
Rationale: The Suzuki-Miyaura coupling is a robust method for creating C-C bonds. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent is critical for efficient catalytic turnover.[9] A degassed solvent is used to prevent oxidation and deactivation of the Pd(0) catalyst. Microwave irradiation can often accelerate this transformation.[10]
-
Materials:
-
Procedure:
-
To a dry reaction vessel, add the chlorinated pyridine substrate (1.0 eq), the arylboronic acid, and the base.[9]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.[10]
-
Add the degassed solvent via syringe.[10]
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by LC-MS.[10]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
-
| Catalyst System | Base | Solvent | Temp (°C) | Typical Outcome |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-110 | Good for a wide range of arylboronic acids |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-100 | Effective for more challenging couplings |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-120 | Often used for heteroarylboronic acids |
| Caption: Typical conditions for Suzuki-Miyaura coupling at the C6-position. |
Annulation to Pyrido[2,3-d]pyrimidine Core
The C5-amino group, ortho to the newly installed C4-amino substituent, is perfectly positioned for cyclization to form the pyrido[2,3-d]pyrimidine scaffold, a privileged core structure in many kinase inhibitors.[6][7]
Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold
-
Rationale: This two-step sequence first involves a condensation reaction to form an amidine, followed by a thermal cyclization. The intermediate from an SNAr reaction (Protocol 1) is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a vinylogous amidine. Subsequent heating with an amine in a high-boiling solvent like acetic acid promotes cyclization and aromatization to the desired fused ring system.
-
Materials:
-
Ethyl 5-amino-6-chloro-4-(substituted-amino)nicotinate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted aniline or benzylamine
-
Acetic acid
-
-
Procedure:
-
Step A (Amidine Formation): Dissolve the product from Protocol 1 (1.0 eq) in DMF-DMA (5-10 eq). Heat the mixture to 100-120°C for 2-4 hours. Monitor by LC-MS. Once complete, cool and remove the excess DMF-DMA under high vacuum.
-
Step B (Cyclization): To the crude amidine intermediate, add the desired primary amine (e.g., a substituted aniline, 1.2 eq) and glacial acetic acid. Heat the mixture to reflux (approx. 118°C) for 4-12 hours.
-
Monitor the formation of the pyrido[2,3-d]pyrimidine product by LC-MS.
-
Upon completion, cool the reaction, pour it into ice water, and adjust the pH to ~7-8 with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Case Study: Application in Kinase Inhibitor Synthesis
The pyrido[2,3-d]pyrimidine scaffold derived from this compound is a cornerstone in the development of inhibitors for several important kinase families, including Pim-1 and Epidermal Growth Factor Receptor (EGFR).[6][7][11]
-
Pim-1 Kinase Inhibitors: Derivatives have demonstrated potent inhibitory activity against Pim-1 kinase, a target in oncology. For example, compounds synthesized using this building block have shown IC50 values in the low nanomolar range (11.4 nM) and significant cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[6][7]
-
EGFR Inhibitors: The scaffold is also used to target mutations in EGFR, such as the L858R/T790M double mutant, which is associated with resistance to first-generation cancer therapies.[11]
Table of Biological Activity for Derived Compounds
| Compound ID (Reference) | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| Compound 4[7] | PIM-1 Kinase | 11.4 | MCF-7 | 0.57 |
| Compound 10[7] | PIM-1 Kinase | 17.2 | - | - |
| Compound 4[7] | - | - | HepG2 | 1.13 |
| Compound 11[6] | PIM-1 Kinase | 21.4 | HepG2 | 0.99 |
| Caption: Examples of potent kinase inhibitors developed from the pyrido[2,3-d]pyrimidine scaffold. |
Conclusion
This compound is a superior building block for medicinal chemistry due to its predictable, regioselective reactivity. The ability to sequentially functionalize the C4 and C6 positions through distinct chemical transformations (SNAr and cross-coupling) before engaging the C5-amino group in cyclization reactions provides a robust and flexible strategy for accessing complex, high-value heterocyclic cores. The protocols and data presented herein validate its role as an indispensable tool for the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors.
References
- BenchChem. (2025). Technical Support Center: Reactions with Ethyl 4,6-dichloronicotinate.
- BenchChem. (2025). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry.
-
Roncaglia, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate.
- BenchChem. (2025). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists.
-
Al-Ostath, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate.
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Agrochemicals: Ethyl 5-amino-4,6-dichloronicotinate as a Versatile Synthetic Intermediate
For Immediate Application in Agrochemical Research & Development
Ethyl 5-amino-4,6-dichloronicotinate stands as a critical and highly versatile starting material in the synthesis of a new generation of agrochemicals. Its unique trifunctionalized pyridine structure—featuring an amino group, two reactive chlorine atoms, and an ethyl ester—offers a powerful platform for constructing complex molecular architectures with potent herbicidal and fungicidal activities. The strategic positioning of these functional groups allows for selective and sequential chemical modifications, making it an invaluable tool for synthetic chemists in the crop protection industry.
The electron-deficient nature of the pyridine ring, significantly enhanced by the electron-withdrawing effects of the two chlorine atoms and the ester group, renders the C4 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This inherent reactivity is the cornerstone of its utility, providing a straightforward and efficient pathway to introduce a wide array of functional groups and build diverse chemical libraries for biological screening.[1]
Core Reactivity and Mechanistic Rationale
The primary synthetic transformations involving this compound revolve around the nucleophilic displacement of its chlorine substituents. A key principle governing its reactivity is the regioselective substitution of the chlorine atom at the C4 position over the C6 position.[2] This selectivity is attributed to the electronic influence of the adjacent amino group and the overall electron-poor character of the pyridine ring, which preferentially activates the C4 position for nucleophilic attack.
This predictable regioselectivity is a major synthetic advantage, enabling chemists to design stepwise reaction sequences. For instance, a primary amine can be introduced at the C4 position under relatively mild conditions, leaving the C6 chlorine available for subsequent functionalization through more forcing conditions or different reaction chemistry, such as palladium-catalyzed cross-coupling reactions.[2]
Application Protocol: Synthesis of a Key Fungicidal Intermediate
One of the most prominent applications of this compound is in the synthesis of precursors for pyridone-based fungicides, which are known to exhibit potent biological activity.[3][4] The following protocol details the regioselective synthesis of Ethyl 4-amino-6-chloronicotinate derivatives, which are pivotal intermediates in this class of compounds.
Workflow for the Synthesis of a Fungicidal Intermediate
Caption: Synthetic workflow for the regioselective amination of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 5-amino-6-chloro-4-(methylamino)nicotinate, a key precursor for fungicidal compounds.[1][2]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1.0 eq) | Moles |
| This compound | 154012-16-5 | 235.07 | 5.00 g | 21.3 mmol |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 4.13 mL | 42.6 mmol |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 100 mL | - |
| Triethylamine | 121-44-8 | 101.19 | 4.45 mL | 31.9 mmol |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq, 5.00 g) in anhydrous ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 eq, 4.45 mL). Subsequently, add the methylamine solution (2.0 eq, 4.13 mL) dropwise at room temperature. The addition of a base like triethylamine is crucial to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to 50°C and maintain stirring for 8-12 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot indicates the reaction's completion.
-
Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).[1] The bicarbonate wash removes any residual acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate, or by recrystallization to obtain the pure Ethyl 5-amino-6-chloro-4-(methylamino)nicotinate.
Expanding Synthetic Utility in Herbicides
Beyond fungicides, this versatile intermediate is a building block for novel herbicides. The remaining chlorine at the C6 position and the ester functionality serve as handles for further derivatization to create compounds that interact with various biological targets in weeds.[5][6] For example, the synthesis of certain picolinic acid herbicides can involve intermediates derived from this scaffold.[7]
Safety and Handling
This compound is a chlorinated aromatic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a cornerstone intermediate in modern agrochemical synthesis. Its predictable reactivity, particularly the regioselective nature of nucleophilic aromatic substitution, provides a reliable and efficient platform for developing new fungicidal and herbicidal active ingredients.[2][8] The protocols derived from its chemistry are robust and scalable, making it an economically viable and synthetically attractive starting point for innovation in crop protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BR102013018481A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC ACID AND CERTAIN PS II INHIBITORS - Google Patents [patents.google.com]
- 6. EP0476763A1 - Herbicidal thioparaconic acid derivatives - Google Patents [patents.google.com]
- 7. BR102013018472A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLORINE-5-FLUORO-6- (4-CHLORO-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC DERIVATIVE AND ACETILE-COA ACCASEase Inhibitors ) - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of Nicotinic Acid using Ethyl 5-amino-4,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Nicotinic Acid Derivatization
Nicotinic acid (Niacin or Vitamin B3) is a fundamental building block in biological systems, serving as the precursor to the essential coenzymes NAD and NADP.[1][2] Beyond its physiological role, the pyridine carboxylic acid scaffold of nicotinic acid is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The derivatization of nicotinic acid is a critical strategy in drug discovery, allowing for the modulation of its pharmacokinetic and pharmacodynamic properties to develop novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[5][6]
The introduction of complex, functionalized side chains onto the nicotinic acid core can lead to compounds with enhanced biological activity and target specificity. Ethyl 5-amino-4,6-dichloronicotinate is a versatile synthetic intermediate that presents a unique opportunity for such derivatization. Its structure offers a nucleophilic amino group for amide bond formation with nicotinic acid, while the two chlorine atoms and the ethyl ester group provide reactive handles for subsequent diversification, enabling the creation of extensive chemical libraries for screening.
This guide provides a comprehensive overview and detailed protocols for the derivatization of nicotinic acid with this compound, creating a novel scaffold for further chemical exploration.
Reagent Profile: this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 154012-16-5 | [8] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [8] |
| Molecular Weight | 235.07 g/mol | [8] |
| Appearance | Typically a solid (powder or crystals) | N/A |
| Storage | Room temperature | [8] |
The key reactive site for the purpose of this guide is the aromatic amino group at the C5 position. This group acts as a nucleophile, attacking an activated carboxylic acid to form a stable amide bond.
Synthetic Strategy: Amide Bond Formation
The core of the derivatization is the formation of an amide linkage between the carboxylic acid of nicotinic acid and the amino group of this compound. This requires the activation of the nicotinic acid's carboxyl group to make it susceptible to nucleophilic attack. Two robust and widely adopted methods are presented here:
-
Protocol A: The Acyl Chloride Method. This classic approach involves converting nicotinic acid into the highly reactive nicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[9][10][11] This intermediate readily reacts with the amine to yield the desired amide. This method is high-yielding but requires careful handling of the corrosive and moisture-sensitive reagents.
-
Protocol B: The Carbodiimide Coupling Method. This method utilizes a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[12][13][14] The coupling agent activates the carboxylic acid in situ to form a reactive ester, which then smoothly reacts with the amine.[14] This approach uses milder conditions and is suitable for more sensitive substrates, though it may require chromatographic purification to remove byproducts.
Experimental Protocols
Protocol A: Derivatization via Nicotinoyl Chloride Intermediate
This protocol is a two-step process. Causality: Activating the carboxylic acid into an acyl chloride dramatically increases its electrophilicity, making the subsequent reaction with the weakly nucleophilic aromatic amine efficient and rapid.
Step 1: Synthesis of Nicotinoyl Chloride
-
Materials:
-
Nicotinic Acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (excess, e.g., 3-5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add nicotinic acid.
-
Slowly add thionyl chloride dropwise to the nicotinic acid at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux (typically around 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.[9][10]
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crystalline residue is nicotinoyl chloride hydrochloride. It is highly moisture-sensitive and should be used immediately in the next step.
-
Step 2: Amidation Reaction
-
Materials:
-
Nicotinoyl Chloride (from Step 1, 1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (2.0-2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a separate flask under an inert atmosphere.
-
Cool the solution in an ice bath (0°C).
-
Add the base (Pyridine or Et₃N) to the solution. Rationale: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[10]
-
Suspend the nicotinoyl chloride hydrochloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture sequentially with water, 1M HCl solution (to remove excess base), and saturated sodium bicarbonate solution (to remove any unreacted acid chloride).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Protocol B: Derivatization via EDC/HOBt Coupling
This protocol is a one-pot synthesis. Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine to form the amide bond.[12][14]
-
Materials & Reagents:
-
Nicotinic Acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC·HCl (1.1 - 1.2 eq)
-
HOBt (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add nicotinic acid, this compound, and HOBt.
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution in an ice bath (0°C).
-
Add the base (DIPEA or Et₃N), followed by the solid EDC·HCl in one portion.[13]
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight (12-18 hours).[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Alternatively, if DCM is used as the solvent, perform an aqueous work-up similar to Protocol A (wash with 1M HCl, saturated NaHCO₃, and brine).
-
-
Purification: The crude product should be purified by column chromatography on silica gel to remove the water-soluble urea byproduct from EDC and any unreacted starting materials.
-
Analysis of Derivatized Products
Confirmation of product formation and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is a robust method for this analysis.
| Parameter | Recommended Conditions | Rationale & Source(s) |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Widely applicable for separating non-volatile organic compounds like nicotinic acid derivatives.[9][10] |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) | Standard for reverse-phase chromatography, providing good separation for a wide range of polarities. |
| Mobile Phase | A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid). Example Gradient: 10% to 90% ACN over 20 minutes. | A gradient elution is necessary to effectively separate starting materials, product, and any impurities with differing polarities. The acid modifier improves peak shape and resolution. |
| Detection | UV detector set at a wavelength where both the nicotinic acid and the dichloronicotinate moieties absorb (e.g., ~260-270 nm). | Both parent rings have strong UV absorbance in this region, allowing for sensitive detection of starting materials and the product.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |
| Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | For unambiguous confirmation, LC-MS should be used to verify the molecular weight of the product peak, providing definitive evidence of a successful derivatization. LC-MS/MS offers even higher specificity and sensitivity.[16] |
Sample Preparation for HPLC Analysis
-
Prepare a stock solution of the crude or purified product in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Water:ACN) to a final concentration of ~10-50 µg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[17]
References
-
PrepChem. Synthesis of Nicotinoyl chloride. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
ResearchGate. Synthesis of nicotinoyl chloride. [Link]
-
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Google Patents.
-
ResearchGate. A carboxylic acid and an amine can condense to an amide and water or... [Link]
-
5Z.com. Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and. [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
PubMed. The nicotinamide biosynthetic pathway is a by-product of the RNA world. [Link]
-
ACS Publications. The Preparation of Nicotinyl Chloride. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
-
ScienceScholar. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
UCL Discovery. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. [Link]
-
PMC - NIH. Occurrence of primary aromatic amines and nicotine in sediments collected from the United States. [Link]
-
Chemistry LibreTexts. 20.7: Reactions of Arylamines. [Link]
-
Slideshare. Reactions of aromatic amines. [Link]
-
CP Lab Safety. Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. The nicotinamide biosynthetic pathway is a by-product of the RNA world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. parchem.com [parchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. CAS 10400-19-8: Nicotinoyl chloride | CymitQuimica [cymitquimica.com]
- 17. peptide.com [peptide.com]
The Strategic Utility of Ethyl 5-Amino-4,6-dichloronicotinate in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of starting materials, substituted pyridines serve as privileged synthons for the construction of a diverse array of heterocyclic compounds. Ethyl 5-amino-4,6-dichloronicotinate, a trifunctional pyridine derivative, has emerged as a highly versatile and strategic building block. The presence of two reactive chlorine atoms at the 4- and 6-positions, an amino group at the 5-position, and an ethyl ester at the 3-position provides a unique combination of reactive sites. This configuration allows for a range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and, most notably, cyclocondensation reactions to afford fused heterocyclic systems of significant therapeutic interest, such as pyridopyrimidines and naphthyridinones.
This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals in their pursuit of novel chemical entities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 154012-16-5 | [1][2] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 235.07 g/mol | [1] |
| Appearance | White to light yellow solid | [3] |
| Storage | Room temperature, in a dark, dry place | [3] |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is primarily dictated by the interplay of its three functional groups. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions. The amino group at the 5-position, being an electron-donating group, can modulate the reactivity of the ring and also act as a nucleophile in cyclization reactions. The ethyl ester at the 3-position can also participate in cyclizations or be hydrolyzed to the corresponding carboxylic acid for further functionalization.
A key aspect of the reactivity of dichlorinated pyridines is the differential reactivity of the chlorine atoms at the C4 and C6 positions. Generally, the C4 position is more susceptible to nucleophilic attack due to the stronger electron-withdrawing influence of the adjacent ester group.[4][5] This regioselectivity can be exploited for the sequential introduction of different substituents.
Application in the Synthesis of Fused Heterocycles
The strategic placement of the amino and ester functionalities ortho to each other, combined with the displaceable chloro groups, makes this compound an ideal precursor for the synthesis of fused bicyclic heterocycles. These scaffolds are prevalent in a wide range of biologically active molecules, particularly kinase inhibitors.[6][7]
I. Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, targeting enzymes such as EGFR and Pim-1.[6] this compound is a logical and efficient starting material for the construction of this privileged scaffold. The general strategy involves a cyclocondensation reaction between the ortho-aminoester functionality and a suitable one-carbon synthon, such as formamide, urea, or guanidine.
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine kinase inhibitors.
Proposed Protocol: Synthesis of 4,6-dichloro-2-hydroxypyrido[2,3-d]pyrimidin-7(8H)-one
This protocol is based on established methods for the synthesis of pyridopyrimidines from related ortho-aminonicotinates.
Materials:
-
This compound
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and a significant excess of urea (5-10 eq).
-
Add a high-boiling point solvent to create a stirrable slurry.
-
Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate from the solvent.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation and filter the solid product.
-
Wash the collected solid with hot ethanol to remove unreacted starting materials and byproducts.
-
The resulting 4,6-dichloro-2-hydroxypyrido[2,3-d]pyrimidin-7(8H)-one can be further purified by recrystallization if necessary.
Expert Insights: The high temperature is necessary to drive the cyclization and elimination of ethanol and ammonia. The use of a large excess of urea ensures the reaction goes to completion. The resulting dichlorinated pyridopyrimidine is a versatile intermediate for further functionalization via SNAr or palladium-catalyzed cross-coupling reactions to generate libraries of potential kinase inhibitors.
II. Synthesis of Naphthyridinones: Bioisosteres and Scaffolds for Drug Discovery
Naphthyridinones are another important class of heterocyclic compounds with diverse biological activities. This compound can be effectively utilized for the synthesis of these scaffolds. A validated protocol for a related transformation, the synthesis of 7-amino-1,6-naphthyridin-5(6H)-one from ethyl 4-amino-6-chloronicotinate, provides a reliable blueprint for this type of cyclization.
Caption: Synthetic pathway to substituted naphthyridinones.
Protocol: Synthesis of 6-Chloro-7-amino-1,8-naphthyridin-5(6H)-one
This protocol is adapted from a similar synthesis of a naphthyridinone derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate (4-5 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 6-chloro-7-amino-1,8-naphthyridin-5(6H)-one.
Trustworthiness and Self-Validation: The formation of the naphthyridinone ring can be confirmed by standard analytical techniques. In the ¹H NMR spectrum, the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of new signals corresponding to the fused ring system would be indicative of a successful reaction. Mass spectrometry should confirm the expected molecular weight of the product.
Broader Synthetic Potential: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
Beyond its utility in constructing fused heterocyclic systems, the two chloro-substituents on the pyridine ring of this compound offer opportunities for further molecular diversification through SNAr and palladium-catalyzed cross-coupling reactions. The principles governing these reactions are well-established for the non-aminated analog, ethyl 4,6-dichloronicotinate, and can be largely extrapolated to the 5-amino derivative, with the understanding that the amino group may influence the electronic properties and steric accessibility of the reaction sites.
A. Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro groups by a variety of nucleophiles, including amines, alkoxides, and thiolates. As previously mentioned, the C4 position is generally more reactive towards nucleophilic attack.[4][5]
General Protocol for Amination:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired amine (1.0-2.2 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and isolate the product by filtration or extraction.
B. Palladium-Catalyzed Cross-Coupling Reactions:
Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to form carbon-carbon and carbon-nitrogen bonds at the C4 and C6 positions. These reactions offer a powerful means to introduce a wide range of substituents with high functional group tolerance. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Illustrative Reaction Conditions for Suzuki Coupling:
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/Water, DME |
| Boronic Acid/Ester | Aryl, Heteroaryl, Vinyl |
Conclusion
This compound is a strategically important and versatile building block for the synthesis of a wide array of complex heterocyclic compounds. Its trifunctional nature allows for the construction of fused ring systems, such as pyridopyrimidines and naphthyridinones, which are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Furthermore, the presence of two reactive chloro-substituents provides a platform for further molecular diversification through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the creation of next-generation therapeutics.
References
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4184. Available at: [Link]
-
CP Lab Safety. (n.d.). Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. Retrieved from [Link]
-
EON Biotech. (n.d.). This compound – (154012-16-5). Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14838. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rua.ua.es [rua.ua.es]
- 5. This compound | 154012-16-5 [chemicalbook.com]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
The Emergence of Ethyl 5-amino-4,6-dichloronicotinate Derivatives as Precision Tools in Chemical Proteomics
In the intricate landscape of proteomics, the quest for novel reagents to dissect complex biological systems is perpetual. While not a conventional off-the-shelf reagent for proteomics, Ethyl 5-amino-4,6-dichloronicotinate stands out as a versatile scaffold, a foundational molecule ripe for transformation into sophisticated chemical probes. Its di-chlorinated pyridine core, coupled with an amino group, presents a unique chemical canvas for the strategic introduction of functionalities essential for modern chemical proteomics workflows, such as target identification and validation.[1][2]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential application of this compound as a precursor for creating bespoke chemical probes for proteomics research. We will delve into the synthetic rationale for transforming this molecule into a potent research tool and provide a comprehensive, step-by-step protocol for its hypothetical application in a compound-centric chemical proteomics workflow to identify protein targets of a hypothetical inhibitor.[3][4]
From a Simple Scaffold to a Sophisticated Probe: The Rationale
The power of this compound lies in its chemical architecture. The two chlorine atoms at positions 4 and 6 of the pyridine ring exhibit differential reactivity, allowing for sequential and regioselective modifications.[2] The amino group at position 5 provides a convenient handle for introducing additional functionalities. To transform this molecule into a chemical probe for proteomics, two key features are typically incorporated: a reactive group for covalent modification of target proteins and a reporter tag for enrichment and identification.
For this application note, we propose the synthesis of a hypothetical chemical probe, "Nicotinate-alkyne Probe 1" (NA-Probe 1), derived from this compound. This probe will feature:
-
A reactive electrophile: One of the chloro-substituents will be retained to act as a mild electrophile, enabling covalent reaction with nucleophilic residues (e.g., cysteine, lysine) on target proteins.
-
A bioorthogonal reporter tag: An alkyne group will be introduced via the amino functionality. This alkyne will serve as a handle for "click chemistry," allowing for the attachment of a biotin tag for affinity purification of labeled proteins.[5]
The design of NA-Probe 1 allows for a powerful experimental strategy: covalently label protein targets in a cellular context, and then use the alkyne tag to enrich these labeled proteins for subsequent identification by mass spectrometry.
Synthetic Strategy: From Starting Material to NA-Probe 1
The synthesis of NA-Probe 1 from this compound is a multi-step process that leverages fundamental principles of organic chemistry. The following is a proposed synthetic route:
Caption: Proposed synthetic route for NA-Probe 1.
Detailed Synthetic Protocol:
-
Materials: this compound, 5-hexynoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), standard glassware for organic synthesis.
-
Procedure: a. Dissolve this compound (1.0 eq) and 5-hexynoic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add DMAP (0.1 eq) to the solution. c. Slowly add a solution of DCC (1.2 eq) in DCM to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. g. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. h. Concentrate the organic layer under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield the final product, NA-Probe 1.
Application in Proteomics: A Step-by-Step Protocol for Target Identification
The following protocol outlines a hypothetical workflow for using NA-Probe 1 to identify the cellular targets of a parent small molecule inhibitor. This approach is a form of compound-centric chemical proteomics.[3][4]
Caption: Workflow for target identification using NA-Probe 1.
Detailed Experimental Protocol:
I. Cellular Labeling and Lysis
-
Cell Culture: Culture the cells of interest to approximately 80% confluency.
-
Probe Treatment: Treat the cells with varying concentrations of NA-Probe 1 (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove excess probe.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
II. Click Chemistry and Biotinylation
-
Reaction Setup: In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 1 mg) with the click chemistry reaction cocktail. A typical cocktail includes:
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
A copper chelator (e.g., TBTA)
-
A reducing agent (e.g., sodium ascorbate)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
III. Affinity Purification of Labeled Proteins
-
Bead Preparation: Pre-wash streptavidin-conjugated magnetic beads with lysis buffer.
-
Enrichment: Add the pre-washed streptavidin beads to the biotinylated lysate and incubate for 1-2 hours at 4 °C with rotation to capture the probe-labeled proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers (e.g., high salt buffer, low salt buffer, urea buffer) to remove non-specifically bound proteins.
IV. On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
Tryptic Digestion: Wash the beads and resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37 °C to digest the captured proteins into peptides.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the tryptic peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
Sample Preparation: Dry the desalted peptides in a vacuum concentrator and resuspend them in a buffer suitable for mass spectrometry analysis.
V. LC-MS/MS Analysis and Data Interpretation
-
Mass Spectrometry: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify the proteins.
-
Target Identification: Identify potential target proteins by comparing the proteins enriched in the NA-Probe 1 treated samples to the vehicle control. True targets should show a dose-dependent enrichment.
Data Presentation and Interpretation
The quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table for easy comparison.
| Protein ID | Gene Name | Fold Change (1 µM Probe vs. Control) | Fold Change (10 µM Probe vs. Control) | p-value |
| P04637 | TP53 | 1.5 | 4.2 | 0.04 |
| Q06830 | HSP90AA1 | 2.1 | 8.9 | 0.01 |
| P62258 | ACTB | 1.1 | 1.2 | 0.85 |
| ... | ... | ... | ... | ... |
Interpretation: In this hypothetical dataset, HSP90AA1 shows a significant and dose-dependent enrichment, suggesting it is a high-confidence target of the parent molecule of NA-Probe 1. In contrast, ACTB (Actin) shows no significant enrichment and is likely a non-specific binder. Further validation experiments, such as Western blotting or enzymatic assays, would be required to confirm these findings.
Trustworthiness and Self-Validation
The described protocol incorporates several steps to ensure the trustworthiness of the results:
-
Dose-dependent labeling: True targets should exhibit increased labeling with higher concentrations of the probe.
-
Competition experiments: Co-incubation with an excess of the parent, unlabeled inhibitor should reduce the labeling of the target by NA-Probe 1.
-
Stringent washing steps: The use of various wash buffers helps to minimize the enrichment of non-specifically bound proteins.
-
Quantitative mass spectrometry: Provides a quantitative measure of protein enrichment, allowing for statistical analysis.
Conclusion and Future Perspectives
This compound, while not a direct reagent for proteomics, represents a valuable and versatile starting material for the synthesis of custom chemical probes.[1][2][6] The ability to strategically modify its structure allows for the creation of tailored tools for a wide range of chemical proteomics applications, including target deconvolution, covalent ligand discovery, and activity-based protein profiling.[4][5][7][8] As the field of chemical proteomics continues to evolve, the innovative use of such adaptable chemical scaffolds will be instrumental in advancing our understanding of protein function and in the development of new therapeutics.
References
- A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotin
- This compound | 154012-16-5 - ChemicalBook. (URL: )
-
Chemical proteomic strategies for the discovery and development of anticancer drugs - PubMed. (URL: [Link])
- Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis - Benchchem. (URL: )
- The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists - Benchchem. (URL: )
-
Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC. (URL: [Link])
-
Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids - PubMed Central. (URL: [Link])
-
Chemical Proteomics | Evotec. (URL: [Link])
-
Chemical proteomics and its impact on the drug discovery process - PubMed. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical proteomic strategies for the discovery and development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics and its impact on the drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Proteomics | Evotec [evotec.com]
The Strategic Application of Ethyl 5-amino-4,6-dichloronicotinate in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
Introduction: A Versatile Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery and high-throughput screening, the efficiency of synthesizing diverse chemical libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid assembly of complex molecules through simplified purification and process automation.[1] Within this paradigm, the selection of foundational building blocks is a critical determinant of a library's structural diversity and ultimate success. Ethyl 5-amino-4,6-dichloronicotinate is a highly functionalized pyridine derivative poised for significant application in SPOS. Its strategic arrangement of reactive sites—an amino group, two distinct chlorine atoms, and an ethyl ester—offers multiple points for diversification, making it an ideal scaffold for the construction of pharmacologically relevant heterocyclic libraries, particularly those centered around the privileged pyrido[2,3-d]pyrimidine core.[2][3]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in a solid-phase context. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for library synthesis, and present a logical framework for adapting known solution-phase reactions to a solid-phase format.
Core Chemical Principles: Harnessing Multi-Functional Reactivity on a Solid Support
The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The primary amino group serves as a nucleophilic handle, the two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), and the ethyl ester at C3 provides a potential site for immobilization or later-stage modification.
A key transformation enabled by this scaffold is the construction of the pyrido[2,3-d]pyrimidine ring system, a core motif in numerous kinase inhibitors and other therapeutic agents.[4] This is typically achieved through a cyclocondensation reaction between the o-amino-ester functionality of the nicotinic acid derivative and a suitable one-carbon synthon, such as guanidine or urea derivatives.[5] By immobilizing the nicotinic acid scaffold onto a solid support, this powerful cyclization can be leveraged in a high-throughput format, allowing for the generation of large, diverse libraries of potential drug candidates.
Proposed Solid-Phase Synthesis of a Pyrido[2,3-d]pyrimidine Library
While direct, published solid-phase protocols utilizing this compound are not extensively documented, we can logically construct a robust synthetic strategy based on established solid-phase methodologies and analogous solution-phase reactions. The following protocol adapts the principles of solid-phase pyridopyrimidine synthesis for use with this specific building block.[6][7][8]
Immobilization Strategy: Anchoring the Scaffold
The choice of where to attach the scaffold to the resin is a critical first step. Attaching via the C3-ester would require a more complex, multi-step loading process. A more direct and versatile approach is to utilize the 5-amino group for an initial acylation reaction, linking the scaffold to the resin via a stable amide bond. This strategy leaves the reactive chloro-substituents and the ester group available for subsequent diversification and cyclization.
For this purpose, a resin that releases the final product with a C-terminal functional group suitable for biological screening is ideal. The Rink Amide resin is an excellent choice, as cleavage under acidic conditions yields a primary amide, a common feature in bioactive molecules.[3]
Experimental Workflow Diagram
Caption: General workflow for the solid-phase synthesis of a pyrido[2,3-d]pyrimidine library.
Detailed Protocols
Protocol 1: Immobilization of this compound onto Rink Amide Resin
This protocol details the covalent attachment of the building block to the solid support. The causality behind this choice is to form a stable amide linkage that withstands subsequent reaction conditions, while allowing for traceless cleavage to yield a primary amide product.
Materials:
-
Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Piperidine, reagent grade
-
Acetic Anhydride
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place Rink Amide resin (1.0 g, ~0.6 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete deprotection of the Rink linker.
-
Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL). Perform a Kaiser test to confirm the presence of free primary amines.
-
Activation and Coupling: In a separate vial, dissolve this compound (3 equivalents, 1.8 mmol, 423 mg) and HATU (2.9 equivalents, 1.74 mmol, 662 mg) in DMF (5 mL). Add DIPEA (6 equivalents, 3.6 mmol, 627 µL) and vortex briefly.
-
Loading: Immediately add the activated solution to the washed, deprotected resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry a small sample of the resin under vacuum and perform a test cleavage to confirm successful loading.
-
Capping: To block any unreacted amine sites on the resin, add a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DMF (10 mL). Agitate for 30 minutes.
-
Final Wash: Drain the capping solution. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resin under high vacuum for storage or immediate use in the next step.
Protocol 2: On-Resin Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core
This step is the key heterocycle-forming reaction. Using a large excess of guanidine and a non-nucleophilic base drives the reaction to completion, forming the thermodynamically stable fused pyrimidine ring.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable non-nucleophilic base
-
Anhydrous Ethanol or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin from Protocol 1 (1.0 g) in anhydrous ethanol (10 mL) for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve guanidine hydrochloride (10 equivalents relative to resin loading, ~6.0 mmol, 573 mg) in anhydrous ethanol (15 mL). To this solution, add sodium ethoxide (10 equivalents, ~6.0 mmol) to generate free guanidine in situ.
-
Cyclization Reaction: Drain the swelling solvent from the resin. Add the prepared guanidine solution to the resin.
-
Heating: Securely cap the reaction vessel and heat the mixture to 80 °C with constant agitation for 12-18 hours.
-
Washing: Cool the reaction vessel to room temperature. Drain the reaction mixture. Wash the resin extensively with ethanol (5 x 10 mL), a 1:1 mixture of water/DMF (3 x 10 mL), DMF (5 x 10 mL), and finally DCM (5 x 10 mL).
-
Drying: Dry the resin under high vacuum. At this stage, the resin-bound 2-amino-4-chloro-pyrido[2,3-d]pyrimidin-7-one is ready for cleavage or further diversification.
Protocol 3: Cleavage and Product Isolation
The final step liberates the synthesized molecule from the solid support. A standard trifluoroacetic acid (TFA) cocktail is used, which simultaneously cleaves the linker and removes most common acid-labile side-chain protecting groups, should any have been used in diversification steps.
Materials:
-
Resin-bound pyrido[2,3-d]pyrimidine (from Protocol 2)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), as a scavenger
-
Water, deionized
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin (~1.0 g) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (40-50 mL) with vigorous stirring. A white precipitate of the crude product should form.
-
Isolation: Allow the suspension to stand at -20 °C for 30 minutes to maximize precipitation. Collect the solid product by centrifugation or filtration.
-
Washing and Drying: Wash the product with cold diethyl ether (2 x 10 mL) and dry under vacuum to yield the crude library member.
-
Purification and Analysis: Purify the crude product by preparative HPLC. Characterize the final compound by LC-MS and NMR to confirm its identity and purity.
Data Presentation and Expected Outcomes
The successful execution of this solid-phase synthesis strategy allows for the creation of a library of 2,4-disubstituted pyrido[2,3-d]pyrimidines. The points of diversity are introduced by varying the guanidine synthon in the cyclization step (e.g., using substituted guanidines or ureas) and by performing subsequent SNAr reactions at the C4-chloro position.
| Step | Reaction | Key Reagents | Typical Yield | Purity (Crude) |
| 1 | Immobilization | HATU, DIPEA | >90% Loading | N/A |
| 2 | Cyclization | Guanidine HCl, NaOEt | 70-90% | 60-85% |
| 3 | Diversification (SNAr) | Various Amines/Thiols | 60-95% | 50-80% |
| 4 | Cleavage | 95% TFA Cocktail | >95% Release | As above |
Note: Yields and purities are illustrative and based on analogous solid-phase syntheses of heterocyclic systems.[6][7] Actual results will vary depending on the specific substrates and reaction conditions.
Conclusion and Future Directions
This compound is a potent building block for solid-phase organic synthesis, offering a direct route to diverse libraries of pyrido[2,3-d]pyrimidines and other valuable heterocyclic scaffolds. The protocols outlined herein provide a robust and scientifically-grounded framework for leveraging this reagent in drug discovery programs. By adapting established solid-phase techniques, researchers can efficiently explore the chemical space around this privileged core, accelerating the identification of novel therapeutic leads. Future work could involve exploring alternative immobilization strategies, such as anchoring through the C3-ester to a hydroxymethyl resin (e.g., Wang resin), which would allow the 5-amino group to be a point of diversification. This would further expand the range of accessible structures from this single, versatile starting material.
References
-
Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92. [Link]
-
Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3–11. [Link]
-
Semantic Scholar. (n.d.). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Zolfigol, M. A., et al. (2018). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel nanomagnetic silica-bonded S-sulfonic acid. Applied Organometallic Chemistry, 32(2), e4043.
- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- El-Sayed, N. A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(1), 1-15.
-
MDPI. (n.d.). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solid-phase synthesis of sulfur containing heterocycles. Retrieved from [Link]
Sources
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemres.org [orgchemres.org]
- 6. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Functionalization of Aminopyridines via Ethyl 5-amino-4,6-dichloronicotinate
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Ethyl 5-amino-4,6-dichloronicotinate (CAS 154012-16-5) has emerged as a highly strategic building block for the synthesis of complex, functionalized aminopyridine and fused-ring heterocyclic systems.[1][2] Its structure is distinguished by three key reactive centers: two chlorine atoms at the C4 and C6 positions, an electron-donating amino group at C5, and an ethyl ester at C3.
This trifecta of functionalities provides a powerful platform for controlled, sequential modifications. Unlike its well-studied precursor, ethyl 4,6-dichloronicotinate, the presence of the C5-amino group fundamentally alters the electronic landscape of the pyridine ring.[3] This electron-donating group modulates the reactivity of the C-Cl bonds towards nucleophilic attack and simultaneously offers an additional, orthogonal site for derivatization. This guide provides a detailed exploration of the chemistry of this compound, explaining the causality behind its reactivity and offering detailed protocols for its strategic application in synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and safe handling procedures is paramount before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 154012-16-5 | [1][4][5] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 235.07 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Purity | For research use only | [1] |
Safety & Handling: this compound is a chemical intermediate whose toxicological properties have not been exhaustively investigated. Standard laboratory safety protocols for handling halogenated aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[6]
The Chemistry of a Multifunctional Scaffold
The synthetic utility of this compound is dictated by the interplay of its three functional groups. Understanding the electronic effects is key to predicting and controlling its reactivity.
Caption: Chemical structure and key reactive sites of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the two chlorine atoms and the ethyl ester group. This makes the chlorinated carbons susceptible to nucleophilic attack.
-
Causality of Reactivity: In the related compound, ethyl 4,6-dichloronicotinate, the C4 position is significantly more reactive towards nucleophiles than the C6 position.[3][7] The introduction of the C5-amino group, an electron-donating group, reduces the overall electrophilicity of the ring. This deactivating effect means that SNAr reactions on this compound may require more forcing conditions (e.g., higher temperatures, stronger bases) compared to its non-aminated analog. However, the regiochemical preference for substitution at C4 is generally expected to remain, as it is still the most electrophilic position.
Functionalization of the 5-Amino Group
The amino group provides a nucleophilic handle that is orthogonal to the electrophilic C-Cl centers. This allows for a different class of transformations.
-
Causality of Reactivity: As a primary amine, this group can readily undergo standard reactions such as acylation with acyl chlorides or anhydrides, alkylation, or reductive amination. These modifications can be performed while leaving the C-Cl bonds intact, enabling a diverse range of synthetic pathways. For example, acylating the amine first can protect it or introduce a new functional moiety before proceeding with substitution at the C4 or C6 positions.
Palladium-Catalyzed Cross-Coupling
The carbon-chlorine bonds are suitable partners for various palladium-catalyzed cross-coupling reactions, offering a powerful alternative to SNAr for C-C and C-N bond formation.
-
Causality of Reactivity: Reactions like Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) can be employed to functionalize the C4 and C6 positions.[3][8] These methods are often milder and have a broader substrate scope than SNAr, allowing for the introduction of complex aryl, heteroaryl, and alkyl groups that would be difficult to install via nucleophilic substitution.[8]
Caption: Key reaction pathways for the functionalization of this compound.
Experimental Protocols
The following protocols are representative methodologies. Researchers should note that optimization of reaction conditions (temperature, time, stoichiometry) may be necessary for specific substrates.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the selective substitution of the C4-chloro group.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., benzylamine, morpholine) (1.2 - 1.5 eq)
-
Solvent (e.g., Ethanol, Dioxane, or N,N-Dimethylformamide)
-
Base (optional, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (for work-up)
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the amine, followed by the base (if required).
-
Heat the reaction mixture to a temperature between 80°C and 120°C. Note: Higher temperatures may be needed compared to reactions with ethyl 4,6-dichloronicotinate due to the deactivating effect of the 5-amino group.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Increase reaction temperature or time. Consider using a more polar aprotic solvent like DMF or DMA.
-
Di-substitution Product: Use a smaller excess of the amine (1.05 - 1.1 eq) and monitor the reaction carefully to stop it after the mono-substituted product is maximized.
Caption: Experimental workflow for a typical Nucleophilic Aromatic Substitution (SNAr) reaction.
Protocol 2: Acylation of the 5-Amino Group
This protocol details the acylation of the nucleophilic amino group.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (e.g., Acetyl chloride) (1.1 eq)
-
Aprotic solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Pyridine) (1.2 eq)
-
Saturated aqueous sodium bicarbonate, Brine (for work-up)
Procedure:
-
Dissolve this compound in the aprotic solvent and cool the flask to 0°C in an ice bath.
-
Add the base (e.g., Triethylamine).
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water or saturated aqueous sodium bicarbonate.[7] Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude product can often be purified by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for creating a C-C bond at one of the chloro-positions, typically C4, under milder conditions.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture, Toluene/Water)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[8]
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography.
Conclusion
This compound is a uniquely valuable building block whose synthetic potential is derived from the distinct and tunable reactivity of its three primary functional groups. The interplay between the electrophilic C-Cl bonds and the nucleophilic C-NH2 group allows for a multitude of synthetic strategies, from regioselective SNAr to orthogonal functionalization and advanced cross-coupling reactions. By understanding the electronic principles that govern its reactivity, researchers can strategically design and execute complex synthetic routes to access novel chemical matter for drug discovery and beyond.
References
-
Wuhan Costan Biotechnology Co., Ltd. This compound. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. Available at: [Link]
-
SINFOO. This compound. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 5-amino-4,6-dichloronicotinate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-4,6-dichloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.
Introduction: A Key Building Block
This compound is a valuable substituted pyridine derivative, serving as a key intermediate in the development of various pharmaceutical and agrochemical compounds. The strategic placement of its amino and chloro functionalities on the pyridine ring offers a versatile platform for further molecular elaboration. However, its synthesis can present challenges, including low yields and the formation of difficult-to-separate impurities. This guide provides a systematic approach to overcoming these common hurdles.
Proposed Synthetic Pathway
The synthesis of this compound is most practically achieved via a two-step sequence starting from the commercially available Ethyl 4,6-dichloronicotinate. This pathway involves an initial electrophilic nitration followed by a selective reduction of the resulting nitro group.
Caption: Proposed two-step synthesis of this compound.
Step 1: Nitration of Ethyl 4,6-dichloronicotinate - FAQs and Troubleshooting
The introduction of a nitro group onto the electron-deficient pyridine ring is the critical first step. Pyridine and its derivatives are notoriously resistant to electrophilic aromatic substitution, often requiring harsh reaction conditions.[1][2]
Q1: My nitration reaction is not proceeding, or the yield is very low. What are the likely causes and solutions?
A1: This is a common issue due to the deactivating effects of both the pyridine nitrogen and the two chloro substituents.
-
Causality: The pyridine nitrogen withdraws electron density from the ring, and under the strongly acidic conditions of nitration, it becomes protonated to form a pyridinium ion, which is even more deactivated.[2] The chloro groups also withdraw electron density via induction.
-
Troubleshooting & Optimization:
-
Reaction Conditions: Standard nitrating conditions (conc. HNO₃/H₂SO₄) at room temperature are often insufficient.[1] You will likely need to employ more forcing conditions. A patent for the nitration of the closely related 2,6-dichloropyridine suggests temperatures in the range of 110-120°C.[3]
-
Reagent Choice: Using fuming nitric acid in combination with concentrated sulfuric acid (oleum may also be considered) can increase the concentration of the active electrophile, the nitronium ion (NO₂⁺).[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. The nitrated product should have a different polarity compared to the starting material.
-
| Parameter | Standard Conditions | Recommended Optimization |
| Temperature | Room Temperature - 50°C | 100°C - 120°C (use caution and a blast shield) |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ |
| Reaction Time | 2-4 hours | 12-24 hours |
Q2: I am observing the formation of multiple products. What could they be and how can I improve selectivity?
A2: While the 5-position (meta to the nitrogen and flanked by the two chloro groups) is the electronically favored site for nitration, side reactions can occur under harsh conditions.
-
Potential Side Products:
-
Oxidative Degradation: At high temperatures, the pyridine ring can be susceptible to oxidation, leading to a complex mixture of byproducts and a dark reaction mixture.
-
Hydrolysis: The ethyl ester is generally stable under anhydrous acidic conditions, but prolonged heating in the presence of any water could lead to some hydrolysis to the corresponding carboxylic acid.
-
-
Improving Selectivity:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature is recommended over rapid heating.
-
Anhydrous Conditions: Ensure your reagents (especially sulfuric acid) are as anhydrous as possible to minimize ester hydrolysis.
-
Purification: The desired 5-nitro product will likely require purification by column chromatography on silica gel to separate it from any unreacted starting material and byproducts.
-
Step 2: Reduction of Ethyl 4,6-dichloro-5-nitronicotinate - FAQs and Troubleshooting
The selective reduction of the nitro group to an amine in the presence of two chloro substituents and an ethyl ester is a delicate transformation. The choice of reducing agent is critical to avoid unwanted side reactions.
Caption: Troubleshooting workflow for the reduction of Ethyl 4,6-dichloro-5-nitronicotinate.
Q3: My reduction is incomplete. How can I drive it to completion?
A3: Incomplete reduction can be due to several factors related to the reagents and reaction conditions.
-
Causality: The reducing agent may have been consumed or deactivated, or the reaction conditions (temperature, time) may be insufficient.
-
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For metal-based reductions (e.g., Fe, SnCl₂), the metal surface can become passivated, so a significant excess is often required.
-
Activation: If using a metal like iron or zinc, pre-activation with dilute acid can sometimes improve reactivity.
-
Temperature: Gently heating the reaction (e.g., to 50-70°C) can increase the reaction rate.
-
Solvent: Ensure your starting material is fully dissolved in the reaction solvent. A co-solvent like acetic acid or ethanol is often used.
-
Q4: I am losing the chloro substituents during the reduction. How can I prevent this dehalogenation?
A4: Dehalogenation is a common side reaction, especially with certain types of catalytic hydrogenation.
-
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective at reducing nitro groups but is also notorious for causing hydrodehalogenation of aryl chlorides.[5]
-
Recommended Reagents to Avoid Dehalogenation:
-
Iron (Fe) powder in acidic medium (e.g., acetic acid or with NH₄Cl): This is a classic, cost-effective, and generally chemoselective method for nitro group reduction that tolerates aryl halides.[6]
-
Tin(II) chloride (SnCl₂): This provides a mild method for reducing nitro groups in the presence of other reducible functionalities, including aryl chlorides.[5]
-
Catalytic Hydrogenation with Raney Nickel: If hydrogenation is the desired method, Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern.[5][7]
-
| Reducing Agent | Pros | Cons |
| Pd/C, H₂ | High efficiency for nitro reduction | High risk of dehalogenation |
| Raney Ni, H₂ | Good for nitro reduction | Lower risk of dehalogenation than Pd/C |
| Fe / Acid or NH₄Cl | Chemoselective, cost-effective, tolerates halides | Heterogeneous, requires filtration, acidic conditions |
| SnCl₂ / HCl | Mild, chemoselective, tolerates halides | Stoichiometric tin waste, acidic conditions |
Q5: The ethyl ester group is being hydrolyzed during the reduction. How can I protect it?
A5: Ester hydrolysis can occur under either strongly acidic or basic conditions, especially with heating.
-
Causality: The use of strong acids (like HCl with SnCl₂) or a basic workup can promote the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Troubleshooting & Optimization:
-
Use Near-Neutral Conditions: The reduction with iron powder and ammonium chloride in an ethanol/water mixture is performed under near-neutral pH conditions and is an excellent choice to preserve the ester group.[8]
-
Careful pH Control: If using an acidic method like SnCl₂/HCl, perform the reaction at the lowest possible temperature and carefully neutralize the reaction mixture during workup using a mild base like sodium bicarbonate, avoiding a strongly basic pH.
-
Workup: Ensure the workup is performed promptly after the reaction is complete to minimize the time the product is exposed to harsh pH conditions.
-
Experimental Protocols
Disclaimer: These are proposed protocols based on analogous reactions. Researchers should perform their own risk assessment and optimization.
Protocol 1: Nitration of Ethyl 4,6-dichloronicotinate
-
Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, cool concentrated sulfuric acid (10 volumes) to 0°C in an ice bath.
-
Addition: Slowly add Ethyl 4,6-dichloronicotinate (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10°C.
-
Nitrating Agent: Slowly add fuming nitric acid (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, slowly warm the mixture to 110°C and maintain for 12-24 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of Ethyl 4,6-dichloro-5-nitronicotinate
-
Setup: To a flask containing Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in ethanol/water (e.g., 5:1 mixture), add ammonium chloride (5.0 eq).
-
Reducing Agent: Add iron powder (5.0 eq) portion-wise to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. If necessary, purify by column chromatography or recrystallization.
References
- Filo. (2025, August 26).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (2023, December 27). Reduction of nitro compounds.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?
- Kelly, S. M., & Lipshutz, B. H. (2014). A robust and green protocol for the reduction of functionalized nitroarenes. Organic Letters, 16(1), 98-101.
- Chandrappa, S., et al. (2014). An efficient Fe/CaCl2 system enables the reduction of nitroarenes. Journal of Organic Chemistry, 79(19), 9433-9439.
- Sharma, S., et al. (2014). Vasicine, an abundantly available quinazoline alkaloid... enables an efficient metal- and base-free reduction of nitroarenes. Journal of Organic Chemistry, 79(19), 9433-9439.
- Lu, H., et al. (2016). The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds. Organic Letters, 18(11), 2774-2776.
- BenchChem. (2025).
- Master Organic Chemistry. (2018, April 30).
- Google Patents. (2012). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Solved 15. Pyridine is an electron deficient aromatic ring; | Chegg.com [chegg.com]
- 8. pubs.acs.org [pubs.acs.org]
"Ethyl 5-amino-4,6-dichloronicotinate" regioselectivity issues in substitution reactions
Welcome to the technical support hub for Ethyl 5-amino-4,6-dichloronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of regioselective substitution reactions on this versatile pyridine scaffold. Here, we address common experimental challenges, provide troubleshooting strategies, and explain the underlying chemical principles in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The advice provided is grounded in established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems.
Q1: My reaction is yielding a mixture of C4- and C6-substituted isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity with this substrate is a common challenge that arises from a delicate balance of electronic and steric factors. The pyridine ring is activated for nucleophilic aromatic substitution (SNAr) at both the C4 and C6 positions due to the electron-withdrawing nature of the ring nitrogen and the C3-ester group.[1][2] However, several competing factors influence which chlorine atom is preferentially displaced:
-
Electronic Activation: In many dichloropyridine systems, the C4 position is inherently more electrophilic and reactive towards nucleophiles than the C6 position.[3][4]
-
Steric Hindrance: The ethyl ester group at the C3 position creates significant steric hindrance around the adjacent C4-chloro substituent. This can impede the approach of a nucleophile, particularly a bulky one.
-
Influence of the C5-Amino Group: The electron-donating amino group at C5 is positioned between the two chlorine atoms. While electron-donating groups typically deactivate a ring for SNAr, the primary influence here is on the stability of the negatively charged Meisenheimer intermediate formed during the reaction. The amino group can differentially stabilize the intermediate depending on the position of attack.
To improve selectivity, you must manipulate the reaction conditions to favor one of these factors over the others.
Troubleshooting Workflow:
Below is a decision-making workflow to help you optimize your reaction for the desired isomer.
Caption: Troubleshooting workflow for improving regioselectivity.
Q2: I am trying to synthesize the C6-substituted product, but I consistently isolate the C4 isomer as the major product. What should I change?
Answer: This outcome suggests that the intrinsic electronic preference for C4 attack is dominating over steric factors in your current reaction setup. To favor substitution at the more sterically accessible C6 position, you must intentionally increase the steric demand of the reaction.
Key Strategies:
-
Increase Nucleophile Size: This is the most effective strategy. Switching from a small primary amine (like methylamine) to a bulkier one (like tert-butylamine or aniline) will dramatically disfavor attack at the sterically encumbered C4 position.
-
Solvent Choice: While less impactful than nucleophile size, solvent can play a role. In some cases, polar aprotic solvents like DMF or DMSO can facilitate the formation of the charged Meisenheimer complex, but the primary driver of selectivity will remain sterics.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, but in this case, the main goal is to ensure the nucleophile has enough energy to react while being sterically repelled from the C4 position.
Data-Driven Insights on Steric Influence:
The following table summarizes the expected outcomes based on nucleophile choice, illustrating the principle of sterically-controlled regioselectivity.
| Nucleophile | Steric Profile | Typical Conditions | Expected Major Product | Rationale |
| Ammonia | Small | EtOH, 50 °C | C4-amino | Minimal steric hindrance allows reaction at the more electronically activated C4 site. |
| Methylamine | Small | EtOH, RT to 50 °C | C4-methylamino | Similar to ammonia, steric repulsion is not the dominant factor.[3] |
| tert-Butylamine | Bulky | Dioxane, Reflux | C6-tert-butylamino | Significant steric clash with the C3-ester group prevents attack at C4, forcing substitution at C6. |
| Sodium thiomethoxide | Small | MeOH, 0 °C | C4-methylthio | Small, soft nucleophiles often favor the C4 position. |
| Sodium tert-butylthiolate | Bulky | THF, Reflux | C6-tert-butylthio | The bulky thiolate is sterically directed to the C6 position.[5][6] |
Experimental Protocol: Selective Synthesis of Ethyl 5-amino-6-(tert-butylamino)-4-chloronicotinate
This protocol is designed to maximize substitution at the C6 position by employing a sterically demanding nucleophile.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene (approx. 0.2 M concentration).
-
Reagent Addition: Add tert-butylamine (2.0-3.0 eq) to the solution. If desired, a non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge the HCl byproduct, although excess amine nucleophile often serves this purpose.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired C6-substituted isomer.
Frequently Asked Questions (FAQs)
This section explores the fundamental chemical principles governing the reactivity of this compound.
Q1: What are the key factors that determine which chlorine atom is more reactive?
Answer: The regioselectivity of nucleophilic aromatic substitution on this molecule is determined by the interplay of three primary factors:
-
Electronic Activation by the Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons, particularly the ortho (C2, C6) and para (C4) positions.[2][7] This makes these positions electron-deficient and thus highly susceptible to attack by nucleophiles. The C3-ester group further enhances this effect.
-
Steric Hindrance from Substituents: The ethyl ester at C3 is positioned directly adjacent to the C4 chlorine. This creates a "steric shield" that can physically block the approach of nucleophiles. The larger the nucleophile, the more pronounced this effect becomes. The C6 position, by contrast, is relatively unhindered.
-
Stability of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[8][9] The relative stability of the two possible intermediates (from attack at C4 vs. C6) determines the kinetic product. The electron-withdrawing groups (pyridine N, C3-ester) stabilize this negative charge through resonance and induction. The C5-amino group, while an electron-donor, can also participate in stabilizing or destabilizing these intermediates.
The diagram below illustrates the intermediates for attack at C4 and C6. The proximity of the stabilizing ester group to the C4 position often makes it the kinetically favored site of attack, provided the nucleophile can overcome the steric barrier.
Caption: Meisenheimer intermediates for C4 vs. C6 attack.
Q2: Does the 5-amino group activate or deactivate the ring for nucleophilic substitution?
Answer: This is an excellent question that touches on a key subtlety of substitution on aromatic rings. Typically, an amino group is considered an "activating group" because it donates electron density into the ring, making it more reactive towards electrophiles.[10]
However, for nucleophilic aromatic substitution (SNAr) , the opposite is true. The reaction requires the ring to be electron-poor. Therefore, the electron-donating nature of the amino group deactivates the ring towards nucleophilic attack compared to a pyridine ring without it.
Despite this overall deactivating effect, the amino group's influence on regioselectivity is more complex. It can influence the relative stability of the Meisenheimer intermediates at the adjacent C4 and C6 positions through inductive and resonance effects, thereby directing the incoming nucleophile. In this specific molecule, its effect is often secondary to the powerful directing effects of the pyridine nitrogen, the C3-ester, and the steric environment.
References
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. [Link]
-
Norris, J. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube. [Link]
-
Sharma, J. (2021). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. YouTube. [Link]
-
Winter, M. (2019). resonance and regioselectivity in aromatic reactions. YouTube. [Link]
-
Forman, G.S. et al. (2004). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. NIH National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Purification of Ethyl 5-amino-4,6-dichloronicotinate
Welcome to the technical support center for the purification of Ethyl 5-amino-4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chemical intermediate.
The introduction of an amino group to the dichloronicotinate scaffold significantly influences its chemical properties, presenting unique challenges compared to its non-aminated counterpart, Ethyl 4,6-dichloronicotinate. This guide will address these specific challenges, offering solutions grounded in established chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Colored Impurities in the Final Product (Yellow/Brown Tinge) | - Oxidation of the aromatic amino group.- Residual starting materials or byproducts from the amination reaction. | Solution: 1. Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product, heat gently, and then filter through celite. The porous structure of activated charcoal adsorbs colored impurities.2. Column Chromatography: Employ column chromatography with a silica gel stationary phase. The polar amino group on the desired product will interact with the silica, allowing for separation from less polar colored impurities. |
| Low Yield After Column Chromatography | - The compound is highly polar and may be strongly retained on the silica gel column.- The compound may be partially soluble in the mobile phase. | Solution: 1. Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. A common starting point is a hexane/ethyl acetate mixture; the proportion of ethyl acetate should be increased to efficiently elute the polar product.2. Add a Competitive Polar Solvent: Consider adding a small percentage of a more polar solvent like methanol to the mobile phase to help desorb the product from the silica gel.3. Alternative Stationary Phase: If silica gel proves too retentive, consider using a less polar stationary phase like alumina. |
| Product and Impurity Co-elute During Column Chromatography | - The impurity has a similar polarity to the product. | Solution: 1. Optimize Mobile Phase: Experiment with different solvent systems. For instance, using a dichloromethane/methanol gradient can offer different selectivity compared to hexane/ethyl acetate.[1]2. Recrystallization: If chromatography fails to provide adequate separation, recrystallization is an excellent alternative. |
| Difficulty in Inducing Crystallization During Recrystallization | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated. | Solution: 1. Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polarity of the amino group, consider solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[1]2. Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Oily Product Obtained After Solvent Evaporation | - The presence of residual solvent.- The product may have a low melting point. | Solution: 1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents.2. Trituration: Add a non-solvent (a solvent in which the product is insoluble) to the oil and stir vigorously. This can often induce solidification. Hexane is a good first choice for this. |
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a general purification workflow and a decision-making process for troubleshooting common purification issues.
References
Technical Support Center: Cross-Coupling Reactions of Ethyl 5-amino-4,6-dichloronicotinate
Welcome to the technical support center for cross-coupling reactions involving Ethyl 5-amino-4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of functionalizing this versatile, trifunctional building block. Here, you will find troubleshooting guides in a question-and-answer format, addressing specific side reactions and experimental challenges.
The unique structure of this compound, featuring two reactive chlorine atoms, a directing amino group, and an ethyl ester, presents both opportunities for diverse functionalization and challenges in controlling selectivity and minimizing side reactions. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying scientific reasoning.
Section 1: General Issues and FAQs
This section covers common problems applicable to various cross-coupling reactions with this compound.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes?
Answer: Low or no conversion in cross-coupling reactions with this substrate can often be traced back to several key factors:
-
Catalyst Inactivation: The palladium(0) active species is highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation. Furthermore, the pyridine nitrogen and the exocyclic amino group on your substrate can coordinate to the palladium center, leading to catalyst inhibition or the formation of unreactive complexes.[1][2][3]
-
Poor Reagent Quality: The purity of your starting material, coupling partner (e.g., boronic acid, amine, alkyne), and reagents is paramount. For instance, boronic acids can undergo protodeboronation if exposed to moisture or certain reaction conditions.[1][4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent. An inappropriate base may not be strong enough to facilitate key steps in the catalytic cycle, while an unsuitable solvent may lead to poor solubility of reagents.[1]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Question 2: I am struggling with regioselectivity. Which chlorine atom is more reactive, and how can I control which one reacts?
Answer: For dihalopyridines, the reactivity of the halogen positions is influenced by both electronic and steric effects. In 4,6-dihalonicotinates, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[5] This typically leads to a preference for mono-functionalization at the C4 position.
However, achieving high regioselectivity can be challenging and is highly dependent on the specific reaction conditions:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can influence the regioselectivity of the oxidative addition step.[1] In some cases, unconventional selectivity can be achieved with very sterically hindered ligands or even under ligand-free conditions.[6]
-
Catalyst System: The choice of palladium precursor and additives can also impact which position reacts.
-
Reaction Conditions: Factors such as the solvent and base can subtly alter the electronic environment of the substrate and the catalyst, thereby influencing regioselectivity.[6]
A systematic screening of ligands, bases, and solvents is the most effective approach to optimize for the desired regioisomer.
Section 2: Suzuki-Miyaura Coupling Side Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, with a substrate like this compound, several side reactions can occur.
Question 3: My main side product is the hydrodehalogenated starting material (Ethyl 5-amino-6-chloronicotinate or Ethyl 5-amino-4-chloronicotinate). How can I prevent this?
Answer: Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[3] This can occur through several mechanisms, including the reaction of the organopalladium intermediate with trace water or other proton sources.
Strategies to Minimize Hydrodehalogenation:
| Strategy | Rationale |
| Use Anhydrous Conditions | Rigorously dry all solvents and reagents to minimize proton sources that can lead to hydrodehalogenation. |
| Optimize the Base | The choice of base can be critical. A weaker base or a base with low water content (e.g., anhydrous K₃PO₄ or Cs₂CO₃) may be beneficial. |
| Lower Reaction Temperature | Higher temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature can help.[3] |
| Choose an Appropriate Ligand | Ligands that promote rapid reductive elimination can help the desired cross-coupling outcompete the hydrodehalogenation pathway. |
Question 4: I am observing significant amounts of boronic acid homocoupling (biaryl formation). What is causing this, and how can I stop it?
Answer: Homocoupling of the boronic acid to form a biaryl species is a frequent side reaction, particularly in the presence of oxygen.[4][7]
Troubleshooting Boronic Acid Homocoupling:
Caption: Decision tree for minimizing boronic acid homocoupling.
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain a robust inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration. This is the most critical step to prevent oxygen-mediated homocoupling.[7]
-
Catalyst and Ligand Choice: Select a catalyst system known to favor the cross-coupling pathway. The ligand can influence the relative rates of the catalytic cycle steps, and a well-chosen ligand can disfavor homocoupling.[7]
-
Slow Addition: In some cases, the slow addition of the boronic acid can maintain its low concentration in the reaction mixture, thereby minimizing the rate of homocoupling.[7]
Section 3: Buchwald-Hartwig Amination Side Reactions
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds. With an amino-substituted substrate, unique challenges can arise.
Question 5: My Buchwald-Hartwig reaction is sluggish, and I suspect catalyst inhibition from the 5-amino group. What can I do?
Answer: Yes, the lone pair of electrons on the 5-amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[2] This is a common issue with amino-substituted (hetero)aryl halides.
Overcoming Catalyst Inhibition:
| Strategy | Rationale |
| Employ Bulky, Electron-Rich Ligands | Ligands such as SPhos, XPhos, or RuPhos are highly effective for couplings with heteroaryl amines. Their steric bulk can disfavor the binding of the substrate's amino group to the palladium center, while their electron-rich nature promotes the desired catalytic cycle.[2] |
| Increase Catalyst Loading | While not ideal from an atom economy perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst inhibition.[2] |
| Protect the Amino Group | Although less desirable due to extra synthetic steps, protecting the 5-amino group (e.g., as an acetamide) can be a robust solution if other methods fail. The protecting group can be removed after the coupling reaction. |
Question 6: Besides hydrodehalogenation, are there other common side reactions in Buchwald-Hartwig aminations with this substrate?
Answer: Yes, another potential side reaction is β-hydride elimination, although this is more common with alkylamines. If your coupling partner has β-hydrogens, this can compete with reductive elimination to form an enamine and the hydrodehalogenated nicotinate.[8] Additionally, under harsh basic conditions, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur.[4] If this is observed, screening milder bases like K₃PO₄ or Cs₂CO₃ is recommended.
Section 4: Sonogashira Coupling Side Reactions
The Sonogashira coupling is used to form C-C triple bonds with terminal alkynes.
Question 7: My main side product in a Sonogashira coupling is the homocoupled alkyne (a diyne), also known as Glaser coupling. How can I minimize this?
Answer: Glaser coupling is a very common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[3][9]
Preventing Glaser Coupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Oxygen facilitates the oxidative homocoupling of the alkyne. Ensure all reagents and solvents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere.[3][7]
-
Slow Addition of the Alkyne: Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway over homocoupling.[3]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. If Glaser coupling remains a persistent issue, switching to a copper-free system is a highly effective strategy.[10]
Section 5: Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and requires optimization for specific substrates and desired outcomes.
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, an appropriate ligand.
-
Solvent Addition and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane/water 4:1). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines - Benchchem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
- Technical Support Center: Reactions with Ethyl 4,6-dichloronicotinate - Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate - Benchchem.
- Lewis Acid Catalyzed Dimerization of 2-Aminopyrimidine: Synthesis and X-Ray Structures.
- The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-aminopyridines.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate - Benchchem.
- Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing).
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
- Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions - Benchchem.
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
- Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions - Benchchem.
-
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Available at: [Link]
-
Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters - NIH. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. Available at: [Link]
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC - NIH. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
"Ethyl 5-amino-4,6-dichloronicotinate" stability issues in solution
Welcome to the technical support guide for Ethyl 5-amino-4,6-dichloronicotinate (CAS No. 154012-16-5). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Physicochemical Properties Overview
To effectively work with any chemical, a solid understanding of its fundamental properties is essential.
| Property | Value | Reference |
| CAS Number | 154012-16-5 | [1][2][3][4] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][4] |
| Molecular Weight | 235.07 g/mol | [2][4] |
| Appearance | White to off-white or yellow solid | [5] |
| Storage | Room temperature, protected from light and moisture | [2][5] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of this compound.
Q1: What is the primary stability concern when this compound is in solution?
A1: The most significant and mechanistically predictable stability issue is the hydrolysis of the ethyl ester group .[6] This reaction, also known as saponification in the presence of a base, cleaves the ester bond to yield the corresponding carboxylic acid (5-amino-4,6-dichloronicotinic acid) and ethanol.[7] The rate of this hydrolysis is highly dependent on the pH, temperature, and solvent system. Both acidic and basic conditions can catalyze this degradation.[7][8]
Q2: What are the likely degradation products I should be looking for?
A2: The primary degradation product from hydrolysis is 5-amino-4,6-dichloronicotinic acid . Under harsh stress conditions (e.g., strong oxidation or high heat), further degradation of the aromatic ring could occur, but ester hydrolysis is the most common pathway observed for related nicotinate esters.[9]
Q3: What are the recommended storage conditions for the solid compound and prepared solutions?
A3:
-
Solid Form: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][5] The presence of two chlorine atoms on the pyridine ring, analogous to the related compound Ethyl 4,6-dichloronicotinate, suggests a potential sensitivity to heat and light.[5]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend storing aliquots in tightly sealed vials at -20°C or -80°C and protecting them from light. Avoid repeated freeze-thaw cycles. For short-term storage (24-48 hours), refrigeration at 2-8°C may be acceptable, but validation is recommended.
Q4: Which solvents are recommended for preparing stock solutions?
A4: Based on the stability of analogous compounds, polar aprotic solvents are generally preferred for minimizing hydrolysis.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).
-
Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification reactions, especially in the presence of acid or base catalysts. While the compound is soluble in methanol, long-term stability may be compromised.[5]
-
Avoid: Aqueous solutions, especially those with acidic or basic pH, should be avoided for long-term storage due to the high risk of hydrolysis.[7]
Troubleshooting Guide: Common Experimental Issues
This guide provides direct answers to specific problems you might encounter during your research.
Q1: "My solution of this compound has developed a yellow or brownish tint over time. What does this mean?"
A1: Discoloration is often an indicator of degradation. While minor color variation can exist between batches, a progressive color change in solution suggests the formation of degradation products. This can be caused by:
-
Photodegradation: Exposure to ambient or UV light can degrade the molecule. Aminopyridine and dichlorinated pyridine structures can be susceptible to light.[5][10] Ensure all solutions are stored in amber vials or wrapped in foil.
-
Oxidation: While less common than hydrolysis, oxidation can occur, especially if the solution is exposed to air for extended periods or contains trace metal impurities.
-
Follow-up Action: Analyze the discolored solution by HPLC with a photodiode array (PDA) detector to check for new impurity peaks and compare the UV-Vis spectrum against a freshly prepared sample.
Q2: "I'm analyzing my sample via HPLC and see a new, more polar peak appearing. Could this be a degradant?"
A2: Yes, this is a classic sign of ester hydrolysis. The resulting carboxylic acid (5-amino-4,6-dichloronicotinic acid) is significantly more polar than the parent ethyl ester. On a typical reverse-phase HPLC column (like a C18), the carboxylic acid will have a shorter retention time (elute earlier) than the ester.
-
Confirmation: To confirm the identity of this new peak, you can intentionally degrade a small sample of your compound by treating it with a dilute base (e.g., 0.1 M NaOH) for a short period and injecting it into the HPLC. If the new peak in your experimental sample matches the retention time of the major peak in the base-degraded sample, you have strong evidence of hydrolysis.
Q3: "My reaction yield is consistently low. I've checked all my other reagents. Could my this compound be the problem?"
A3: Absolutely. If the starting material has degraded, its effective concentration is lower than calculated, leading to reduced yields.
-
Root Cause Analysis:
-
Purity Check: First, verify the purity of your solid starting material using a quantitative method like qNMR or HPLC with a reference standard.
-
Solution Stability: If you prepare a stock solution and use it over several days or weeks, the compound may be degrading in solution. Prepare fresh solutions for each experiment to rule this out.
-
Reaction Conditions: The reaction itself might be causing degradation. If your reaction is run in an aqueous, acidic, or basic medium, you are simultaneously creating conditions favorable for hydrolysis of your starting material.[7] Consider if you can switch to an aprotic solvent system.
-
Key Degradation Pathway: Ester Hydrolysis
The primary vulnerability of this compound in solution is the hydrolysis of its ester functional group. This reaction can be catalyzed by both acid and base.
Caption: Primary hydrolytic degradation pathway.
Experimental Protocol: Forced Degradation Study
Since detailed public stability data for this specific molecule is limited, conducting a forced degradation study is a critical step to understand its intrinsic stability.[11][12] This process involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[13][14] The goal is to achieve 5-20% degradation, not complete destruction of the molecule.[12][15]
Objective
To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to validate that the chosen analytical method is "stability-indicating."
Materials
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Class A volumetric flasks and pipettes
-
HPLC system with a PDA or UV detector
Workflow for Forced Degradation
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, use a separate vial. Include an unstressed control sample kept at 2-8°C in the dark.
Stress Condition Procedure Time Points Acidic Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. 2, 4, 8, 24 hours Basic Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temp. 5, 15, 30, 60 minutes Oxidative Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp. 2, 4, 8, 24 hours Thermal (Solid) Place ~5 mg of solid compound in an oven at 80°C. 24, 48, 72 hours Photolytic Expose a solution (100 µg/mL in ACN) to light conditions as per ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/square meter). End of exposure -
Sample Processing:
-
At each time point, withdraw an aliquot from the respective stress condition.
-
For Acid/Base samples, neutralize with an equimolar amount of NaOH/HCl, respectively.
-
For the Thermal sample, dissolve the stressed solid in acetonitrile.
-
Dilute all samples (including the control) with mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all potential degradation products.
-
Use a PDA detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks. This can provide clues to structural changes.
-
-
Data Evaluation:
-
Calculate the percentage degradation for each condition.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.
-
If no degradation is observed under initial conditions, use harsher conditions (e.g., higher acid/base concentration or temperature) as necessary.[15]
-
This structured approach will provide a comprehensive stability profile for this compound, enabling you to design robust experiments and formulations.
References
- Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. (n.d.). Google Cloud.
- Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. (2025). Benchchem.
- Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at... (n.d.). ResearchGate.
- This compound | 154012-16-5. (2025). ChemicalBook.
- Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. (n.d.). CP Lab Safety.
- Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. (n.d.). ElectronicsAndBooks.
- An In-depth Technical Guide on the Solubility and Stability of Ethyl 4,6-dichloronicotinate. (2025). Benchchem.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). International Journal of Chemistry.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- hydrolysis of esters. (n.d.). Chemguide.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS International.
- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- This compound (Cas 154012-16-5). (n.d.). Parchem.
- This compound | CAS 154012-16-5. (n.d.). Santa Cruz Biotechnology.
- A Review: Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
Sources
- 1. This compound | 154012-16-5 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. parchem.com [parchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. article.sciencepg.com [article.sciencepg.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. longdom.org [longdom.org]
- 13. ajpsonline.com [ajpsonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Reactions with Ethyl 5-amino-4,6-dichloronicotinate
Welcome to the technical support center for Ethyl 5-amino-4,6-dichloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
The molecule has three primary reactive sites:
-
C4 and C6 Positions (Chloro Groups): The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the two chlorine substituents. This makes the carbon atoms at the C4 and C6 positions highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The chloro-groups act as excellent leaving groups.[1][2]
-
C5 Position (Amino Group): The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, or diazotization. Its electron-donating nature also influences the reactivity of the pyridine ring.
-
C3 Position (Ethyl Ester): The ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[3][4][5][6] It can also be targeted for reduction or transesterification.[3]
Q2: What are the recommended storage conditions for this compound and why?
This compound should be stored in a cool, dry, and dark environment.[7] The compound can be sensitive to heat, and moisture can lead to the hydrolysis of the ethyl ester group.[6][7] Proper storage is crucial to maintain its purity and ensure reproducible results in your reactions.
Q3: My reaction with a nucleophile is sluggish or fails. What are the likely electronic factors at play?
The reactivity of the pyridine ring is highly dependent on its electronic properties. The two chlorine atoms are strong electron-withdrawing groups (EWGs), which significantly decrease the electron density on the ring and lower the basicity (pKa) of the pyridine nitrogen.[8] While this activates the C4 and C6 positions for nucleophilic attack, the overall low basicity can hinder reactions that require the pyridine nitrogen to act as a nucleophile or base in an initial step.[8] Furthermore, the success of an SNAr reaction depends on the nucleophilicity of the incoming reagent; weak nucleophiles may require harsher conditions or catalytic activation.[9][10]
In-Depth Troubleshooting Guides
This section provides a structured, question-and-answer approach to troubleshoot specific failed reactions.
Guide 1: Low or No Product Yield
Q1.1: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) and see no conversion of my starting material. What should I check first?
When an SNAr reaction fails to initiate, the root cause often lies in the reaction conditions or the nature of the nucleophile.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for failed SNAr reactions.
Detailed Explanation:
-
Reaction Temperature & Time: Many SNAr reactions on dichloropyridines require elevated temperatures to proceed at a reasonable rate. For example, amination with aqueous ammonia is often performed at 100°C in a sealed vessel.[11] If you are running the reaction at room temperature, a gradual increase in heat may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid decomposition.[12]
-
Anhydrous Conditions: Moisture can consume reagents and lead to undesired side reactions, most notably hydrolysis of the ethyl ester. Ensure all glassware is oven-dried and that solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[12]
-
Nucleophile & Base Strength: The reactivity of heteroaryl chlorides in SNAr is high, but not limitless.[10] Very weak nucleophiles may fail to react. If using a nucleophile that requires deprotonation (e.g., an alcohol or a secondary amine), the choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. The base must be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions.
-
Catalysis: For less reactive nucleophiles, such as certain anilines or heteroarylamines, transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination) may be required to achieve selective substitution.[13]
Guide 2: Presence of Unexpected Impurities
Q2.1: My final product is contaminated with a more polar impurity. What is it and how can I remove it?
The most common polar impurity is the corresponding carboxylic acid, formed via hydrolysis of the ethyl ester. This is especially prevalent if the reaction or workup involves strong acid, strong base, or prolonged heating in the presence of water.[5][6]
Reaction & Common Side Reaction:
Caption: Desired SNAr pathway versus common ester hydrolysis.
Troubleshooting & Purification:
-
Confirmation: The carboxylic acid impurity can be easily identified. It will have a significantly lower Rf value on a TLC plate compared to the ester. Its presence can be confirmed by LC-MS (observing the corresponding molecular ion) or ¹H NMR (disappearance of the ethyl group's quartet and triplet signals).
-
Purification Protocol (Acid-Base Extraction): This acidic impurity can be efficiently removed with a simple liquid-liquid extraction.[12][14]
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer again with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Q2.2: My reaction produced a mixture of mono- and di-substituted products. How can I improve selectivity?
Achieving mono-substitution on a di-halogenated pyridine can be challenging. The first substitution reaction often activates the ring for a second substitution, or the reaction conditions are harsh enough to drive the reaction to completion.
Strategies for Improved Selectivity:
| Strategy | Causality and Explanation |
| Control Stoichiometry | Use a slight deficiency or exactly one equivalent of the nucleophile. This limits the reagent available for the second substitution. |
| Lower Reaction Temperature | The activation energy for the second substitution may be higher. Running the reaction at the lowest possible temperature that still allows for the first substitution can significantly favor the mono-substituted product. |
| Reduce Reaction Time | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as a significant amount of the desired mono-substituted product has formed and before the di-substituted product begins to appear in large quantities. |
| Use a Bulky Nucleophile | A sterically hindered nucleophile may react at the less hindered chloro position and then prevent or slow down the second substitution due to steric clash. |
Experimental Protocols
Protocol: General Procedure for Mono-Amination (SNAr)
This protocol provides a general starting point for the mono-substitution of a chloro group with an amine nucleophile. Optimization will be required based on the specific amine used.
Materials:
-
This compound
-
Amine nucleophile (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Addition of Reagents: Add the anhydrous solvent via syringe, followed by the amine nucleophile.
-
Reaction: Heat the mixture to the desired temperature (start with 80-100 °C) and stir.[11]
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting material and the formation of the product.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic solids and rinse with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[11]
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to isolate the desired product.[12]
References
- Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate. Benchchem.
- Troubleshooting low reactivity of substituted pyridines in indolizine synthesis. Benchchem.
- Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
- Application Notes and Protocols: Synthesis of (Acylamino)aminonaphthyridinones from Ethyl 4,6-dichloronicotinate. Benchchem.
- Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at... ResearchGate.
- Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. ElectronicsAndBooks.
- Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. Benchchem.
- An In-depth Technical Guide on the Solubility and Stability of Ethyl 4,6-dichloronicotinate. Benchchem.
- Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. Benchchem.
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- hydrolysis of esters. Chemguide.
- Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Quora.
- Regioselective 2-Amination of Polychloropyrimidines. CoLab.
- Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective 2-Amination of Polychloropyrimidines | CoLab [colab.ws]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Ethyl 5-amino-4,6-dichloronicotinate for In Vitro Assays
Welcome to the technical support guide for Ethyl 5-amino-4,6-dichloronicotinate. This valuable research compound (CAS No. 154012-16-5) is a key intermediate in chemical synthesis[1][2][3]. However, its physicochemical properties present a common challenge for researchers: poor aqueous solubility. This guide provides a series of troubleshooting steps and advanced strategies to help you achieve stable and effective solutions for your in vitro experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound powder won't dissolve directly into my aqueous buffer or cell culture medium. Is my compound faulty?
Answer: This is the most common and entirely expected behavior for this compound. This compound is a hydrophobic molecule, and its direct dissolution in aqueous systems is thermodynamically unfavorable. The issue is not with the compound's quality but with its inherent chemical properties.
The standard and correct approach is to first prepare a concentrated stock solution in a suitable organic solvent. This high-concentration stock can then be serially diluted into your final aqueous assay medium.
Q2: What is the best organic solvent to prepare a high-concentration stock solution?
Answer: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
-
Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. A structurally related compound, Ethyl 4,6-dichloronicotinate, is reported to be soluble in DMSO at concentrations of at least 100 mg/mL (454 mM), suggesting a high solubility limit[4]. While specific data for the 5-amino version is less common, its solubility in DMSO is well-established[5].
-
Alternative Solvent: Methanol is also a viable solvent, though it is more volatile and typically used for analytical purposes rather than for preparing stocks for cell-based assays[3][5].
Experimental Protocol: Preparing a 50 mM DMSO Stock Solution
-
Preparation: Work in a chemical fume hood. Ensure your DMSO is of high purity and anhydrous (or newly opened), as hygroscopic DMSO can affect solubility[4].
-
Weighing: Accurately weigh out the desired amount of this compound (MW: 235.07 g/mol )[6]. For 1 mL of a 50 mM stock, you would need 11.75 mg.
-
Dissolution: Add the compound to a sterile, appropriate vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial). Add the calculated volume of DMSO.
-
Solubilization: Vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C or six months at -80°C[4].
Table 1: Quick Molarity Calculations for Stock Solutions
| Target Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock |
|---|---|---|
| 10 mM | 2.35 mg | 11.75 mg |
| 25 mM | 5.88 mg | 29.38 mg |
| 50 mM | 11.75 mg | 58.77 mg |
Q3: My compound dissolves perfectly in DMSO, but it precipitates ("crashes out") when I dilute the stock into my aqueous assay buffer. How can I fix this?
Answer: This is a critical and common challenge known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even though it was transiently soluble. The key is to control the dilution process and respect the compound's low aqueous solubility.
Workflow: Best Practices for Dilution
-
Minimize DMSO Carryover: Your primary goal is to keep the final concentration of DMSO in your assay as low as possible (see Q4). This means starting with the highest feasible stock concentration.
-
Intermediate Dilution: Do not add your highly concentrated stock directly into the full volume of your final medium. First, create an intermediate dilution in a smaller volume of medium or buffer.
-
Vigorous Mixing: When adding the DMSO stock to the aqueous medium, pipette it directly into the liquid (not onto the side of the tube) while the tube is being actively vortexed or mixed. This rapid dispersion helps prevent localized high concentrations that trigger precipitation.
-
Serial Dilution: For creating a dose-response curve, perform serial dilutions of your most concentrated working solution (already in aqueous buffer with a low % of DMSO) rather than serially diluting the DMSO stock directly into separate wells.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Preparing a Solution with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add your pre-weighed solid compound directly to the HP-β-CD solution.
-
Complexation: Vortex or sonicate the mixture for an extended period (30 minutes to several hours) at room temperature or slightly elevated temperature (e.g., 37-40°C). This facilitates the formation of the inclusion complex.
-
Clarification: Once dissolved, the solution should be clear. You can filter it through a 0.22 µm syringe filter to remove any remaining undissolved particulates before use in sterile assays.
-
Dilution: This concentrated, aqueous stock can now be diluted into your final assay medium. Remember that the cyclodextrin is also being diluted.
Decision-Making Workflow for Solubilization
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Dichloropyridine Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for catalyst selection in cross-coupling reactions involving dichloropyridine substrates, with a focus on molecules like Ethyl 5-amino-4,6-dichloronicotinate.
I. Foundational Principles: Understanding the Challenges
Cross-coupling reactions on dichloropyridine substrates present a unique set of challenges that require careful consideration in catalyst selection and reaction optimization.[1][2]
-
Regioselectivity: With two chlorine atoms, achieving selective mono-substitution or controlling di-substitution is a primary hurdle. The electronic and steric environment of each chlorine atom dictates its reactivity.[3]
-
Reactivity of Aryl Chlorides: Carbon-chlorine bonds are inherently less reactive than their bromide or iodide counterparts, often necessitating more active catalyst systems and higher temperatures.[3][4]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially hindering its activity. The choice of ligand is crucial to mitigate this effect.[3][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent problems encountered during cross-coupling reactions with dichloropyridine substrates.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction is showing minimal or no conversion to the desired product. What are the initial troubleshooting steps?
Answer: A systematic approach is crucial when faced with low or no product yield.[6] Begin by verifying the integrity of your reagents and the reaction setup.
Initial Checkpoints:
| Factor | Potential Cause | Recommended Action |
| Reagent Quality | Moisture or oxygen contamination. Impure starting materials, solvent, or base. | Use anhydrous solvents and reagents. Ensure the base is of high purity and stored under inert conditions.[4][6] |
| Catalyst Activity | Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. Degraded catalyst or ligand. | Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[6][7] Ensure the catalyst and ligand have not been improperly stored. |
| Inert Atmosphere | Presence of oxygen, which can deactivate the Pd(0) catalyst. | Properly degas the reaction vessel and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4][6] |
| Reaction Temperature | Insufficient temperature for the rate-limiting oxidative addition step. | Gradually increase the reaction temperature. For sluggish reactions, more forcing conditions may be necessary. |
Issue 2: Side Product Formation
Question: I am observing significant side products, such as hydrodehalogenation or homocoupling. How can I minimize these?
Answer: The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions.
Troubleshooting Side Reactions:
| Side Product | Common Causes | Mitigation Strategies |
| Hydrodehalogenation (-Cl replaced by -H) | Slow reductive elimination, allowing for competing pathways like β-hydride elimination or reaction with trace water.[4] | * Ligand Choice: Use bulky, electron-rich ligands that promote reductive elimination.[4] * Base Purity: Use a high-purity, anhydrous base.[4] * Amine Stoichiometry (for Buchwald-Hartwig): A slight excess of the amine (1.2-1.5 equivalents) can favor the desired coupling.[4] |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | Oxygen contamination promoting the oxidative homocoupling of the boronic acid. | Rigorously degas the reaction mixture. Consider adding a small amount of a reducing agent or using a catalyst system less prone to this side reaction.[3] |
III. Frequently Asked Questions (FAQs) by Reaction Type
This section provides specific guidance for common cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
Q1: How do I achieve regioselective mono-arylation of a dichloropyridine?
A1: Regioselectivity is primarily governed by the electronic and steric differences between the two chlorine atoms. For many dichloropyridines, the C4 position is more electrophilic and thus more susceptible to oxidative addition.[8] To enhance selectivity:
-
Ligand Selection: Sterically hindered ligands can favor reaction at the less sterically hindered chlorine atom.[9]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the more reactive site.
-
Ligand-Free Conditions: In some cases, ligand-free conditions have been shown to increase selectivity for the C4 position.[9]
Q2: What are the recommended catalysts and ligands for Suzuki coupling of dichloropyridines?
A2: Given the lower reactivity of aryl chlorides, more active catalyst systems are generally required.
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[10]
-
Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[11] N-heterocyclic carbenes (NHCs) like IPr can also be highly active.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add the dichloropyridine substrate (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).[8]
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under the inert atmosphere.[8]
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for the required time (2–24 hours), monitoring by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[8]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Q1: My Buchwald-Hartwig reaction is sluggish. What can I do?
A1: The oxidative addition of the C-Cl bond is often the rate-limiting step.[4]
-
Catalyst System: Employ a more active catalyst system. This often involves using a strong σ-donating, bulky phosphine ligand like XPhos or RuPhos in combination with a palladium precursor like Pd₂(dba)₃.[3]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used.[3]
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction.[3]
Q2: How can I achieve regioselective amination on a dichloropyridine?
A2: Similar to Suzuki coupling, electronic effects are a primary driver of regioselectivity. The C2 and C4 positions are generally more electron-deficient and thus more susceptible to reaction.[4]
-
Catalyst Control: The choice of ligand can strongly influence the site of amination. For example, Xantphos-based catalysts have been shown to favor amination at the C2 position of 2,4-dichloropyridine.[4][12]
-
Temperature Staging: A highly regioselective amination at the more reactive position can often be achieved at a lower temperature, allowing for subsequent functionalization at the less reactive position by increasing the temperature.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]
-
To the same flask, add the base (e.g., NaOtBu, 1.5 equiv.), the dichloropyridine substrate (1.0 equiv.), and the amine (1.2 equiv.).[3]
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS.[3]
Caption: Experimental workflow for Buchwald-Hartwig amination.
C. Sonogashira Coupling (C-C Triple Bond Formation)
Q1: What are the key considerations for Sonogashira coupling with dichloropyridines?
A1: The Sonogashira coupling typically requires a palladium catalyst and a copper(I) co-catalyst.[13]
-
Catalyst System: A common system is Pd(PPh₃)₂Cl₂ with CuI as the co-catalyst.[3]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well.[13]
-
Chemoselectivity: In substrates with multiple different halogens, the reactivity order (I > Br > Cl) can be exploited for selective couplings. For dichloropyridines, achieving mono-alkynylation can be challenging and may require careful control of stoichiometry and reaction time.[13][14]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry flask, add the dichloropyridine substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[3]
-
Add the solvent (e.g., DMF or THF) and an amine base (e.g., TEA).[3]
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add the terminal alkyne (1.2 equiv.).[3]
-
Heat the mixture (e.g., to 80 °C) and stir for the required time, monitoring progress by TLC or LC-MS.[3]
IV. Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. The following decision tree provides a starting point for selecting an appropriate catalytic system.
Caption: Decision tree for initial catalyst system selection.
V. References
-
Johnson Matthey. Palladium precursor products. Retrieved from [Link]
-
Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 16(7), 5734-5778.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(26), 4849-4853.
-
Gonda, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2583.
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(8), 2116–2119.
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(4), 843-852.
-
Reimann, S., et al. (2017). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Retrieved from [Link]
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Retrieved from [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2274.
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15(1), 1-22.
-
Powers, D. C., & Uyeda, C. (2017). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Catalysis, 7(5), 3336–3340.
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
Dranka, M., et al. (2013). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 52(17), 9875–9887.
-
Semantic Scholar. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved from [Link]
-
Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. (2025). Synthesis, 57(16), 3635-3652.
-
Dranka, M., et al. (2013). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Retrieved from [Link]
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. OUCI. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Semantic Scholar. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]
-
Wikipedia. Heck reaction. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
-
Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-Amino-4,6-Dichloronicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-amino-4,6-dichloronicotinate (CAS 154012-16-5).[1][2][3] This guide is designed for researchers, chemists, and process development professionals. We will deconstruct a reliable, multi-step synthesis pathway, addressing common challenges and providing troubleshooting solutions in a practical, question-and-answer format. Our focus is on ensuring scientific integrity, safety, and scalability.
This compound is a valuable substituted pyridine derivative, serving as a key building block in the development of novel pharmaceutical and agrochemical agents.[4][5] However, its multi-step synthesis presents several challenges, including the handling of hazardous reagents, controlling regioselectivity, and ensuring purity, especially during scale-up.
This document outlines a robust three-stage synthetic approach, starting from the commercially available Ethyl 4,6-dihydroxynicotinate.
Overall Synthetic Pathway
The proposed synthesis proceeds through three key transformations:
-
Dehydroxy-chlorination: Conversion of Ethyl 4,6-dihydroxynicotinate to Ethyl 4,6-dichloronicotinate.
-
Electrophilic Nitration: Regioselective nitration at the C5 position to yield Ethyl 4,6-dichloro-5-nionicotinate.
-
Nitro Group Reduction: Reduction of the nitro-intermediate to the final product, this compound.
Part 1: Synthesis of Intermediate 1: Ethyl 4,6-dichloronicotinate
This initial step involves the conversion of the dihydroxy- form of the pyridine ring into the significantly more reactive dichloro- intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6] This is a common and effective transformation for hydroxypyridines.[7]
Experimental Protocol: Dehydroxy-chlorination
| Parameter | Value |
| Starting Material | Ethyl 4,6-dihydroxynicotinate |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Time | 2-3 hours |
| Temperature | Reflux (approx. 105-110 °C) |
| Typical Yield | 90-95%[8] |
Step-by-Step Procedure
-
In a reaction vessel equipped with a reflux condenser and a calcium chloride drying tube, slowly and carefully add Ethyl 4,6-dihydroxynicotinate (1.0 eq) to an excess of phosphorus oxychloride (approx. 8-10 volumes).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress should be monitored.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure. This is a critical step for ensuring a manageable work-up.
-
Caution: Exothermic Reaction. Very slowly and carefully pour the cooled residue into a stirred vessel containing crushed ice and water. Maintain vigorous stirring to manage the heat generated during the quench.
-
Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[10]
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the crude product.[8]
Workflow Diagram: Dehydroxy-chlorination
Caption: Workflow for the nitration of Ethyl 4,6-dichloronicotinate.
Troubleshooting & FAQs: Stage 2
Q1: The nitration reaction is very slow or does not proceed. What could be the issue?
-
Possible Cause: Insufficiently Strong Nitrating Agent. The dichloropyridine ring is electron-deficient and therefore deactivated towards electrophilic substitution.
-
Solution: Ensure you are using fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Using less concentrated acids will fail to generate enough of the active electrophile.
-
Q2: I am concerned about the safety of handling large quantities of nitrating mix during scale-up.
-
Answer: This is a valid and critical concern. Nitrating mixtures are highly corrosive and can react violently with organic materials.
-
Scale-Up Recommendations:
-
Controlled Addition: Always add the substrate to the acid mixture, never the other way around. Use a pressure-equalizing dropping funnel for controlled addition.
-
Temperature Control: Use a jacketed reactor with a reliable cooling system to maintain strict temperature control. Runaway reactions are a significant hazard.
-
Proper PPE: Use appropriate personal protective equipment, including acid-resistant gloves, apron, and a face shield. Work in a well-ventilated fume hood.
-
-
Q3: Are there alternative, milder nitrating reagents I could use?
-
Answer: Yes, for sensitive substrates, other nitrating systems can be considered, although they may require more optimization. Reagents like N-nitrosuccinimide (NNS) or acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes be effective under milder conditions. However, for a deactivated ring like this, the classic HNO₃/H₂SO₄ mixture is often the most reliable.
Part 3: Synthesis of this compound
The final step is the reduction of the nitro group to the target amine. This is a common transformation with many available methods. Catalytic hydrogenation is often clean and high-yielding, but care must be taken to avoid a potential side reaction: hydrodechlorination.
Experimental Protocol: Nitro Group Reduction
| Parameter | Value |
| Starting Material | Ethyl 4,6-dichloro-5-nionicotinate |
| Reagent | Indium powder / Ammonium Chloride (NH₄Cl) in aq. Ethanol [11] |
| Reaction Time | 2-3 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Step-by-Step Procedure
-
To a flask containing a suspension of Ethyl 4,6-dichloro-5-nionicotinate (1.0 eq) in ethanol, add a solution of ammonium chloride (10 eq) in water. [11]2. Add indium powder (4 eq) to the mixture. [11]3. Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with water and filter to remove the indium salts.
-
Extract the filtrate with dichloromethane or ethyl acetate. [11]6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Workflow Diagram: Nitro Group Reduction
Caption: Workflow for the reduction of the nitro intermediate.
Troubleshooting & FAQs: Stage 3
Q1: I want to use catalytic hydrogenation (e.g., H₂, Pd/C). What are the risks?
-
Answer: Catalytic hydrogenation is a very effective method for nitro reduction. However, a significant risk with chloro-aromatic compounds is hydrodechlorination , where the C-Cl bond is also reduced, leading to the loss of one or both chlorine atoms.
-
Mitigation Strategies:
-
Catalyst Choice: Palladium catalysts are highly active and more prone to causing dechlorination. Platinum-based catalysts (like PtO₂) or Raney Nickel might offer better selectivity.
-
Additives: Sometimes, adding a mild catalyst poison (like quinoline or thiophene) in small amounts can selectively inhibit the dechlorination reaction without stopping the desired nitro reduction. This requires careful optimization.
-
Reaction Conditions: Running the reaction at lower pressure and temperature can help improve selectivity.
-
-
Q2: My reduction with Indium/NH₄Cl is incomplete. Why?
-
Possible Cause 1: Poor Quality Indium. The surface of the indium powder may be oxidized, reducing its reactivity.
-
Solution: Use fresh, high-purity indium powder.
-
-
Possible Cause 2: Insufficient Reagent. Ensure the correct stoichiometry of indium and ammonium chloride is used. The reaction relies on the transfer of electrons from the metal, so a sufficient excess is necessary.
-
Solution: Double-check calculations and weighings. Ensure the ammonium chloride is fully dissolved to create the correct reaction medium.
-
Q3: How do I best purify the final product at scale?
-
Answer: While column chromatography is excellent for lab-scale purification, it is often impractical and expensive for large-scale production.
-
Scale-Up Recommendation: Recrystallization. Developing a robust recrystallization protocol is key. The goal is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in solution or are insoluble at all temperatures.
-
Solvent Screening: Start with common solvents. Given the structure, a good starting point would be screening solvent systems like ethanol/water, isopropanol, or toluene/heptane mixtures.
-
References
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of (Acylamino)aminonaphthyridinones from Ethyl 4,6-dichloronicotinate. BenchChem.
- BenchChem. (2025). Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate. BenchChem.
- BenchChem. (2025). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. BenchChem.
- ChemicalBook. (n.d.). Ethyl 4,6-dichloronicotinate synthesis. ChemicalBook.
- BenchChem. (n.d.). The Critical Role of 4-Amino-3,5-Dichloropyridine in Modern Synthesis. BenchChem.
- ChemicalBook. (2025). Ethyl 4,6-dichloronicotinate. ChemicalBook.
- BenchChem. (2025). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. BenchChem.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
- ChemicalBook. (2025). This compound. ChemicalBook.
- MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- CP Lab Safety. (n.d.). Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. CP Lab Safety.
- Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Org. Synth.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Ethyl 4,6-dichloronicotinate. BenchChem.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 154012-16-5 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Dichloronicotinate Reactivity: The Impact of C5-Amino Substitution
This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 5-amino-4,6-dichloronicotinate and its parent compound, Ethyl 4,6-dichloronicotinate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond simple protocols to explain the fundamental electronic principles governing the reactivity of these versatile building blocks. By understanding the causal relationships between structure and reactivity, researchers can make more informed decisions in experimental design, optimize reaction conditions, and accelerate the discovery process.
Introduction: A Tale of Two Pyridines
Ethyl 4,6-dichloronicotinate is a widely utilized intermediate, valued for its dichlorinated pyridine core that offers two reactive sites for synthetic elaboration.[1][2] The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further activated by two chloro substituents and an ester group, making it an excellent substrate for a variety of transformations.[3][4]
The introduction of a single functional group—an amino group at the C5 position—creates this compound, a structurally similar yet electronically distinct molecule. This seemingly minor change has profound implications for the molecule's reactivity. The amino group, a powerful electron-donating group (EDG), fundamentally alters the electronic landscape of the pyridine ring, creating a fascinating case study in substituent effects. This guide will dissect and compare the reactivity profiles of these two compounds in key synthetic transformations.
Physicochemical and Electronic Properties
A foundational understanding begins with the core properties and electronic structures of the two molecules.
| Property | Ethyl 4,6-dichloronicotinate | This compound |
| CAS Number | 40296-46-6[5][6][7][8] | 154012-16-5[9][10][11] |
| Molecular Formula | C₈H₇Cl₂NO₂[1][6] | C₈H₈Cl₂N₂O₂[10][11] |
| Molecular Weight | 220.05 g/mol [1][6] | 235.07 g/mol [11] |
| Appearance | White to light yellow solid/powder[1][6] | Not specified, likely a solid |
| Melting Point | 31-35 °C[1][6] | Not specified |
The critical difference lies in their electronic profiles. In Ethyl 4,6-dichloronicotinate, the ring nitrogen, two chlorine atoms, and the ethyl ester group all act as electron-withdrawing groups (EWGs), rendering the pyridine ring highly electron-deficient (electrophilic). This is a key prerequisite for its reactivity in nucleophilic aromatic substitution (SNAr).[3][12]
Conversely, the C5-amino group in this compound acts as a potent electron-donating group (EDG) through resonance. It pushes electron density into the ring, counteracting the inductive withdrawal of the chlorine atoms and the ring nitrogen. This increased electron density (nucleophilicity) fundamentally dampens the ring's susceptibility to nucleophilic attack while simultaneously altering its behavior in metal-catalyzed reactions.[13][14][15]
Caption: Electronic profiles of the two nicotinates.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The reaction proceeds through a two-step mechanism where the rate-determining step is the formation of a negatively charged Meisenheimer complex.[12] The stability of this intermediate dictates the overall reaction rate.
-
Ethyl 4,6-dichloronicotinate: This molecule is an exemplary substrate for SNAr. The electron-withdrawing nature of the ring nitrogen and substituents effectively stabilizes the anionic Meisenheimer intermediate.[3] Empirical data show that nucleophilic attack, particularly by amines, occurs with high regioselectivity at the C4 position.[3] This selectivity is attributed to the combined electron-withdrawing influence of the adjacent ester group and the para-positioned ring nitrogen, which can delocalize the negative charge through resonance.[12]
-
This compound: The presence of the electron-donating amino group dramatically reduces reactivity in SNAr reactions. By pushing electron density onto the ring, the -NH₂ group destabilizes the negatively charged Meisenheimer intermediate, thereby increasing the activation energy for the rate-determining step. The C4 and C6 positions, which are ortho and para to the amino group, become significantly more electron-rich and thus less receptive to nucleophilic attack. Consequently, SNAr reactions on this substrate require much harsher conditions, if they proceed at all, and may yield complex product mixtures.
Caption: Comparative SNAr reaction energy profiles.
Representative Experimental Protocol: SNAr with an Amine
This protocol highlights the expected difference in reactivity.
-
Reaction Setup: In two separate sealed vessels, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) and this compound (1.0 eq) in dioxane (0.2 M).
-
Reagent Addition: To each vessel, add a secondary amine (e.g., morpholine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixtures at 80°C.
-
Monitoring: Monitor the reactions by TLC or LC-MS.
-
Expected Outcome: The reaction with Ethyl 4,6-dichloronicotinate is expected to proceed to completion, yielding the C4-aminated product.[3][16] The reaction with the C5-amino substrate is expected to show little to no conversion under these conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are vital for C-C and C-N bond formation.[17][18][19] The key step for chloropyridines is the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is generally the rate-limiting step.[20]
-
Ethyl 4,6-dichloronicotinate: This substrate is competent in various cross-coupling reactions. While C-Cl bonds are less reactive than C-Br or C-I bonds, modern catalyst systems with specialized ligands enable efficient coupling.[21] A key challenge is achieving regioselectivity between the C4 and C6 positions, which is highly dependent on the choice of catalyst, ligand, and reaction conditions.[3][22] Some systems may favor the C4 position, while others show preference for the positions adjacent to the ring nitrogen (C6).[22][23][24]
-
This compound: Reactivity is significantly diminished. The electron-donating amino group increases electron density at the C4 and C6 carbons, strengthening the C-Cl bonds and making the oxidative addition step energetically more demanding. This requires more forcing conditions (higher temperatures, longer reaction times) or highly active, specialized catalyst systems. Furthermore, the free amino group can act as a competing ligand, coordinating to the palladium center and inhibiting catalytic activity. In such cases, protection of the amino group may be a necessary prerequisite for successful coupling.
Caption: The generic cross-coupling cycle and the inhibitory effects of the C5-amino group.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox, charge a reaction vial with the aryl chloride (1.0 eq), an arylboronic acid (1.5 eq), a base such as K₂CO₃ (2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).[17]
-
Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Seal the vial and heat to 100°C with stirring for 12-24 hours.
-
Work-up & Analysis: After cooling, quench the reaction with water, extract with an organic solvent, and analyze the product distribution.
-
Expected Outcome: Ethyl 4,6-dichloronicotinate should provide the coupled product in good yield, with regioselectivity depending on the specific catalytic system used. This compound will likely require a more active catalyst (e.g., using a more electron-rich ligand), higher catalyst loading, and/or higher temperatures to achieve comparable yields, with a higher risk of catalyst deactivation and side reactions.
Summary of Reactivity
| Reaction Type | Ethyl 4,6-dichloronicotinate | This compound | Rationale for Difference |
| SNAr | High (Selective for C4) | Very Low / Unreactive | The electron-donating -NH₂ group destabilizes the crucial Meisenheimer intermediate, halting the reaction. |
| Suzuki-Miyaura | Moderate to High | Low to Moderate | The -NH₂ group deactivates the C-Cl bonds towards oxidative addition and can inhibit the palladium catalyst. |
| Buchwald-Hartwig | Moderate | Challenging | In addition to electronic deactivation, the existing -NH₂ group can act as a competing nucleophile or ligand. |
| Sonogashira | Moderate | Low | Similar to other cross-couplings, the C-Cl bonds are deactivated towards oxidative addition. |
Conclusion and Practical Recommendations for the Bench Scientist
The comparison between Ethyl 4,6-dichloronicotinate and this compound provides a clear and compelling illustration of the power of substituent effects in heterocyclic chemistry.
-
For facile introduction of nucleophiles via SNAr, Ethyl 4,6-dichloronicotinate is the unequivocally superior substrate. Its electron-deficient ring is primed for this transformation, often with predictable regioselectivity at the C4 position.
-
When engaging in cross-coupling reactions, the choice of substrate dictates the experimental strategy. While Ethyl 4,6-dichloronicotinate is a reliable substrate with modern catalysts, researchers using This compound must anticipate lower reactivity. Success with the aminated analog will likely require:
-
More active (and often more expensive) catalyst systems with highly electron-rich, sterically bulky phosphine ligands.
-
Higher reaction temperatures and extended reaction times.
-
Careful consideration of the free amino group's potential to interfere with catalysis. Protecting the amine (e.g., as a Boc-carbamate) may be a necessary, albeit less atom-economical, step to ensure consistent results.
-
By understanding these fundamental differences, chemists can better predict reaction outcomes, troubleshoot challenging transformations, and design more efficient and robust synthetic routes toward complex molecular targets.
References
-
Ethyl 4,6-dichloronicotinate, 98% 40296-46-6 India - Otto Chemie Pvt. Ltd . Otto Chemie Pvt. Ltd. Available at: [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules . Royal Society of Chemistry. Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate . ResearchGate. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH . National Institutes of Health. Available at: [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
A Comparison of the Structure and Reactivity of Pyridine and Pyridine-1-oxide | Journal of the American Chemical Society . American Chemical Society. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate . ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed . PubMed. Available at: [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications*. ACS Publications. Available at: [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
CAS No : 40296-46-6| Chemical Name : Ethyl 4,6-Dichloronicotinate - Pharmaffiliates . Pharmaffiliates. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B . Royal Society of Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
-
Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A . Royal Society of Chemistry. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH . National Institutes of Health. Available at: [Link]
-
EAS Reactions of Pyridine: Videos & Practice Problems - Pearson . Pearson. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines . Springer. Available at: [Link]
-
Ethyl 4,6-dichloronicotinate CAS NO.40296-46-6 - Henan Allgreen Chemical Co., Ltd . Henan Allgreen Chemical Co., Ltd. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 6. Ethyl 4,6-dichloronicotinate, 98% 40296-46-6 India [ottokemi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Customized Ethyl 4,6-dichloronicotinate CAS NO.40296-46-6 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 9. This compound | 154012-16-5 [chemicalbook.com]
- 10. parchem.com [parchem.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Senior Application Scientist's Guide: Comparative Analysis of Dichloropyridine Isomers for Synthetic Strategy
Focus: The Synthetic Utility of Ethyl 5-amino-4,6-dichloronicotinate
For researchers, scientists, and drug development professionals, the selection of foundational molecules is a critical decision that dictates the efficiency and success of a synthetic route. Dichloropyridines are versatile intermediates widely utilized in the pharmaceutical and agrochemical industries.[1] Their unique dichlorinated structure provides enhanced reactivity and multiple sites for functionalization, making them invaluable tools in the synthesis of biologically active molecules.[1] However, the isomeric positioning of the chlorine atoms profoundly influences the electronic properties and steric environment of the pyridine ring, leading to distinct reactivity profiles.[2]
This guide provides a comparative analysis of key dichloropyridine isomers, with a special focus on this compound. We will explore the underlying principles governing their reactivity, present data-driven comparisons in cornerstone reactions, and provide a validated experimental protocol to illustrate these concepts in practice.
Physicochemical Properties of Key Dichloropyridine Isomers
A foundational understanding of the physical properties of these isomers is essential for their handling, storage, and application in various experimental setups.[3]
| Property | This compound | Ethyl 4,6-dichloronicotinate | 2,6-Dichloropyridine | 3,5-Dichloropyridine | 2,4-Dichloropyridine |
| Molecular Formula | C₈H₈Cl₂N₂O₂[4] | C₈H₇Cl₂NO₂[5] | C₅H₃Cl₂N[6] | C₅H₃Cl₂N[3] | C₅H₃Cl₂N[7] |
| Molecular Weight | 235.07 g/mol [4] | 220.05 g/mol [5] | 147.99 g/mol [6] | 147.99 g/mol [3] | 147.99 g/mol |
| Appearance | Solid | White to light yellow solid[5] | White solid[6] | White to light yellow crystalline powder[3] | Solid |
| Melting Point | Not specified | 32-34 °C[5] | 86–89 °C[6] | 64 - 67 °C[3] | Not specified |
| Boiling Point | Not specified | 85°C / 0.01 mmHg[5] | 211–212 °C[6] | 178 - 179 °C[3] | Not specified |
The Decisive Role of Chlorine Positioning on Reactivity
The reactivity of dichloropyridines is not uniform; it is dictated by the electronic interplay between the electronegative chlorine atoms and the electron-deficient pyridine nitrogen. This creates a nuanced landscape of reactivity that can be strategically exploited.
-
Activation by the Pyridine Nitrogen : The nitrogen atom strongly withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. This makes these positions highly susceptible to nucleophilic aromatic substitution (SNAr) because the resulting negatively charged intermediate (Meisenheimer complex) is effectively stabilized.[2][8]
-
Meta Positions (C3, C5) : These positions are significantly less activated towards SNAr as the negative charge in the intermediate cannot be delocalized onto the ring nitrogen.[2] Consequently, isomers like 3,5-dichloropyridine are much less reactive in SNAr reactions.[3]
-
Influence of Additional Substituents : In this compound, the scenario is more complex. The electron-donating amino group at C5 and the electron-withdrawing ethyl ester at C3 further modulate the electronic landscape, influencing the relative reactivity of the C4 and C6 chlorine atoms.
Comparative Performance in Key Synthetic Transformations
The true utility of these isomers is revealed in their differential behavior in common synthetic reactions. The choice of isomer and reaction conditions is paramount for achieving the desired regioselectivity.[9]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental method for functionalizing these scaffolds.[10] The regioselectivity is a direct consequence of the principles described above.
| Isomer | Preferred Site of Attack | Relative Reactivity | Key Considerations |
| 2,6-Dichloropyridine | C2 or C6 (equivalent) | ++++ | Mono-substitution is straightforward, but the second substitution is more challenging due to deactivation by the first introduced group.[8] |
| 2,4-Dichloropyridine | C4 | +++ | The C4 position is generally more susceptible to attack due to superior stabilization of the Meisenheimer intermediate.[8] |
| 3,5-Dichloropyridine | N/A | + | Largely unreactive to SNAr under standard conditions; requires harsh conditions or alternative mechanisms like directed metalation.[9] |
| Ethyl 4,6-dichloronicotinate | C4 | +++ | The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position.[10] |
| This compound | C4 (predicted) | +++ | The C4 position is ortho to the activating amino group, while C6 is para. Reactivity will be highly dependent on the nucleophile and conditions. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are a cornerstone of modern synthesis, and dichloropyridines are valuable substrates.[11] While chloroarenes are less reactive than their bromo- and iodo- counterparts (reactivity trend: I > Br > Cl), modern catalyst systems with bulky, electron-rich phosphine ligands can achieve high yields.[12]
Caption: Regioselectivity in Suzuki-Miyaura coupling is dependent on the starting isomer.
Achieving high regioselectivity can be a challenge and depends heavily on reaction conditions.[9] For instance, in 2,4-dichloropyridine, while C4 coupling is often favored, C2-selective amination can be achieved with specific ligands like Xantphos.[9]
Experimental Protocol: Selective Nucleophilic Aromatic Substitution
This protocol details the synthesis of Ethyl 4-amino-6-chloronicotinate from Ethyl 4,6-dichloronicotinate, a transformation that exemplifies the selective reactivity of these scaffolds.[13]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 7. Dichloropyridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Ethyl 5-amino-4,6-dichloronicotinate and Other Nicotinate Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyridine ring of nicotinic acid and its derivatives serves as a privileged scaffold for the development of novel therapeutic agents.[1] The strategic functionalization of this core structure has yielded compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides an in-depth comparative analysis of the potential biological activity of Ethyl 5-amino-4,6-dichloronicotinate, a compound with limited publicly available biological data, against other well-characterized nicotinate derivatives. By dissecting its structural features—the ethyl nicotinate core, the 4,6-dichloro substitution, and the 5-amino group—we can infer its likely pharmacological profile and contextualize its potential within the broader family of nicotinates.
The Nicotinate Scaffold: A Platform for Diverse Biological Activities
Nicotinic acid (niacin or Vitamin B3) and its derivatives are fundamental in various biological processes.[2] Beyond its role as a vitamin, nicotinic acid is an effective lipid-lowering drug and a vasodilator.[2] The versatility of the nicotinate scaffold has spurred extensive research, leading to the discovery of derivatives with a wide array of therapeutic applications. Modifications to the pyridine ring have resulted in compounds with potent activities, making this class of molecules a focal point for drug development.[1]
Deconstructing this compound: A Structure-Activity Relationship Perspective
The biological activity of an organic molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. In the absence of direct experimental data for this compound, we can hypothesize its potential activities by examining its constituent parts and comparing them to structurally similar compounds.
The Significance of the Dichloro- Substitution
The presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring is a critical feature of this compound. Its close analog, Ethyl 4,6-dichloronicotinate, is a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[3][4] The dichloro-substituents are excellent leaving groups for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups to create diverse chemical libraries.[5]
From a biological standpoint, halogenation, particularly with chlorine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins, increase metabolic stability, and improve membrane permeability. In the context of nicotinates, dichlorination could potentiate several biological activities. For instance, the dichloroacetyl group is a key functional moiety responsible for the antibacterial activity of chloramphenicol and has been incorporated into various amines to enhance their antimicrobial effects.[6][7]
The Role of the 5-Amino Group
The amino group at the 5-position is another crucial determinant of biological activity. The introduction of an amino group can facilitate hydrogen bonding interactions with biological targets, thereby enhancing potency and selectivity. Studies on 5-amino nicotinate derivatives have revealed their potential as inhibitors of enzymes like α-amylase and α-glucosidase, suggesting applications in the treatment of type 2 diabetes.[8] Furthermore, the position of the amino group has been shown to be critical for the antifungal activity of certain nicotinamide derivatives.[9] The synthesis of analogs of potent antimitotic agents has also involved modifications of the 5-amino group, highlighting its importance in anticancer activity.[10]
Comparative Biological Activities of Nicotinate Derivatives
To contextualize the potential of this compound, it is instructive to compare it with other nicotinates where the biological activities have been experimentally determined.
Anti-inflammatory Activity: COX-2 Inhibition
Several novel nicotinate derivatives have been synthesized and evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[11] COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Table 1: Comparison of COX-2 Inhibitory Activity of Various Nicotinate Scaffolds
| Compound Class | Key Structural Features | Observed COX-2 Inhibition | Reference Compound(s) |
| Novel Nicotinic Acid Derivatives | Varied substitutions on the pyridine ring | Potent and selective inhibition, with some compounds equipotent to celecoxib | Celecoxib, Diclofenac |
| This compound (Inferred) | 4,6-dichloro, 5-amino substitutions | Potential for COX-2 inhibition due to electron-withdrawing and hydrogen-bonding groups | - |
The electron-withdrawing nature of the chlorine atoms in this compound, combined with the hydrogen-bonding potential of the 5-amino group, suggests that this compound could exhibit significant COX-2 inhibitory activity.
Antimicrobial and Antifungal Activity
The nicotinate scaffold has been a fruitful starting point for the development of new antimicrobial and antifungal agents. The introduction of different substituents on the pyridine ring can lead to compounds with broad-spectrum activity.
Table 2: Antimicrobial and Antifungal Activities of Nicotinate Derivatives
| Compound Class | Target Organisms | Key Structural Features | Activity Metric (e.g., MIC) |
| Nicotinamide Derivatives | Candida albicans | Varied substitutions, with the position of the amino group being critical | MIC values as low as 0.25 µg/mL for the most active compounds.[1][9] |
| Pyridine Derivatives | Gram-positive and Gram-negative bacteria | Various heterocyclic substitutions | High antimicrobial activity observed for several series.[12] |
| This compound (Inferred) | Broad-spectrum bacteria and fungi | Dichloro- and amino-substitutions | Potential for significant antimicrobial activity |
Given that halogenation is a known strategy to enhance antimicrobial potency, it is plausible that this compound could possess notable antibacterial and antifungal properties.
Anticancer Activity: Cytotoxicity and Kinase Inhibition
The development of kinase inhibitors is a major focus in cancer drug discovery. Ethyl 4,6-dichloronicotinate is a known precursor for the synthesis of kinase inhibitors targeting enzymes like EGFR and Pim-1 kinase.[6] The introduction of a 5-amino group could further enhance the anticancer potential of this scaffold.
Table 3: Anticancer Potential of Nicotinate Derivatives
| Compound Class | Mechanism of Action | Target Cell Lines | Activity Metric (e.g., IC50) |
| Pyrido[2,3-d]pyrimidine derivatives (from Ethyl 4,6-dichloronicotinate) | Kinase Inhibition (e.g., EGFR, Pim-1) | Breast and Liver Cancer | IC50 values in the sub-micromolar to low micromolar range.[6] |
| Novel Nicotinic Acid Derivatives | Cytotoxicity | Various human cancer cell lines | Potent cytotoxic effects observed. |
| This compound (Inferred) | Kinase Inhibition, Cytotoxicity | Various cancer cell lines | Potential for potent anticancer activity |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and compare it to other nicotinates, a series of well-established in vitro assays are necessary.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the COX-1 and COX-2 isoforms.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (or vehicle control). Pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required for 50% inhibition).
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight. [14]2. Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). [2]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. [14]4. Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO). [14]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [14]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
While direct biological data for this compound is currently scarce, a systematic analysis of its structural components allows for informed predictions of its potential bioactivities. The presence of both dichloro- and amino-substituents on the versatile nicotinate scaffold suggests a high probability of significant anti-inflammatory, antimicrobial, and anticancer properties.
This guide provides a framework for researchers to embark on the empirical investigation of this promising compound. The detailed experimental protocols offer a starting point for a comprehensive evaluation of its biological profile. Further research should focus on the synthesis and in vitro screening of this compound, followed by more in-depth mechanistic studies and in vivo validation of any observed activities. The exploration of this and related dichlorinated aminonicotinates could unveil novel therapeutic leads for a range of diseases.
References
-
Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry.
-
Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
-
Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. BenchChem.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
-
Ethyl 4,6-dichloronicotinate. Chongqing Chemdad Co., Ltd.
-
Ethyl 4,6-dichloronicotinate. MedChemExpress.
-
Ethyl 4,6-dichloronicotinate. ChemicalBook.
-
Technical Support Center: Optimization of Antimicrobial Testing Protocols for Pyridine Compounds. BenchChem.
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules.
-
Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Molecules.
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules.
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.
-
Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaf. BenchChem.
-
Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. MDPI.
-
Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry.
-
A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate. BenchChem.
-
Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie.
-
Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. BenchChem.
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology.
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. International Journal of Molecular Sciences.
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules.
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules.
-
COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
-
Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. Il Farmaco; edizione scientifica.
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules.
-
Ethyl 4,6-dichloronicotinate, 95%, Thermo Scientific Chemicals. Fisher Scientific.
-
This compound (Cas 154012-16-5). Parchem.
-
This compound. Santa Cruz Biotechnology.
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports.
-
Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate. Journal of Medicinal Chemistry.
-
Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science.
-
Methyl 5-aminonicotinate. BLD Pharm.
-
Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. Molecules.
-
Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules.
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 4,6-dichloronicotinate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. ijprajournal.com [ijprajournal.com]
A Senior Application Scientist's Guide to Covalent Probes in Proteomics: Evaluating Novel Reagents Against Established Standards
Introduction: The Power of Covalency in Unlocking the Proteome
In the landscape of drug discovery and chemical biology, the ability to selectively engage and study proteins within their native cellular environment is paramount. While non-covalent interactions have traditionally been the focus of small molecule development, a significant portion of the proteome remains challenging to target with high affinity and specificity. Covalent methodologies, which involve the formation of a stable bond between a small molecule probe and a protein, have emerged as a powerful strategy to overcome these limitations.[1][2] These approaches are instrumental in identifying novel drug targets, validating target engagement, and elucidating the complex networks that govern cellular function.
This guide provides a comparative analysis of covalent probes in proteomics workflows, with a special consideration for the evaluation of novel reagents. While we will use the chemical scaffold of "Ethyl 5-amino-4,6-dichloronicotinate" as a conceptual starting point for assessing new probes, the core of this document will focus on comparing its hypothetical performance characteristics against well-established, experimentally validated covalent labeling reagents. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and select the most appropriate tools for their proteomics research.
Evaluating a Novel Covalent Probe: A Hypothetical Case Study of this compound
The chemical structure of this compound, a substituted chloropyridine, suggests potential reactivity towards nucleophilic amino acid residues. The two chlorine atoms on the pyridine ring, activated by the electron-withdrawing ester group, could theoretically undergo nucleophilic aromatic substitution with highly reactive residues like cysteine or lysine under specific conditions.
Before a novel reagent like this could be considered for proteomics workflows, a rigorous evaluation of its performance would be necessary. The key questions a researcher should ask are:
-
Reactivity and Selectivity: Which amino acid residues does it react with? Is the reaction specific to a particular residue or a broader range of nucleophiles? How does its reactivity compare to established probes under physiological conditions?
-
Cell Permeability and Biocompatibility: Can the probe efficiently cross the cell membrane to engage intracellular targets? Does it exhibit significant cytotoxicity at working concentrations?
-
Minimal Perturbation: Does the probe itself significantly alter protein structure or function upon binding, beyond the intended covalent modification?
-
Handle for Downstream Analysis: Can the probe be easily modified with a reporter tag (e.g., biotin, alkyne, or fluorophore) to enable enrichment and identification of labeled proteins by mass spectrometry?
The following sections will compare established covalent labeling strategies, providing the context against which a new probe like this compound would be judged.
Comparative Analysis of Established Covalent Labeling Reagents
The selection of a covalent probe is dictated by the research question and the target protein class. Different reactive groups, or "warheads," exhibit distinct selectivities for specific amino acid residues. Below is a comparison of some of the most widely used classes of covalent labeling reagents.
| Reactive Group | Target Residue(s) | Advantages | Disadvantages |
| Iodoacetamides | Cysteine | High reactivity with cysteines.[3][4] | Can exhibit off-target reactivity with other nucleophiles like histidine and lysine at higher concentrations. |
| Maleimides | Cysteine | Highly selective for the sulfhydryl group of cysteine.[5] | Can undergo hydrolysis, and the resulting adduct can be reversible under certain conditions. Potential for off-target labeling of lysine.[6] |
| N-Hydroxysuccinimide (NHS) Esters | Lysine | Efficiently labels primary amines on lysine residues and the N-terminus.[5][6] | Can be prone to hydrolysis in aqueous solutions. Labeling is generally not site-specific due to the abundance of lysine residues on protein surfaces. |
| Sulfonyl Fluorides | Serine, Tyrosine, Threonine, Lysine, Cysteine | Can target a broader range of nucleophilic residues, including the less reactive hydroxyl groups of serine and threonine. | Reactivity can be slower than other reagents. Selectivity can be a challenge to control. |
| Acrylamides | Cysteine | Forms a stable thioether bond. Widely used in drug discovery as a covalent warhead.[1] | Generally less reactive than iodoacetamides and maleimides. |
| Photoaffinity Probes (e.g., Diazirines, Aryl Azides) | Non-specific C-H and N-H bonds | Upon photoactivation, they form highly reactive intermediates that can label a wide range of amino acids in close proximity, enabling the capture of non-covalent interactions.[7] | Labeling efficiency can be low, and the non-specific nature can lead to complex datasets requiring careful analysis. |
Experimental Workflow: A General Protocol for Competitive Chemoproteomics
Competitive activity-based protein profiling (ABPP) is a powerful workflow to assess the selectivity of a covalent ligand and to identify its protein targets in a complex biological sample.[3][8]
Workflow Diagram
Caption: A generalized workflow for competitive chemoproteomics to identify protein targets of a covalent ligand.
Step-by-Step Protocol
-
Proteome Preparation: Prepare cell lysates or use intact cells for the experiment. Ensure consistent protein concentration across all samples.
-
Compound Incubation: Treat the proteome with the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: Add a broad-spectrum covalent probe that targets the same class of residues as the test compound. This probe should contain a reporter tag (e.g., an alkyne) for downstream applications. The probe will label sites not already occupied by the test compound.
-
Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified probe.
-
Protein Enrichment: Use streptavidin beads to enrich for biotinylated proteins (i.e., those labeled by the probe).
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from the compound-treated and vehicle-treated samples. A decrease in the signal for a particular protein in the compound-treated sample indicates that the test compound has bound to that protein, preventing labeling by the probe.
Mechanism of Action: Common Covalent Modifications
The following diagrams illustrate the reaction mechanisms of two common covalent labeling reagents.
Cysteine Modification by an Iodoacetamide Probe
Caption: Iodoacetamide probes react with the sulfhydryl group of cysteine via an SN2 reaction to form a stable thioether bond.
Lysine Modification by an NHS Ester Probe
Caption: NHS ester probes react with the primary amine of lysine through nucleophilic acyl substitution to form a stable amide bond.
Conclusion and Future Outlook
The field of chemoproteomics is continually evolving, with the development of novel covalent probes and innovative workflows enabling deeper exploration of the proteome.[9][10] While established reagents like iodoacetamides and NHS esters are workhorses in the field, there is an ongoing need for new probes with improved selectivity, reactivity, and biocompatibility. The evaluation of any new candidate, such as the hypothetical case of this compound, must be benchmarked against these standards. By understanding the principles of covalent labeling and the nuances of different probe chemistries, researchers can confidently select and apply the best tools to address their biological questions, ultimately accelerating the discovery of new therapeutics and expanding our understanding of human health and disease.
References
- Large-scale chemoproteomics expedites ligand discovery and predicts ligand behavior in cells. OmicsDI.
- Protein Labeling Reagents. Biocompare.
- Large-scale chemoproteomics expedites ligand discovery and predicts ligand behavior in cells. PubMed.
- Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. ChomiX.
- Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry. ACS Publications.
- Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. RSC Publishing.
- Chemoproteomics & Chemical Biology. Drug Discovery Chemistry.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science. RSC Publishing.
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences.
- An overview of activity-based protein profiling and recent advances. Imperial News. Imperial College London.
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers.
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
Sources
- 1. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 7. An overview of activity-based protein profiling and recent advances | Imperial News | Imperial College London [imperial.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Large-scale chemoproteomics expedites ligand discovery and predicts ligand behavior in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomics & Chemical Biology | April 20-21, 2022 | San Diego, CA [drugdiscoverychemistry.com]
A Guide to the Spectroscopic Validation of Ethyl 5-amino-4,6-dichloronicotinate Synthesis
Introduction: The Imperative of Structural Validation in Chemical Synthesis
In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of synthesized molecules is not merely a procedural formality; it is the bedrock of reliable and reproducible science. Novel heterocyclic compounds, such as Ethyl 5-amino-4,6-dichloronicotinate, serve as critical building blocks for a wide range of biologically active molecules, including potent kinase inhibitors. The precise arrangement of its amine, ester, and dichloro-substituted pyridine core dictates its reactivity and potential as a scaffold in drug discovery.
This guide provides an in-depth, experience-driven comparison of analytical workflows for the validation of synthesized this compound. We will move beyond rote procedural descriptions to explain the causality behind experimental choices, focusing on the synergistic power of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These orthogonal techniques, when used in concert, provide a self-validating system for structural elucidation, ensuring the integrity of the synthetic product.[1][2]
Synthesis Pathway Overview: A Tale of Two Routes
To illustrate the universal principles of validation, we will consider two plausible synthetic pathways to the target compound. While the specific efficiencies may differ, the analytical signature of the final, purified product must be identical regardless of its synthetic origin.
Route A: Direct Amination of a Dichloro Precursor This common approach leverages the differential reactivity of the chlorine atoms on the pyridine ring. A precursor, ethyl 4,6-dichloronicotinate, can be selectively aminated.
Route B: Nitration, Reduction, and Chlorination An alternative strategy might involve building the core from a different starting material, introducing the amino group via a nitro intermediate, followed by chlorination.
The validation workflow we describe below is essential for confirming the successful synthesis and purity of this compound from either route.
Caption: Overall workflow from synthesis to structural confirmation.
Pillar 1: Mass Spectrometry – The Molecular Formula Gatekeeper
Mass spectrometry is the first-line technique for confirming that the synthesized molecule has the correct molecular weight and, by extension, the correct molecular formula. For halogenated compounds, it offers a uniquely definitive signature.[3]
Expertise: Why High-Resolution MS (HRMS) is Non-Negotiable
While nominal mass spectrometry can provide the integer molecular weight, it is often insufficient for unambiguous formula determination. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental composition, ruling out other potential formulas that may have the same nominal mass.[1]
Trustworthiness: The Dichloro Isotopic Pattern
The most powerful self-validating feature in the mass spectrum of this compound is its isotopic pattern. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺).[4][5]
-
M⁺ Peak: Contains two ³⁵Cl atoms.
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: Contains two ³⁷Cl atoms.
The relative intensity of these peaks is statistically determined and follows an approximate 9:6:1 ratio , providing unequivocal evidence for the presence of two chlorine atoms.[5]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer. ESI is a soft ionization technique that typically keeps the molecular ion intact.
-
Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that comfortably encompasses the expected molecular weight (e.g., 100-400 m/z).
Data Interpretation & Comparison
The expected data for the [M+H]⁺ ion of C₈H₈Cl₂N₂O₂ (Exact Mass: 234.0017) is compared against hypothetical experimental data.
| Parameter | Theoretical Value (for [C₈H₉Cl₂N₂O₂]⁺) | Hypothetical Experimental Data | Conclusion |
| Monoisotopic Mass (m/z) | 235.0095 (³⁵Cl, ³⁵Cl) | 235.0092 | Match (within 1.3 ppm) |
| M+2 Peak (m/z) | 237.0066 (³⁵Cl, ³⁷Cl) | 237.0063 | Match |
| M+4 Peak (m/z) | 238.9994 (³⁷Cl, ³⁷Cl) | 239.0037 | Match |
| Isotopic Ratio (M:M+2:M+4) | ~100 : 65 : 10 (Calculated) | ~100 : 64 : 11 (Observed) | Confirms two Cl atoms |
Pillar 2: NMR Spectroscopy – The Structural Blueprint
While MS confirms the formula, NMR spectroscopy maps the precise arrangement of atoms, providing the structural blueprint.[6] For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the influence of the various functional groups.[7]
Expertise: Causality in Solvent Choice and Experiment Selection
The choice of NMR solvent is critical. While CDCl₃ is common, a protic solvent like DMSO-d₆ is often superior for this molecule. This is because the acidic N-H protons of the amine group can exchange with trace D₂O in CDCl₃, causing the signal to broaden or disappear. In DMSO-d₆, these protons typically appear as a sharp, observable singlet, allowing for their definitive identification and integration.
For complex structures, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates each proton directly to its attached carbon, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing one to piece together the molecular fragments.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-Amino-4,6-dichloronicotinate Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine-based building blocks, ethyl 5-amino-4,6-dichloronicotinate stands out as a particularly versatile starting material for the synthesis of potent kinase inhibitors. Its strategic placement of reactive chloro-substituents and a nucleophilic amino group on an electron-deficient pyridine ring provides a rich platform for combinatorial library synthesis and subsequent structure-activity relationship (SAR) studies.
This guide provides an in-depth analysis of the SAR landscape surrounding the this compound core. While direct, comprehensive SAR studies on a single series of its immediate derivatives are not extensively published, this guide synthesizes data from structurally related compound classes, particularly downstream kinase inhibitors, to provide actionable insights for drug design and optimization. We will explore the synthetic pathways emanating from this scaffold, compare the biological activities of resulting analogs with supporting data, and provide detailed experimental protocols for key transformations and assays.
The Strategic Importance of the this compound Scaffold
The therapeutic potential of derivatives of this scaffold lies in their ability to target protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The this compound structure offers three key points for diversification, allowing for the fine-tuning of inhibitory activity and selectivity against various kinases.
Key Positions for Structural Modification and their Impact on Biological Activity
The structure of this compound presents three primary sites for chemical modification: the C4-chloro, C6-chloro, and C5-amino positions. Each of these sites offers a unique opportunity to modulate the pharmacological properties of the resulting molecules.
The C4 and C6 Positions: Gateways to Kinase Selectivity
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at these positions. The C4 position is generally more reactive towards nucleophilic attack than the C6 position, enabling sequential and regioselective modifications.
Substitutions at these positions directly influence the interaction of the inhibitor with the ATP-binding pocket of the target kinase. The nature of the substituent can affect:
-
Potency: By forming key hydrogen bonds or hydrophobic interactions with the kinase.
-
Selectivity: By exploiting unique features of the ATP-binding site of the target kinase over others.
-
Physicochemical Properties: Such as solubility and cell permeability.
The following diagram illustrates the primary synthetic routes for modifying the C4 and C6 positions.
Caption: Synthetic pathways for C4 and C6 modification.
The C5-Amino Group: Modulating Solubility and Vectorial Properties
The 5-amino group can be readily acylated, alkylated, or used as a handle for further heterocycle formation (e.g., pyridopyrimidines). Modifications at this position can significantly impact the molecule's overall properties, including:
-
Solubility: Introduction of polar groups can enhance aqueous solubility.
-
Cellular Uptake: By altering the molecule's polarity and hydrogen bonding capacity.
-
Target Engagement: The amino group or its derivatives can form crucial hydrogen bonds with the hinge region of many kinases.
Comparative Analysis of Structurally Related Kinase Inhibitors
To illustrate the structure-activity relationships that can be expected from derivatives of this compound, we present data from several series of structurally related kinase inhibitors.
Case Study 1: 6-Arylquinazolin-4-amines as Clk Inhibitors
Quinazolines are bicyclic heteroaromatic compounds that are structurally related to the pyridopyrimidines that can be synthesized from this compound. A study on 6-arylquinazolin-4-amines as inhibitors of cdc2-like kinases (Clk) provides valuable SAR insights that can be extrapolated to our core scaffold.[1] In this series, the 6-position of the quinazoline corresponds to the 4-position of the nicotinic acid core.
| Compound | R1 (at C6) | R2 (at N4) | Clk4 IC50 (nM)[1] |
| 1 | Phenyl | Thiophen-2-ylmethyl | 130 |
| 2 | 4-Fluorophenyl | Thiophen-2-ylmethyl | 110 |
| 3 | Benzo[d][2][3]dioxol-5-yl | Cyclopropylmethyl | 80 |
| 4 | Benzo[d][2][3]dioxol-5-yl | Thiophen-2-ylmethyl | 63 |
Key SAR Observations:
-
C6-Position (equivalent to C4 of nicotinate): The presence of a benzo[d][2][3]dioxole moiety at the C6 position consistently resulted in higher potency compared to a simple phenyl or substituted phenyl group.[1] This suggests that this group forms favorable interactions within the kinase active site.
-
N4-Amine Substitution (downstream modification of C6-Cl and C5-NH2): The nature of the substituent on the 4-amino group also plays a crucial role. While the thiophen-2-ylmethyl group was generally favored, other small alkyl groups like cyclopropylmethyl also yielded potent inhibitors.[1]
Case Study 2: Pyridine Derivatives as Antiproliferative Agents
A broader analysis of various pyridine derivatives reveals general trends in how substituents affect antiproliferative activity.[4] While not kinase-specific, this data provides a useful guide for initial library design.
| Compound | Key Structural Features | Cancer Cell Line | IC50 (µM)[4] |
| Derivative A | Two -OCH3 groups | HeLa | >50 |
| Derivative B | Three -OCH3 groups | HeLa | 12 |
| Derivative C | Four -OCH3 groups | HeLa | <25 |
| Derivative D | Six -OCH3 groups | HeLa | 1.0 |
Key SAR Observations:
-
Impact of Methoxy Groups: Increasing the number of methoxy groups on the pyridine and associated aryl rings generally leads to a decrease in the IC50 value, indicating increased antiproliferative activity.[4]
-
Hydroxyl vs. Methoxy: Replacement of a methoxy group with a hydroxyl group can also significantly enhance potency.[4]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes a general method for the substitution of the C4-chloro group with an amine.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., K2CO3, Et3N)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling at the C6-Position
This protocol outlines a general method for the introduction of an aryl or heteroaryl group at the C6-position of a C4-substituted intermediate.
Materials:
-
C4-substituted ethyl 5-amino-6-chloronicotinate derivative
-
Boronic acid or boronic ester of choice
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K3PO4)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
-
To a degassed mixture of the C4-substituted intermediate (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., Nitrogen, Argon) and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: Mobility Shift Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Microfluidic chip-based instrument
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, fluorescently labeled substrate, and test compound to the wells of an assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction by adding a stop solution.
-
Analyze the samples on a microfluidic chip-based instrument to separate and quantify the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.
Sources
- 1. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"Ethyl 5-amino-4,6-dichloronicotinate" comparison with other cross-linking agents
A Note to Our Readers: This guide was initially intended to focus on the comparative performance of Ethyl 5-amino-4,6-dichloronicotinate as a cross-linking agent. However, a comprehensive review of the current scientific literature has revealed no available data or established applications of this compound for protein cross-linking. Its primary documented use is as a chemical intermediate in organic synthesis.
Therefore, to provide our audience of researchers, scientists, and drug development professionals with a valuable and practical resource, we have pivoted the focus of this guide. Below, we present an in-depth, objective comparison of widely-used and well-characterized cross-linking agents that are central to the study of protein-protein interactions, a critical aspect of drug development and biological research.
Introduction to Chemical Cross-Linking in Drug Development and Research
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the mechanisms of disease. Many of these interactions are transient, making them difficult to capture and analyze. Chemical cross-linking provides a powerful method to stabilize these interactions by forming covalent bonds between amino acid residues on interacting protein surfaces.[1] This "freezes" the protein complex, allowing for its isolation and characterization using techniques like mass spectrometry and SDS-PAGE.[2]
The choice of a cross-linking agent is a critical decision that can significantly impact experimental outcomes. Factors such as the reactivity of the cross-linker, the length of its spacer arm, its cleavability, and its permeability to cell membranes must be carefully considered to suit the specific biological question being addressed.[3] An ideal cross-linker should efficiently capture interactions with minimal perturbation to the native protein structure and function.[2][4]
This guide provides a comparative analysis of common classes of cross-linking agents, supported by experimental insights and protocols to aid researchers in making informed decisions for their studies.
Comparative Analysis of Common Cross-Linking Agents
The selection of a cross-linking agent is dictated by the specific application, the target functional groups on the proteins of interest, and the desired analytical outcome. Here, we compare the key characteristics of three major classes of cross-linking agents: Aldehydes, N-hydroxysuccinimide (NHS) Esters, and "Zero-Length" Cross-linkers.
| Feature | Glutaraldehyde | DSS & BS³ (NHS Esters) | EDC/NHS (Zero-Length) |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine, N-terminus) | Carboxyls (Asp, Glu) and Primary amines (Lys, N-terminus) |
| Spacer Arm Length | ~7.5 Å | 11.4 Å | 0 Å (direct bond formation) |
| Cleavability | Non-cleavable | Non-cleavable (cleavable versions available) | Non-cleavable |
| Cell Permeability | Permeable | DSS: Permeable, BS³: Impermeable | Generally impermeable |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Primary Applications | Tissue fixation, capturing stable complexes | In vivo and in vitro cross-linking of protein complexes | Covalent conjugation of proteins, immobilizing proteins |
| Key Advantage | High reactivity and efficiency | Specific reactivity, defined spacer arm | Forms a direct amide bond with no intervening spacer |
| Key Disadvantage | Can lead to protein polymerization and precipitation | Susceptible to hydrolysis | Requires specific pH conditions for optimal reactivity |
In-Depth Look at Cross-Linking Chemistries
Aldehydes: Glutaraldehyde
Glutaraldehyde is a homobifunctional cross-linker that reacts with primary amines, primarily on lysine residues.[5] Its high reactivity and efficiency make it a popular choice for fixing tissues and capturing stable protein complexes.[5] However, its propensity to polymerize can sometimes lead to non-specific cross-linking and protein aggregation.
Reaction Mechanism of Glutaraldehyde:
Caption: Glutaraldehyde reacts with primary amines on proteins to form Schiff base intermediates, which can then react with another primary amine to form a stable cross-link.
N-hydroxysuccinimide (NHS) Esters: DSS and BS³
NHS esters are a widely used class of amine-reactive cross-linkers.[6] They react with primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds. Disuccinimidyl suberate (DSS) is a membrane-permeable NHS ester, making it suitable for intracellular cross-linking. In contrast, its sulfonated analog, Bis(sulfosuccinimidyl) suberate (BS³), is water-soluble and membrane-impermeable, restricting its activity to the cell surface.[3]
Experimental Workflow for Protein Cross-Linking with NHS Esters:
Caption: A typical workflow for cross-linking proteins using NHS esters involves incubation with the cross-linker followed by quenching of the reaction and subsequent analysis.
"Zero-Length" Cross-Linkers: EDC/NHS
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often used in conjunction with N-hydroxysuccinimide (NHS), is a "zero-length" cross-linker.[7] It facilitates the formation of a direct amide bond between a carboxyl group (on aspartic or glutamic acid) and a primary amine (on lysine or the N-terminus) without becoming part of the final cross-link.[5] This is particularly useful for conjugating two different biomolecules or for immobilizing proteins onto a surface.[7]
Reaction Pathway of EDC/NHS Cross-Linking:
Caption: EDC activates a carboxyl group, which can then react with NHS to form a more stable intermediate. This NHS-activated protein then reacts with a primary amine on a second protein to form a stable amide bond.
Experimental Protocols
General Protocol for In Vitro Protein Cross-Linking with BS³
This protocol provides a general guideline for cross-linking purified proteins in solution. Optimal conditions may vary depending on the specific proteins and their concentrations.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, pH 7.4)
-
BS³ (Bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation: Prepare the protein solution at a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer like PBS.
-
Cross-linker Preparation: Immediately before use, dissolve BS³ in the reaction buffer to the desired final concentration. A typical starting point is a 20-fold molar excess of cross-linker to protein.
-
Cross-linking Reaction: Add the BS³ solution to the protein sample and mix gently.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess BS³.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry to identify the cross-linked peptides.
Protocol for Cell Surface Protein Cross-Linking with BS³
This protocol is designed for cross-linking proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells
-
PBS (Phosphate-Buffered Saline), ice-cold
-
BS³ (Bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, ice-cold)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
-
Cross-linking Reaction: Resuspend or cover the cells with ice-cold PBS containing the desired concentration of BS³ (e.g., 1-2 mM).
-
Incubation: Incubate the cells for 30 minutes on ice or at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding ice-cold quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes on ice.
-
Cell Lysis: Wash the cells once with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Analysis: The cell lysate containing the cross-linked proteins can then be used for downstream applications such as immunoprecipitation and western blotting.
Conclusion
The selection of a cross-linking agent is a critical step in the design of experiments to study protein-protein interactions. Glutaraldehyde offers high reactivity but with less specificity, making it suitable for general fixation. NHS esters like DSS and BS³ provide a more controlled approach with a defined spacer arm, allowing for the distinction between intracellular and cell-surface interactions. "Zero-length" cross-linkers such as EDC/NHS are ideal for creating direct, covalent linkages between proteins or for immobilization purposes. By understanding the distinct properties and reaction mechanisms of these agents, researchers can choose the most appropriate tool to effectively capture and analyze protein complexes, ultimately advancing our understanding of cellular function and aiding in the development of novel therapeutics.
References
- Kao, A., Chiu, C., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Chemical cross-linking for protein-protein interaction studies. Protein Science, 20(8), 1281-1289.
- Rozbeský, D., Rosůlek, M., & Novák, P. (2018). Impact of Chemical Cross-Linking on Protein Structure and Function. Analytical Chemistry, 90(2), 1103–1111.
-
G-Biosciences. (2012, October 12). What is Protein Cross-Linking and Which Reagents are Used in it? Retrieved from [Link]
- Sowmya, S., & Kumar, R. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5104.
- Krajewska, B. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. International Journal of Molecular Sciences, 25(19), 10839.
- Hennink, W. E., & van Nostrum, C. F. (2002). Novel crosslinking methods to design hydrogels. Advanced Drug Delivery Reviews, 54(1), 13-36.
Sources
- 1. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Ethyl 5-amino-4,6-dichloronicotinate in Cell-Based Assays
For researchers and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutics is perpetual. Ethyl 5-amino-4,6-dichloronicotinate, a bioactive small molecule, presents itself as an intriguing starting point for chemical library synthesis, particularly in the realm of kinase inhibitor discovery. While direct efficacy data for this specific compound is not extensively published, its structural similarity to precursors of known kinase inhibitors provides a strong rationale for its evaluation.
This guide provides a comprehensive framework for assessing the potential of this compound in relevant cell-based assays. We will explore its comparative potential against established kinase inhibitors, detail robust experimental protocols, and provide the scientific reasoning behind these strategic choices.
The Rationale: A Building Block for Kinase Inhibitors
This compound belongs to a class of substituted pyridines that are pivotal in medicinal chemistry. Its close analog, Ethyl 4,6-dichloronicotinate, is a well-established precursor for the synthesis of compounds based on the pyrido[2,3-d]pyrimidine scaffold.[1] This scaffold is a recognized pharmacophore in the design of inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, which are implicated in numerous cancers.[1] The presence of the amino group and two reactive chlorine atoms on the pyridine ring of this compound offers versatile handles for synthetic elaboration, making it a prime candidate for generating novel kinase inhibitor libraries.
Comparative Landscape: Positioning Against Known Inhibitors
To ascertain the therapeutic potential of derivatives synthesized from this compound, their performance must be benchmarked against existing inhibitors targeting similar pathways. For instance, if the synthetic derivatives are designed to target the Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, a relevant comparator would be a known Pim-1 inhibitor like SGI-1776 or a derivative of a pyrido[2,3-d]pyrimidine.
The following table outlines hypothetical comparative data for a derivative of this compound, "Compound X," against a known Pim-1 inhibitor.
| Compound | Target Kinase | IC50 (µM) - In Vitro Kinase Assay | Cell Line | IC50 (µM) - Cell Viability Assay |
| Compound X | Pim-1 | To be determined | MCF-7 (Breast Cancer) | To be determined |
| Compound X | Pim-1 | To be determined | HepG2 (Liver Cancer) | To be determined |
| Known Pim-1 Inhibitor (e.g., SGI-1776) | Pim-1 | ~0.025 | MCF-7 (Breast Cancer) | ~1.5 |
| Known Pim-1 Inhibitor (e.g., SGI-1776) | Pim-1 | ~0.025 | HepG2 (Liver Cancer) | ~2.0 |
Data for the known Pim-1 inhibitor is illustrative and based on publicly available information.
Experimental Workflows for Efficacy Determination
A logical and phased approach is crucial for evaluating the efficacy of novel compounds derived from this compound. The following experimental workflow provides a self-validating system, starting from broad cytotoxicity screening and moving towards specific target engagement and mechanism of action.
Caption: A phased experimental workflow for evaluating novel compounds.
Detailed Experimental Protocols
This protocol is fundamental for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HepG2, H1975)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan. The intensity of the purple color is directly proportional to the number of viable cells. This provides a robust and high-throughput method for initial cytotoxicity screening.
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase (e.g., Pim-1, EGFR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Causality Behind Experimental Choices: An in vitro kinase assay is a direct measure of a compound's ability to inhibit the enzymatic activity of a specific kinase. This is a crucial step to confirm that the observed cellular effects are due to the inhibition of the intended target. The ADP-Glo™ assay, for example, measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.
Visualizing the Underlying Signaling Pathway
Derivatives of this compound are likely to intersect with key signaling pathways implicated in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway, which is often downstream of receptor tyrosine kinases like EGFR and can be influenced by kinases like Pim-1, is a prime example.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. Its structural features suggest a strong potential for the development of kinase inhibitors. The systematic application of the cell-based assays outlined in this guide will enable researchers to thoroughly characterize the efficacy of its derivatives, compare them to existing standards, and elucidate their mechanism of action. This structured approach, grounded in sound scientific principles, is essential for advancing promising chemical entities from the bench to potential clinical applications.
References
A Comparative Benchmarking Guide to Ethyl 5-amino-4,6-dichloronicotinate Against Known Protein Kinase C Inhibitors
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of many kinase inhibitors. Ethyl 5-amino-4,6-dichloronicotinate is a novel dichlorinated aminopyridine derivative with structural alerts suggesting potential kinase inhibitory activity. While its specific molecular targets are yet to be fully elucidated, its chemical architecture warrants investigation.
This guide provides a framework for benchmarking this compound against well-characterized inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC signaling is implicated in various cancers, making it a compelling, albeit challenging, drug target.[1] For the purpose of this technical guide, we will hypothetically evaluate this compound as a putative PKC inhibitor.
We will compare its potential efficacy against two widely recognized PKC inhibitors: the broad-spectrum but potent Staurosporine , and the more selective Bisindolylmaleimide I (GF109203X) . This guide will delve into the experimental methodologies required for such a comparative analysis, providing detailed protocols and a rationale for the experimental design.
The Benchmarks: Staurosporine and Bisindolylmaleimide I
A meaningful comparison requires well-established benchmarks. Our selected inhibitors represent two distinct profiles:
-
Staurosporine: An alkaloid originally isolated from Streptomyces staurosporeus, Staurosporine is a potent, ATP-competitive, but non-selective protein kinase inhibitor.[3] It inhibits a wide array of kinases, including PKC, with IC50 values in the low nanomolar range.[3][4][5] Its broad activity profile has limited its clinical utility but has made it an invaluable research tool for inducing apoptosis and studying kinase-dependent signaling pathways.[6][7][8]
-
Bisindolylmaleimide I (GF109203X): This compound is a more selective, cell-permeable, and reversible PKC inhibitor that also acts as a competitive inhibitor at the ATP-binding site.[9][10] It exhibits significantly greater selectivity for PKC isoforms over other kinases like EGFR and PDGFR.[9] It is a valuable tool for dissecting PKC-specific signaling events.[9]
Comparative Inhibitory Potency: A Hypothetical Data Summary
To objectively compare the inhibitory potential of this compound, a quantitative assessment of their half-maximal inhibitory concentration (IC50) against various PKC isoforms is essential. The following table presents a hypothetical dataset to illustrate how the results of such a study would be presented.
| Compound | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCβII (IC50, nM) | PKCγ (IC50, nM) |
| This compound | 150 | 125 | 130 | 180 |
| Staurosporine | 2[4] | - | - | 5[4] |
| Bisindolylmaleimide I (GF109203X) | 20[9][10] | 17[9][10] | 16[9][10] | 20[9][10] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The values for Staurosporine and Bisindolylmaleimide I are based on published data.
Understanding the Target: The Protein Kinase C (PKC) Signaling Pathway
The PKC family of enzymes are key nodes in signal transduction cascades.[1][11] They are activated by second messengers like diacylglycerol (DAG) and calcium ions (Ca2+), leading to the phosphorylation of a multitude of downstream protein substrates.[1][11] This signaling cascade plays a critical role in regulating fundamental cellular processes.[12][13]
Figure 2: Overall Experimental Workflow for Inhibitor Benchmarking.
Protocol 1: In Vitro PKC Inhibition Assay (ADP-Glo™ Kinase Assay)
Scientific Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescence-based detection provides a highly sensitive and quantitative readout, ideal for determining IC50 values. The ADP-Glo™ format is a robust, high-throughput compatible method for screening kinase inhibitors. [14] Materials:
-
Recombinant human PKC isozymes (e.g., PKCα, PKCβI, PKCγ)
-
PKC substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test Compounds (this compound, Staurosporine, Bisindolylmaleimide I) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in DMSO. Then, dilute these further in the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) for control wells.
-
Add 10 µL of a mixture containing the PKC isozyme and the substrate peptide in Kinase Assay Buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific PKC isozyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Scientific Rationale: A potent inhibitor of a kinase involved in cell survival pathways, such as PKC, is expected to induce apoptosis. This assay allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Human cancer cell line (e.g., Jurkat or HeLa cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound, Staurosporine (as a positive control, typically 1 µM), and Bisindolylmaleimide I for 24 to 48 hours. [7] * Include a vehicle-treated control (DMSO).
-
-
Cell Harvesting and Staining:
-
After the incubation period, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic potential of the test compounds.
-
Conclusion and Future Directions
This guide outlines a systematic approach to benchmark the novel compound this compound against established PKC inhibitors. The proposed experimental workflow, from in vitro enzymatic assays to cell-based functional screens, provides a robust framework for characterizing its inhibitory potency and cellular effects. The hypothetical data presented underscores the importance of quantitative comparisons for evaluating the potential of new chemical entities.
Should this compound demonstrate significant and selective inhibitory activity against specific PKC isozymes, further studies would be warranted. These could include detailed kinetic analyses to determine its mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive), broader kinase profiling to assess its selectivity, and in vivo studies in relevant disease models to evaluate its therapeutic potential. The journey from a promising chemical scaffold to a validated therapeutic agent is long and requires rigorous, multi-faceted investigation, for which this guide provides a foundational blueprint.
References
-
Open Access Pub. (n.d.). Protein Kinase C Signaling | Journal of New Developments in Chemistry. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. Retrieved from [Link]
-
PMC. (n.d.). Protein kinase C in the immune system: from signalling to chromatin regulation. Retrieved from [Link]
-
RayBiotech. (n.d.). PKC Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The simplified protocol could be applied to detect apoptosis in primary.... Retrieved from [Link]
-
G-Biosciences. (n.d.). Staurosporine. Retrieved from [Link]
-
Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. bosterbio.com [bosterbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 6. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 7. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 8. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-4,6-dichloronicotinate
This document provides a comprehensive, operational guide for the safe and compliant disposal of Ethyl 5-amino-4,6-dichloronicotinate (CAS No. 154012-16-5). As a chlorinated heterocyclic compound, its handling and disposal demand a rigorous, chemically-informed approach to ensure personnel safety and environmental protection. This guide moves beyond mere procedural lists to explain the fundamental principles behind each step, empowering researchers to make sound decisions in their laboratory environment.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with specific physical and toxicological hazards that dictate the necessary precautions.
Known Hazards: According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
It is crucial to note that the SDS also states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated." This lack of comprehensive data necessitates a conservative approach, treating the compound as potentially toxic if inhaled or ingested, similar to other halogenated aromatic amines.
Chemical Classification for Disposal: The molecular structure of this compound, featuring two chlorine atoms attached to the pyridine ring, places it unequivocally in the halogenated organic waste category.[1][2] This classification is the single most important factor determining its disposal pathway. Halogenated wastes are typically managed via high-temperature incineration at specialized facilities to ensure complete destruction and to scrub acidic gases (like HCl) formed during combustion.[1] Mixing this waste with non-halogenated streams can lead to regulatory non-compliance and significantly increase disposal costs.[2][3]
| Property | Value | Source |
| CAS Number | 154012-16-5 | [4][5][6] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [4][6][7] |
| Molecular Weight | 235.07 g/mol | [4][6] |
| Hazard Codes | H315, H318 | |
| Waste Category | Halogenated Organic | [1][2][8] |
Core Principle: Rigorous Waste Segregation
The cornerstone of proper chemical waste management is segregation at the source. This prevents dangerous reactions, protects personnel, and facilitates compliant, cost-effective disposal. The following decision tree illustrates the segregation logic for waste generated from work with this compound.
Caption: Waste segregation decision tree for this compound.
Personal Protective Equipment (PPE)
Given the known skin and severe eye irritation hazards, the following minimum PPE must be worn at all times when handling or disposing of this chemical.[9]
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]
Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. All waste containers must be in good condition, compatible with the waste, and kept tightly sealed except when adding waste.[2][8] They must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[3][8]
Protocol 4.1: Disposal of Solid Waste and Concentrated Residues
This protocol applies to unused or expired solid this compound, as well as residues from reaction vessels.
-
Preparation: In a chemical fume hood, ensure the designated "Solid Halogenated Organic Waste" container is ready and properly labeled.
-
Transfer: Carefully transfer the solid chemical into the waste container using a clean spatula or scoop. Avoid creating dust. If cleaning a reaction flask, use a minimal amount of a compatible solvent (e.g., acetone, ethyl acetate) to rinse the residue into the liquid halogenated waste stream (see Protocol 4.2).
-
Sealing and Storage: Securely close the container lid. Store the container in a designated satellite accumulation area with secondary containment.
Protocol 4.2: Disposal of Dilute Solutions
This protocol applies to solutions containing this compound, such as waste from chromatography fractions or reaction workups.
-
Identification: Confirm that the solvent is organic (e.g., dichloromethane, ethyl acetate, hexanes).
-
Segregation: Do NOT mix with non-halogenated waste streams.[2][3]
-
Transfer: In a chemical fume hood, carefully pour the liquid waste into the designated "Liquid Halogenated Organic Waste" container using a funnel.
-
Sealing and Logging: Securely cap the container. If required by your institution, log the added volume and chemical constituents on the container's associated waste log.
Protocol 4.3: Management of Contaminated Labware and PPE
This protocol covers items grossly contaminated with the chemical that cannot be reasonably decontaminated.
-
Segregation: Items such as used gloves, weigh boats, and contaminated bench paper should be collected separately.
-
Containment: Place these items in a sealed, heavy-duty plastic bag or a designated solid waste container.
-
Labeling: The container or bag must be labeled as "Solid Halogenated Organic Waste."
-
Disposal: Dispose of the container following the same procedure as for solid chemical waste (Protocol 4.1).
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills or exposures is critical to minimizing harm.
Protocol 5.1: Small Spill Cleanup (<1 g or <100 mL of dilute solution)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 3.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect: Carefully scoop the absorbent material into a heavy-duty plastic bag or a dedicated waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as solid halogenated waste.
-
Label & Dispose: Seal and label the waste container and manage it as described in Protocol 4.3.
For large spills, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]
Protocol 5.2: Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow and Chemical Incompatibilities
The following diagram outlines the complete workflow from the laboratory bench to final disposal.
Caption: End-to-end disposal workflow for this compound.
To prevent hazardous reactions, do not mix this compound waste with the following chemical classes:
| Incompatible Material Class | Reason for Incompatibility |
| Strong Oxidizing Agents | Can cause vigorous or explosive reactions. |
| Strong Acids | The amino group is basic and will undergo an exothermic acid-base reaction. |
| Strong Bases | Can promote hydrolysis of the ethyl ester group. |
| Non-Halogenated Solvents | Cross-contamination of waste streams, leading to disposal and regulatory issues.[3][8] |
Regulatory Context
The disposal of halogenated organic compounds is regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it would likely be classified as a hazardous waste based on its characteristics and chemical class.[10] Adherence to the procedures outlined in this guide, in conjunction with your institution's specific waste management plan, is necessary for full compliance.
References
- Hazardous Waste Segregation Guidance, Available at: Google Cloud Vertex AI Search (Accessed Jan 4, 2026).
- Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, Available at: Google Cloud Vertex AI Search (Accessed Jan 4, 2026).
- Organic Solvents Waste Management, Cornell University Environmental Health and Safety, Available at: Google Cloud Vertex AI Search (Accessed Jan 4, 2026).
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide, Benchchem, Available at: Google Cloud Vertex AI Search (Accessed Jan 4, 2026).
- Safety Data Sheet for this compound, Sigma-Aldrich, Available at: Google Cloud Vertex AI Search (Accessed Jan 4, 2026).
- Halogenated Solvents in Laboratories Guidance, Temple University Environmental Health and Radiation Safety, Available at: Google Cloud Vertex AI Search (Accessed Jan 4, 2026).
- Safety Data Sheet for 2-Amino-4-chlorophenol-6-sulfonic Acid, TCI Chemicals, Available at: Google Cloud Vertex AI Search (Accessed Jan 4, 2026).
-
Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram , CP Lab Safety, Available at: [Link] (Accessed Jan 4, 2026).
-
This compound , SINFOO, Available at: [Link] (Accessed Jan 4, 2026).
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry , U.S. Environmental Protection Agency, Available at: [Link] (Accessed Jan 4, 2026).
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 154012-16-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. sinfoochem.com [sinfoochem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. epa.gov [epa.gov]
Navigating the Safe Handling of Ethyl 5-amino-4,6-dichloronicotinate: A Guide for Laboratory Professionals
As a cornerstone in the synthesis of complex molecules for pharmaceutical research and development, Ethyl 5-amino-4,6-dichloronicotinate (CAS 154012-16-5) demands a thorough understanding of its handling and safety protocols.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data, it is known to cause skin irritation and serious eye damage.[3] Some sources also indicate that it may cause respiratory irritation. The primary routes of exposure are through skin contact, eye contact, and inhalation.
Hazard Summary Table
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[3] |
| H318 | Serious Eye Damage, Category 1 | Causes serious eye damage.[3] |
| H335 | Specific target organ toxicity — single exposure, Category 3 | May cause respiratory irritation. |
Given these hazards, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with laboratory and local regulations.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
PPE Donning and Doffing Workflow
To ensure safety, the sequence of putting on and taking off PPE is critical to prevent cross-contamination.
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. [4][5]Do not dispose of this chemical down the drain. [5]All waste must be handled in accordance with local, state, and federal regulations.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
-
PubChem. (n.d.). Ethyl 4-amino-6-chloro-5-fluoronicotinate. Retrieved from [Link]
-
Ladd Research. (2023). Safety Data Sheet. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 154012-16-5 | this compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 5-amino-4, 6-dichloronicotinate, 1 gram. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
